molecular formula C10H9BrN2O2 B3021218 Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1363381-99-0

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B3021218
CAS No.: 1363381-99-0
M. Wt: 269.09
InChI Key: PJTPSVFSKTXWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-9-7(11)4-3-5-13(9)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTPSVFSKTXWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=C(C2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743776
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-99-0, 1176413-45-8
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 4-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this isomer is not prominently available, its core structure, pyrazolo[1,5-a]pyridine, is a well-established "privileged scaffold" in the development of targeted therapeutics. This document will delve into its synthesis, physicochemical properties, and its burgeoning role in drug discovery, particularly as a potent kinase inhibitor. Information from closely related isomers and derivatives will be utilized to provide a thorough understanding of this compound class.

I. Introduction to the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle that has garnered substantial attention in the field of medicinal chemistry. Its structure is isosteric to purine, which allows it to mimic ATP and effectively bind to the ATP-binding sites of various kinases[1]. This inherent characteristic makes it a valuable scaffold for the design of kinase inhibitors. The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a versatile tool in the drug discovery arsenal.

This compound, with its bromine atom at the 4-position and an ethyl ester at the 2-position, presents multiple opportunities for chemical modification. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid, which can then be used for further derivatization or to improve solubility and pharmacokinetic profiles.

II. Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, the expected properties can be inferred from its structure and data from related compounds.

Table 1: Physicochemical Properties

PropertyPredicted/Representative ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₉BrN₂O₂Defines the elemental composition and molecular weight.
Molecular Weight 269.10 g/mol Influences solubility, permeability, and other pharmacokinetic parameters.
PubChem CID 70700997[2]Unique identifier in the PubChem database.
LogP (Predicted) ~2.0-2.5Indicates moderate lipophilicity, which is often correlated with good membrane permeability.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can contribute to improved cell permeability.
Hydrogen Bond Acceptors 4The nitrogen atoms and carbonyl oxygen can participate in hydrogen bonding with biological targets.
Rotatable Bonds 2A low number of rotatable bonds generally correlates with better oral bioavailability.

Spectroscopic Characterization (Expected Features)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of synthesized compounds. Based on the analysis of related pyrazolo[1,5-a]pyrimidine and substituted pyrazolopyridine systems, the following spectral features are anticipated for this compound[3][4]:

  • ¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on the pyrazolopyridine core, with their chemical shifts and coupling constants providing information about their relative positions. The ethyl group of the ester would show a characteristic quartet and triplet pattern.

  • ¹³C NMR: The carbon spectrum would show resonances for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester at a downfield chemical shift.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

III. Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold

Several synthetic routes to the pyrazolo[1,5-a]pyridine core have been reported, often involving the cyclization of a substituted pyridine with a pyrazole precursor. A common and effective method is the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne.

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

This protocol is a representative example for the synthesis of the pyrazolo[1,5-a]pyridine scaffold and can be adapted for the synthesis of this compound.

Step 1: Formation of the N-Aminopyridinium Salt A solution of the appropriately substituted pyridine (e.g., 4-bromopyridine) in a suitable solvent is treated with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the corresponding N-aminopyridinium salt.

Step 2: 1,3-Dipolar Cycloaddition The N-aminopyridinium salt is then reacted with an ethyl propiolate in the presence of a base (e.g., potassium carbonate) in a solvent like DMF. The reaction mixture is heated to facilitate the 1,3-dipolar cycloaddition, leading to the formation of the pyrazolo[1,5-a]pyridine ring system. The use of ethyl propiolate directly introduces the ethyl ester at the 2-position.

Step 3: Purification The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Purification Pyridine 4-Bromopyridine Salt N-Amino-4-bromopyridinium salt Pyridine->Salt Reaction AminatingAgent Hydroxylamine-O-sulfonic acid AminatingAgent->Salt Product This compound Salt->Product Heat Alkyne Ethyl propiolate Alkyne->Product Base K2CO3, DMF Base->Product Purification Column Chromatography Product->Purification PureProduct Pure Product Purification->PureProduct

Caption: General synthetic workflow for this compound.

IV. Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Mechanism of Action

Pyrazolo[1,5-a]pyridine derivatives typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition of kinase activity can disrupt cancer cell proliferation, survival, and migration.

Diagram 2: Kinase Inhibition Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) ATP ATP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream P GrowthFactor Growth Factor GrowthFactor->RTK Pyrazolo Ethyl 4-bromopyrazolo[1,5-a] pyridine-2-carboxylate Pyrazolo->RTK Inhibition ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Mechanism of action of pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Structure-Activity Relationship (SAR) and Therapeutic Potential

The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives is underscored by the numerous compounds that have entered clinical development. The substitution pattern on the pyrazolo[1,5-a]pyridine core is critical for determining the potency and selectivity of these inhibitors.

Table 2: Representative Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives

Compound/DerivativeTarget Kinase(s)IC₅₀ (nM)Therapeutic AreaReference
Related Pyrazolo[3,4-b]pyridine TBK10.2Immuno-oncology, Cancer[5]
Pyrazolopyrimidine Derivative TrkA2.4Cancer[6]
Pyrazolopyrimidine Derivative TrkC0.2Cancer[6]
Pyrazolo[3,4-d]pyrimidine (Ibrutinib) BTK0.5B-cell cancers[1]

Note: Data presented is for structurally related compounds to illustrate the potential of the broader scaffold.

The data in Table 2 highlights the potent and often nanomolar inhibitory activity of pyrazolo-pyridine and -pyrimidine derivatives against various kinases implicated in cancer. The 4-bromo substitution in the target compound of this guide offers a key position for further chemical exploration to enhance potency and target selectivity.

V. Conclusion and Future Directions

This compound represents a valuable building block for the development of novel therapeutics. Its pyrazolo[1,5-a]pyridine core is a proven privileged scaffold for kinase inhibition, and the strategic placement of functional groups allows for extensive chemical modification. Future research in this area will likely focus on the synthesis of a diverse library of derivatives and their evaluation against a panel of kinases to identify novel drug candidates with improved efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for the future of targeted cancer therapy.

VI. References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][2]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link][3]

  • CP Lab Safety. ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. [Link][7]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link][4]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link][8]

  • Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds. ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link][1]

  • Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Acta Crystallographica Section E. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link][6]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][5]

Sources

A Guide to the Structural Elucidation of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Multifaceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. The targeted introduction of specific substituents, such as a bromine atom and an ethyl carboxylate group, allows for fine-tuning of its physicochemical properties and provides a handle for further synthetic elaboration. This in-depth technical guide focuses on the comprehensive structural elucidation of a key derivative, Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, instead providing a narrative grounded in the causality of experimental choices and the synergy between different analytical methods. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—along with a discussion on X-ray crystallography, to build a self-validating and authoritative confirmation of the molecular structure.

Introduction and Synthetic Strategy

This compound, with the molecular formula C₁₀H₉BrN₂O₂, is a key intermediate in the synthesis of more complex molecules for drug discovery.[1] The bromine at the 4-position is particularly valuable for introducing further diversity through cross-coupling reactions, while the ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.

A plausible and commonly employed synthetic route to the pyrazolo[1,5-a]pyridine core involves a 1,3-dipolar cycloaddition reaction.[2] This approach offers a high degree of regiochemical control.

Proposed Synthetic Pathway

A logical synthetic approach would involve the N-amination of a substituted pyridine followed by cycloaddition with an appropriate acetylene derivative.[2]

Synthetic_Pathway 3-bromo-2-aminopyridine 3-Bromo-2-aminopyridine N-amino-pyridinium_salt N-Amino Pyridinium Intermediate 3-bromo-2-aminopyridine->N-amino-pyridinium_salt N-Amination hydroxylamine-O-sulfonic_acid Hydroxylamine-O-sulfonic acid hydroxylamine-O-sulfonic_acid->N-amino-pyridinium_salt target_compound This compound N-amino-pyridinium_salt->target_compound [3+2] Cycloaddition ethyl_propiolate Ethyl Propiolate ethyl_propiolate->target_compound

Caption: Proposed synthesis of this compound.

This guide will focus on the analytical techniques required to unequivocally confirm the structure of the resulting product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure and data from analogous compounds, the following proton signals are predicted:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-7~8.5Doublet (d)~7.0Located on the pyridine ring, deshielded by the ring nitrogen.
H-5~8.2Doublet (d)~9.0Part of the pyridine ring, influenced by the adjacent bromine.
H-3~7.5Singlet (s)-Proton on the pyrazole ring.
H-6~7.1Triplet (t)~7.0Proton on the pyridine ring, coupled to H-5 and H-7.
-OCH₂CH₃~4.4Quartet (q)~7.1Methylene protons of the ethyl ester, coupled to the methyl protons.
-OCH₂CH₃~1.4Triplet (t)~7.1Methyl protons of the ethyl ester, coupled to the methylene protons.

Expertise in Action: The downfield shifts of the pyridine ring protons (H-5, H-6, and H-7) are characteristic of this electron-deficient aromatic system. The singlet for H-3 is a key indicator of the substitution pattern on the pyrazole ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the presence of a bromine atom, the signal for C-4 will be significantly influenced.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (ester)~162Typical chemical shift for an ester carbonyl carbon.
C-7~145Aromatic carbon adjacent to the ring fusion nitrogen.
C-8a~140Bridgehead carbon.
C-2~135Carbon bearing the ester group.
C-5~128Aromatic carbon in the pyridine ring.
C-3~115Aromatic carbon in the pyrazole ring.
C-6~112Aromatic carbon in the pyridine ring.
C-4~95Carbon directly attached to bromine, significant upfield shift.
-OCH₂CH₃~61Methylene carbon of the ethyl ester.
-OCH₂CH₃~14Methyl carbon of the ethyl ester.

Trustworthiness through Correlation: The combination of ¹H and ¹³C NMR data provides a robust, self-validating dataset.[3] For instance, the carbon at ~95 ppm (C-4) is expected to show no attached protons in a DEPT-135 experiment, confirming its identity as a quaternary, bromine-substituted carbon.

Two-Dimensional NMR Techniques for Unambiguous Assignment

To definitively link the proton and carbon signals, 2D NMR experiments are crucial.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Final Structure Confirmation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, for example, between the methylene and methyl protons of the ethyl group, and between H-5, H-6, and H-7 on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. For instance, the quartet at ~4.4 ppm would correlate with the carbon signal at ~61 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is key for identifying quaternary carbons and piecing together the molecular fragments. We would expect to see correlations from the H-3 proton to C-2, C-4, and the bridgehead carbon C-8a. The ester methylene protons would show a correlation to the carbonyl carbon.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

For this compound (C₁₀H₉BrN₂O₂), the expected exact mass for the molecular ion [M]⁺ would be calculated. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of almost equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a powerful diagnostic tool.

Ion Calculated Exact Mass
[C₁₀H₉⁷⁹BrN₂O₂]⁺267.9898
[C₁₀H₉⁸¹BrN₂O₂]⁺269.9878
Fragmentation Analysis

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern provides a fingerprint of the molecule's structure. For pyrazolo[1,5-a]pyridine esters, common fragmentation pathways include the loss of the ethoxy group (-OEt) from the ester, followed by the loss of carbon monoxide (-CO).[4][5]

MS_Fragmentation M [M]⁺˙ m/z 268/270 M_minus_OEt [M-OEt]⁺ m/z 223/225 M->M_minus_OEt - OCH₂CH₃ M_minus_OEt_minus_CO [M-OEt-CO]⁺ m/z 195/197 M_minus_OEt->M_minus_OEt_minus_CO - CO Pyrazolopyridine_core Brominated Pyrazolopyridine Cation m/z 195/197 M_minus_OEt_minus_CO->Pyrazolopyridine_core stable fragment

Caption: Predicted major fragmentation pathway for the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (ethyl group)
~1720C=O stretchEster
~1630, ~1580C=C and C=N stretchAromatic rings
~1250C-O stretchEster
~800-700C-Br stretchAryl bromide

Authoritative Grounding: The strong absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The pattern of absorptions in the 1600-1450 cm⁻¹ region is characteristic of the pyrazolo[1,5-a]pyridine heterocyclic system.

X-ray Crystallography: The Ultimate Structural Confirmation

Obtaining a suitable single crystal for X-ray analysis would not only confirm the structure but also provide valuable information about intermolecular interactions in the solid state, such as halogen bonding involving the bromine atom, which can be crucial for understanding the material's properties and for crystal engineering.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is a prime example of the power of a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system. The proton and carbon environments are mapped by NMR, the molecular weight and fragmentation are determined by mass spectrometry, and the key functional groups are identified by IR spectroscopy. While X-ray crystallography provides the ultimate confirmation, a confident structure can be assigned based on the confluence of spectroscopic data. This guide has provided a framework for researchers to approach the structural characterization of this important class of heterocyclic compounds, emphasizing not just the "what" but the "why" of each analytical choice.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

  • ResearchGate. Bromination of pyrazole derivatives. Retrieved from [Link]

  • MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • National Institutes of Health. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][2][7][8]triazines. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Retrieved from [Link]

  • CP Lab Safety. ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy: An Introduction. Retrieved from [Link]

  • ResearchGate. Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • National Institutes of Health. Supplemental Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. Retrieved from [Link]

  • PubMed. Effect of pyridine on infrared absorption spectra of copper phthalocyanine. Retrieved from [Link]

  • NIST. Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

A Foundational Scaffold for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on this compound. We will delve into its chemical identity, synthesis, reactivity, and strategic applications, providing the field-proven insights necessary to leverage this versatile building block in the design of novel therapeutics. The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif, appearing in a multitude of bioactive agents, and this particular derivative offers strategically placed functional groups for extensive chemical exploration.[1]

Chemical Identity and Properties

A precise understanding of a compound's nomenclature and physicochemical properties is the bedrock of reproducible scientific research.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is This compound .[2] It is indexed under several identifiers which are crucial for database searches and procurement.

Identifier TypeValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 1363381-99-0PubChem[2]
PubChem CID 70700997PubChem[2]
Molecular Formula C₁₀H₉BrN₂O₂PubChem[2]
Synonyms Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 4-bromo-, ethyl ester; MFCD16657733PubChem[2]
Physicochemical Profile

The compound's physical and chemical characteristics dictate its handling, reactivity, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyValueSource
Molecular Weight 269.09 g/mol PubChem[2]
Appearance White to off-white solid (Typical)N/A
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Low in waterInferred from structure
SMILES CCOC(=O)C1=NN2C=CC=C(C2=C1)BrPubChem[2]
InChI InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-9-7(11)4-3-5-13(9)12-8/h3-6H,2H2,1H3PubChem[2]

Synthesis and Purification

The synthesis of the pyrazolo[1,5-a]pyridine core is most effectively achieved through a 1,3-dipolar cycloaddition reaction. This strategy is widely adopted for its reliability and modularity.[1][3]

Synthetic Strategy: Causality and Design

The chosen pathway hinges on the formation of an N-aminopyridinium intermediate. Reacting a substituted pyridine with an N-aminating agent, such as hydroxylamine-O-sulfonic acid or O-mesitylenesulfonylhydroxylamine (MSH), generates an N-ylide in situ.[1][3] This ylide is a reactive 1,3-dipole. Its subsequent reaction with an electron-deficient alkyne, like ethyl propiolate, triggers a cycloaddition followed by an aromatization step to yield the stable, fused heterocyclic system. The bromine substituent on the pyridine starting material is carried through the synthesis, providing a crucial handle for post-synthesis modification. This approach is superior to late-stage bromination, which could suffer from poor regioselectivity.

Synthesis_Workflow Start 3-Bromopyridine Step1 N-Amination Start->Step1 MSH or similar aminating agent Intermediate N-Amino-3-bromopyridinium Intermediate (Ylide) Step1->Intermediate Step2 1,3-Dipolar Cycloaddition Intermediate->Step2 Product Ethyl 4-bromopyrazolo[1,5-a] pyridine-2-carboxylate Step2->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagent Ethyl Propiolate Reagent->Step2

Fig 1. Synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology synthesized from established procedures for this chemical class.[1][3]

  • N-Amination: To a solution of 3-bromopyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM), add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 4-6 hours until analysis (TLC or LC-MS) indicates consumption of the starting material. The solvent is then removed under reduced pressure. The crude N-aminopyridinium salt is used directly in the next step without further purification.

  • Cycloaddition: Dissolve the crude intermediate in dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) (2.5 eq) and ethyl propiolate (1.2 eq). Heat the mixture to 80-100 °C and stir for 12-24 hours. The base is critical as it facilitates the formation of the reactive ylide.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will often form, which can be collected by filtration. Alternatively, extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

Protocol: Purification

The crude product must be purified to meet the standards required for subsequent reactions and biological assays.

  • Technique: Flash column chromatography is the method of choice.[3][4]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) is typically effective.

  • Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) using a UV lamp for visualization.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Purity should be assessed by HPLC and identity confirmed by NMR and MS.[3]

Chemical Reactivity and Strategic Applications

The true value of this compound lies in the orthogonal reactivity of its two key functional groups: the C4-bromine and the C2-ethyl ester. This allows for selective and sequential modifications, making it a powerful platform for generating chemical libraries.

Core Transformations

Reactivity_Hub cluster_0 C4-Bromine Reactivity cluster_1 C2-Ester Reactivity Core Ethyl 4-bromopyrazolo[1,5-a] pyridine-2-carboxylate CrossCoupling Palladium-Catalyzed Cross-Coupling Core->CrossCoupling Suzuki, Stille, Buchwald-Hartwig, etc. Hydrolysis Saponification (Hydrolysis) Core->Hydrolysis LiOH or NaOH Aryl_Deriv C4-Aryl/Heteroaryl Derivatives CrossCoupling->Aryl_Deriv CarboxylicAcid 4-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic Acid Hydrolysis->CarboxylicAcid Amidation Amide Coupling CarboxylicAcid->Amidation HATU, EDCI, etc. Amide_Deriv C2-Carboxamide Derivatives Amidation->Amide_Deriv

Sources

Characterizing the Solubility of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Methodological Framework for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Criticality of Solubility in Drug Discovery

In the journey from a chemical entity to a therapeutic agent, solubility is a foundational pillar. It dictates the concentration at which a compound can be tested in biological assays, influences its absorption and distribution in vivo, and poses significant challenges for formulation. Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, as a potential building block or active pharmaceutical ingredient (API), is no exception. An early and accurate understanding of its solubility profile is not merely a data point; it is a crucial piece of strategic information that guides hit-to-lead campaigns and preclinical development.

Given the absence of extensive published data for this specific molecule, this guide serves as a practical, first-principles approach to its characterization. We will focus on methodologies that can be readily implemented in a standard laboratory setting, emphasizing the "why" behind each step to ensure data integrity and reproducibility.

Theoretical Underpinnings of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent. This phenomenon is governed by the intermolecular interactions between the solute and solvent molecules. The adage "like dissolves like" serves as a useful heuristic.

  • Solute Characteristics: The structure of this compound features both polar (ester, nitrogen atoms) and nonpolar (brominated aromatic rings) regions. Its crystal lattice energy—the energy holding the molecules together in a solid state—must be overcome by solvent-solute interactions for dissolution to occur.

  • Solvent Characteristics: Solvents are characterized by their polarity, which is a measure of the separation of electric charge.

    • Polar Protic Solvents (e.g., methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors and acceptors.

    • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone) have dipole moments but lack O-H or N-H bonds, making them poor hydrogen bond donors.

    • Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and do not have significant partial charges.

DMSO (Dimethyl Sulfoxide) holds a privileged position in early-stage drug discovery. Its high polarity and strong hydrogen bond accepting capability make it an exceptional solvent for a wide array of organic molecules, enabling the creation of high-concentration stock solutions for high-throughput screening (HTS). However, reliance on DMSO is not without its caveats, including its hygroscopicity and potential to cause compound precipitation when diluted into aqueous media, a critical consideration for biological assays.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method, as described by regulatory bodies and in seminal literature, remains the gold standard for its determination.

Causality Behind Experimental Choices
  • Choice of Method: The shake-flask method is chosen for its direct measurement of the equilibrium state, providing a definitive value that is crucial for thermodynamic understanding and serves as a benchmark for other, higher-throughput methods.

  • Equilibration Time: A 24-48 hour incubation is necessary to ensure the system reaches true thermodynamic equilibrium, breaking down the crystal lattice and fully solvating the molecules. Insufficient time leads to an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. Conducting the experiment at a controlled ambient temperature (e.g., 25 °C) is critical for reproducibility and relevance.

  • Quantification: High-Performance Liquid Chromatography (HPLC) is selected for its specificity and sensitivity, allowing for accurate quantification of the dissolved analyte, even in the presence of potential impurities.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: To each vial, add 1 mL of the desired organic solvent (e.g., DMSO, ethanol, methanol, acetonitrile, tetrahydrofuran).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (25 °C). Allow the slurries to equilibrate for at least 24 hours.

  • Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow the excess solid to settle. Centrifuge the vials at 10,000 x g for 15 minutes to pellet any remaining suspended particles.

  • Sample Collection: Carefully aspirate a known volume (e.g., 100 µL) of the clear supernatant. Crucially, avoid disturbing the solid pellet.

  • Dilution: Dilute the collected supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical standard curve.

  • Quantification (HPLC-UV):

    • Prepare a series of calibration standards of the compound of known concentrations.

    • Inject the standards and the diluted sample onto an HPLC system equipped with a UV detector. A C18 column is a common starting point.

    • Generate a standard curve by plotting peak area versus concentration.

    • Determine the concentration of the diluted sample from the standard curve and back-calculate the original solubility value, accounting for the dilution factor.

Data Presentation

The results of this experiment should be compiled into a clear, comparative table.

SolventPolarity IndexDielectric Constant (20°C)Experimentally Determined Solubility (mg/mL)Experimentally Determined Solubility (mM)
DMSO7.247.2To be filled by researcherTo be filled by researcher
Methanol5.132.7To be filled by researcherTo be filled by researcher
Ethanol4.324.5To be filled by researcherTo be filled by researcher
Acetonitrile5.837.5To be filled by researcherTo be filled by researcher
Tetrahydrofuran (THF)4.07.6To be filled by researcherTo be filled by researcher
Dichloromethane (DCM)3.19.1To be filled by researcherTo be filled by researcher
Visualization of Workflow

G node_start Start: Add Excess Compound to Vial node_solvent Add 1 mL Organic Solvent (e.g., DMSO, EtOH) node_start->node_solvent node_equilibrate Equilibrate for 24-48h (Shaker, 25°C) node_solvent->node_equilibrate Seal Vial node_separate Separate Solid from Supernatant (Centrifugation) node_equilibrate->node_separate System Reaches Equilibrium node_sample Collect Clear Supernatant node_separate->node_sample node_quantify Dilute and Quantify (HPLC-UV) node_sample->node_quantify Prepare for Analysis node_end Result: Thermodynamic Solubility node_quantify->node_end

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Perspective

While thermodynamic solubility is the absolute measure, kinetic (or apparent) solubility is often more pragmatic for early discovery. It measures the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer and allowed to precipitate over a short period (e.g., 1-2 hours). This mimics the process of preparing compounds for many in vitro biological assays.

A low kinetic solubility, even with high DMSO solubility, is a red flag, often leading to compound precipitation in the assay well. This can cause false positive or false negative results and is a major source of data irreproducibility.

Visualization of the DMSO Dilution Challenge

G cluster_0 cluster_1 node_stock High Concentration Stock (e.g., 10 mM in 100% DMSO) node_assay Aqueous Assay Buffer (e.g., PBS, pH 7.4) node_stock->node_assay Dilution (e.g., 1:100) node_precipitate Precipitation Occurs (Compound crashes out) node_assay->node_precipitate If Kinetic Solubility Limit is Exceeded node_soluble Compound Remains Soluble (Accurate Assay) node_assay->node_soluble If Concentration is Below Limit

Caption: The DMSO stock dilution process and its potential outcomes.

Strategic Implications and Further Steps

The data generated from these protocols directly informs the next steps in the drug development pipeline:

  • High DMSO Solubility (>10 mM): The compound is suitable for HTS and can be reliably stored and dispensed from a DMSO stock. Attention should immediately turn to kinetic solubility in aqueous buffers.

  • Moderate DMSO Solubility (1-10 mM): The compound is manageable for most screening purposes, but care must be taken when preparing the highest concentration stocks.

  • Low DMSO Solubility (<1 mM): This is a significant liability. It may hinder reliable screening and requires immediate medicinal chemistry efforts to improve solubility. Alternative solvents for stock preparation may be explored, but this can introduce complications for automated liquid handlers and assay compatibility.

  • Comparative Solvent Data: High solubility in solvents like ethanol or THF may provide clues for formulation strategies (e.g., co-solvents) or for synthetic chemists in choosing solvents for reaction and purification.

Conclusion

Determining the solubility of this compound is a foundational step in its evaluation as a molecule of interest. By employing robust, well-understood methodologies like the shake-flask method, researchers can generate reliable data that is essential for making informed decisions. This guide provides the necessary protocols and theoretical context to not only measure the solubility of this compound in DMSO and other organic solvents but also to understand the profound implications of this data for the broader drug discovery and development process.

References

  • Title: "Like Dissolves Like": A Guiding Principle in Chemistry Source: LibreTexts Chemistry URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: IntechOpen URL: [Link]

  • Title: Early ADME in support of drug discovery: the role of kinetic solubility Source: Future Science URL: [Link]

The Keystone in Your Discovery: A Technical Guide to the Stability and Storage of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecule's Value

To the researchers, medicinal chemists, and drug development pioneers, the molecule Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is more than a mere catalog number. It is a highly functionalized heterocyclic building block, a scaffold ripe with potential for crafting the next generation of therapeutics. The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, known for its role in developing kinase inhibitors and other targeted therapies.[1][2] The strategic placement of a bromine atom at the 4-position provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the facile introduction of molecular diversity.[3] Concurrently, the ethyl ester at the 2-position offers a site for hydrolysis and further derivatization, crucial for prodrug strategies or altering pharmacokinetic properties.[3]

However, the very features that make this compound a versatile tool in discovery—the halogen substituent and the ester functional group—also render it susceptible to degradation if not handled and stored with the requisite scientific rigor. This guide provides an in-depth examination of the stability profile of this compound, offering field-proven insights and protocols to ensure its integrity from vial to reaction vessel.

Physicochemical Profile and Inherent Stability Considerations

A foundational understanding of a molecule's properties is paramount to predicting its behavior. While extensive public data on this specific isomer is limited, we can construct a robust profile by combining supplier data with established chemical principles.

PropertyValue / InformationSource / Rationale
Molecular Formula C₁₀H₉BrN₂O₂[4][5]
Molecular Weight 269.09 g/mol [4][5]
CAS Number 55899-29-1[4]
Appearance Typically a solid (e.g., yellow solid for related isomers)[6]
Purity Commonly supplied at ≥95-97%[4][6]
Solubility Expected to have low aqueous solubility but be soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate)[3][7]
Structural Features Influencing Stability:
  • Ester Functional Group: The ethyl ester is a primary site of potential degradation. It is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. This reaction is accelerated by the presence of moisture and elevated temperatures.

  • Bromo Substituent: The carbon-bromine bond on the aromatic pyridine ring is generally stable. However, it can be susceptible to nucleophilic substitution under harsh conditions or photolytic degradation (dehalogenation), especially in solution and in the presence of light. Electron-withdrawing groups on the ring system can influence the reactivity of this bond.[8]

  • Pyrazolo[1,5-a]pyridine Core: This fused heterocyclic system is a π-deficient aromatic structure.[9] While generally stable, such systems can be sensitive to strong oxidizing agents. The nitrogen atoms can also act as sites for coordination with metal ions, which could potentially catalyze degradation.

Recommended Storage and Handling Protocols

The integrity of your starting material is the bedrock of reproducible research. Improper storage can lead to the formation of impurities that can confound experimental results and compromise downstream applications.

Optimal Storage Conditions:

Based on supplier recommendations and general principles for halogenated heterocyclic compounds, the following conditions are advised:

ParameterRecommendationRationale & Expert Insight
Temperature 0-8°C (Refrigerated) [6] or Room Temperature [10]While some suppliers suggest room temperature for a sealed, dry container[10], refrigeration at 0-8°C is the more conservative and recommended approach.[6] Lower temperatures significantly reduce the rate of potential hydrolytic and other degradation reactions. For long-term storage (>1 year), storage at -20°C is advisable.
Atmosphere Sealed under Inert Gas (Argon or Nitrogen) The primary goal is to exclude moisture and oxygen. Moisture can lead to ester hydrolysis. While oxidative degradation of the core is less common, excluding oxygen is a best practice for long-term stability of complex organic molecules.[11]
Light Store in an Amber or Opaque Vial To prevent potential photolytic degradation, particularly cleavage of the C-Br bond, protection from light is crucial.[12][13] Store vials inside a secondary container or in a dark cabinet.
Container Tightly-Sealed Glass Vial (e.g., with PTFE-lined cap) Glass is inert and prevents leaching of plasticizers. A polytetrafluoroethylene (PTFE)-lined cap provides an excellent seal against moisture ingress.
Handling Best Practices:
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, a common cause of ester hydrolysis.

  • Inert Atmosphere: When weighing or aliquoting the compound, perform the operation under a blanket of inert gas (e.g., in a glovebox or using a nitrogen-flushed bag) if possible.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Halogenated compounds can react with or be degraded by incompatible materials.[12] Do not return unused material to the original stock bottle.

Establishing Stability: A Protocol for Forced Degradation Studies

A forced degradation or stress testing study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods, such as HPLC.[14][15] The goal is to induce 5-20% degradation to identify potential degradation products and pathways.[11]

Workflow for a Stability Assessment

Degradation_Pathways cluster_hydrolysis Pathway A: Hydrolysis cluster_dehalogenation Pathway B: Dehalogenation Parent This compound C₁₀H₉BrN₂O₂ Acid_Base H⁺ or OH⁻ H₂O Light_Radical hv or Radical (Forced Conditions) Product_A 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid C₈H₅BrN₂O₂ Acid_Base->Product_A:f0 Ester Cleavage Product_B Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate C₁₀H₁₀N₂O₂ Light_Radical->Product_B:f0 C-Br Cleavage

Caption: Potential degradation pathways of the target molecule.

  • Pathway A: Ester Hydrolysis: This is the most probable degradation route under aqueous acidic or, more rapidly, basic conditions. The ethyl ester will be cleaved to form the corresponding carboxylic acid. This change is easily monitored by HPLC, as the more polar carboxylic acid will have a shorter retention time, and confirmed by a mass loss of 28 Da (C₂H₄) in the MS.

  • Pathway B: Dehalogenation: Under photolytic or harsh thermal/reductive conditions, the carbon-bromine bond may cleave, resulting in the formation of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. This would be observed as a mass loss of 79/81 Da (the bromine isotopes) in the mass spectrum.

Conclusion: Ensuring Experimental Success

This compound is a valuable reagent whose utility is directly tied to its purity and stability. By implementing the storage and handling protocols outlined in this guide—namely, storing the compound under refrigerated, dark, and inert conditions—researchers can significantly mitigate the risk of degradation. Furthermore, a proactive understanding of its potential degradation pathways through forced degradation studies not only aids in the development of robust analytical methods but also provides critical insights into the compound's reactivity. Adherence to these principles will ensure the integrity of your starting material, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • Vulcanchem. (n.d.). Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale.
  • CP Lab Safety. (n.d.). ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg.
  • Chem-Impex. (n.d.). 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester.
  • IndiaMART. (n.d.). Ethyl 5-Bromopyrazolo 1,5-a Pyridine-3-Carboxylate.
  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Blessy, M., Patel, R. D., Prajapati, P., & Agrawal, Y. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • American Chemical Society. (2026). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
  • Generic Supplier. (n.d.). Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.
  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • MIT EHS. (n.d.). Chemicals.
  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • ResearchGate. (2025). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • CymitQuimica. (n.d.). CAS 55899-29-1: Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Sources

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry due to its remarkable synthetic versatility and broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the biological potential of this privileged core, delving into its significance in drug discovery, key therapeutic applications, and the underlying mechanisms of action. We will explore its role as a potent inhibitor of various enzymes, particularly protein kinases, and its promising activity in oncology, inflammation, infectious diseases, and neurology. This guide will further present detailed synthetic strategies, structure-activity relationship insights, and relevant experimental protocols to empower researchers in the rational design and development of novel therapeutics based on the pyrazolo[1,5-a]pyridine scaffold.

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic system resulting from the fusion of a pyrazole and a pyridine ring.[1] Its rigid, planar structure provides an excellent framework for the spatial orientation of various functional groups, facilitating interactions with diverse biological targets.[2] The synthetic accessibility and the potential for substitution at multiple positions have made it an attractive scaffold for the generation of large and diverse chemical libraries, accelerating the drug discovery process.[1]

First reported in 1948, the pyrazolo[1,5-a]pyridine motif has garnered increasing attention for its significant presence in medicinally active compounds.[3] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4] This guide will systematically explore these key therapeutic areas, providing in-depth insights into the molecular mechanisms and structure-activity relationships that govern the biological potential of this remarkable scaffold.

Synthetic Strategies: Building the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine scaffold is a well-established area of organic synthesis, with numerous methodologies developed to afford a wide range of substituted derivatives. A common and versatile approach involves the cyclization of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[5][6]

General Experimental Protocol: Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling

This protocol describes an efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[5][6]

Step-by-Step Methodology:

  • Reactant Preparation: Prepare independent solutions of the desired N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (3 mmol) in ethanol (10 mL).

  • Acid Catalyst: To each solution, add acetic acid (1.08 g, 6 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 130 °C for 18 hours under an oxygen atmosphere (1 atm).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine derivative.

This method offers a straightforward and efficient route to uniquely substituted pyrazolo[1,5-a]pyridine derivatives.[5][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrazolo[1,5-a]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents.[1][7] Its derivatives have been shown to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][8]

Mechanism of Action: Protein Kinase Inhibition

Many pyrazolo[1,5-a]pyridine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and thereby blocking their catalytic activity.[2] This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), B-Raf, and Phosphoinositide 3-kinases (PI3Ks).[2][9][10]

Signaling Pathway Visualization

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazolo[1,5-a]pyridine derivative.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected pyrazolo[1,5-a]pyridine derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 5x HCT-116 (Colon)0.0009[9]
Compound 24 MCF-7 (Breast)-[7]
Compound 247 A549 (Lung)-[7]
Compound 247 HCT-116 (Colon)-[7]
Compound 247 PC-3 (Prostate)-[7]

Note: Specific IC₅₀ values for compounds 24 and 247 were not provided in the source material, but their activity was noted.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a multitude of diseases.[11] Pyrazolo[1,5-a]pyridine derivatives have emerged as promising anti-inflammatory agents, with some compounds demonstrating potent inhibition of key inflammatory mediators.[12][13]

Mechanism of Action: Targeting Inflammatory Kinases

The anti-inflammatory effects of pyrazolo[1,5-a]quinazolines, a related scaffold, have been attributed to the inhibition of mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK.[11][13] These kinases play a pivotal role in the production of pro-inflammatory cytokines and other mediators.

Experimental Protocol: In Vivo Carrageenan-Induced Rat Paw Edema

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of novel compounds.[12]

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Compound Administration: Administer the test pyrazolo[1,5-a]pyrimidine derivative orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.

Antimicrobial and Antitubercular Potential

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyrazolo[1,5-a]pyridine scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[14][15] Notably, this scaffold has also been explored for its potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[16][17]

Mechanism of Action in Tuberculosis

While the precise mechanism for many antitubercular pyrazolo[1,5-a]pyrimidines is still under investigation, some studies have identified potential targets. For instance, resistance to certain derivatives was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), suggesting a role in compound metabolism.[16] Other studies have focused on designing compounds that are effective against drug-resistant Mtb strains.[17]

Structure-Activity Relationship (SAR) Insights

SAR studies on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones have revealed key structural features necessary for activity. An aromatic ring at the R2 and R3 positions was found to be crucial for antitubercular potency.[18]

Central Nervous System (CNS) Applications

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have shown potential in treating various neurological and central nervous system disorders.[6]

Neuroprotective and Anxiolytic Effects

Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated neuroprotective effects in models of Parkinson's disease by inhibiting cyclin-dependent kinases (CDKs) and reducing apoptosis.[19] Additionally, some compounds have been investigated as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, showing potential as orally active agents for stress-related disorders.[20][21]

Logical Relationship Diagram

CNS_Activity cluster_targets Key Molecular Targets cluster_effects Potential CNS Applications Scaffold Pyrazolo[1,5-a]pyridine Scaffold Derivatives Chemical Derivatization Scaffold->Derivatives Targets Biological Targets Derivatives->Targets Effects Therapeutic Effects Targets->Effects CDKs CDKs Neuroprotection Neuroprotection (e.g., Parkinson's) CDKs->Neuroprotection CRF1R CRF1 Receptor Anxiolytic Anxiolytic Activity (Stress Disorders) CRF1R->Anxiolytic

Caption: Logical flow from the core scaffold to potential CNS therapeutic applications.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability and diverse pharmacological profile have led to the identification of numerous potent and selective modulators of various biological targets. The ongoing research in this field continues to uncover new therapeutic applications, from targeted cancer therapies to novel treatments for inflammatory, infectious, and neurological disorders.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical efficacy. Further exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with improved potency and selectivity. The continued investigation of the mechanisms of action will provide a deeper understanding of the biological potential of this remarkable scaffold, paving the way for the development of next-generation therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.). [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (2019, September 4). ACS Publications. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor - PubMed. (2012, June 14). [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. (n.d.). [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed. (n.d.). [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed. (2021, February 12). [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed. (2012, January 1). [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed. (n.d.). [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking | ACS Omega. (n.d.). ACS Publications. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2020, December 2). SciSpace. [Link]

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC. (n.d.). NIH. [Link]

  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... (n.d.). ResearchGate. [Link]

  • Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1][2][5]triazines. (n.d.). Bohrium. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed. (2024, May 21). NIH. [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020, August 13). [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC. (n.d.). NIH. [Link]

  • Neuroprotective and Anti-Apoptotic Activity of Anthranilamide Pyrazolo[1,5-a] Pyrimidine Derivative against Parkinson's Disease Model in Rotenone-Induced SH-SY5Y Cells – Read Article in LENS. (n.d.). [Link]

  • Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. (n.d.). ResearchGate. [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (n.d.). MDPI. [Link]

  • PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Request PDF. (2025, August 7). ResearchGate. [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, September 12). [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2024, December 29). INIS-IAEA. [Link]

  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. (n.d.). ResearchGate. [Link]

  • General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate. [Link]

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC. (2019, March 19). NIH. [Link]

  • Structures of the antimicrobial pyrazolo[1,5-a]pyrimidines and the... (n.d.). ResearchGate. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed. (2022, February 15). [Link]

  • [PDF] A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects | Semantic Scholar. (n.d.). [Link]

  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed. (2011, May 1). [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a key heterocyclic building block for researchers in medicinal chemistry and materials science. While direct literature on this specific isomer is sparse, this document consolidates established principles and data from closely related analogues to present a robust guide for its synthesis, characterization, and strategic application.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a fused bicyclic heterocycle that continues to attract significant attention in the field of drug discovery.[1] Its structural resemblance to purines allows it to function as a versatile scaffold, interacting with a wide range of biological targets. Derivatives have shown promise as kinase inhibitors, antitubercular agents, and anti-inflammatory compounds.[1][2]

This compound is a strategically functionalized derivative. The bromine atom at the C4-position serves as a versatile handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions.[2] The ethyl ester at the C2-position provides a site for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the exploration of structure-activity relationships (SAR).

This guide will detail a highly plausible synthetic route, predict the key characterization features, and describe the utility of this molecule as a precursor for more complex chemical entities.

Synthesis of this compound

The most established and convergent method for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition (also described as a 1,3-dipolar cycloaddition) between a 1-aminopyridinium salt and an electron-deficient alkyne.[3][4] The following two-stage protocol is proposed for the synthesis of the title compound.

Stage 1: Synthesis of the 1-Amino-3-bromopyridinium Intermediate

The key precursor is a 1-aminopyridinium salt. This is typically formed by the N-amination of the corresponding pyridine. While various aminating agents exist, O-(mesitylenesulfonyl)hydroxylamine (MSH) or hydroxylamine-O-sulfonic acid are commonly employed.

Experimental Protocol: Synthesis of 1-Amino-3-bromopyridinium Mesitylenesulfonate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 3-bromopyridine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Aminating Agent: Slowly add a solution of O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq.) in anhydrous DCM to the cooled pyridine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-16 hours.

  • Precipitation: The product, 1-amino-3-bromopyridinium mesitylenesulfonate, will typically precipitate from the solution. If not, the volume of DCM can be reduced under vacuum to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold DCM or diethyl ether to remove any unreacted starting materials, and dry under vacuum. The resulting salt is often used in the next step without further purification.

Causality Note: The use of a non-nucleophilic counter-ion like mesitylenesulfonate is crucial for the stability of the resulting pyridinium salt. The reaction is performed at low temperatures to control the exothermicity of the amination reaction.

Stage 2: [3+2] Cycloaddition to form the Pyrazolo[1,5-a]pyridine Core

The N-aminopyridinium salt acts as a 1,3-dipole upon deprotonation, which then reacts with an alkyne dipolarophile. Ethyl propiolate is the chosen reactant to install the ethyl carboxylate group at the C2-position.

Experimental Protocol: Synthesis of this compound

  • Setup: In a round-bottom flask, suspend 1-amino-3-bromopyridinium mesitylenesulfonate (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the suspension. This facilitates the in-situ formation of the ylide.

  • Dipolarophile Addition: Add ethyl propiolate (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Note: The regioselectivity of the cycloaddition is dictated by the electronic properties of the reactants. The reaction generally proceeds to yield the 2-carboxylate isomer as the major product. Potassium carbonate is a sufficiently strong base to deprotonate the aminopyridinium salt to form the reactive ylide intermediate, while being mild enough to avoid significant side reactions like ester hydrolysis.[5]

Caption: Proposed two-stage synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₉BrN₂O₂PubChem[6]
Molecular Weight269.10 g/mol PubChem[6]
AppearancePredicted: Off-white to pale yellow solid-
SolubilityPredicted: Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water-
Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the analysis of related pyrazolo[1,5-a]pyridine structures.[1][7][8]

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: The protons on the pyridine ring are expected in the aromatic region. The H5 proton will likely be a doublet around δ 8.2-8.4 ppm. The H6 and H7 protons will form a more complex splitting pattern, likely appearing between δ 7.0-7.8 ppm.

    • Pyrazole Proton: The H3 proton is expected to be a singlet around δ 7.2-7.4 ppm.

    • Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group is expected around δ 4.3-4.5 ppm, with a corresponding triplet for the -CH₃ group around δ 1.3-1.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, expected around δ 160-165 ppm.

    • Aromatic Carbons: The carbons of the heterocyclic core are expected in the range of δ 110-150 ppm. The carbon bearing the bromine (C4) would be significantly shifted.

    • Ethyl Ester Carbons: The -OCH₂- carbon is expected around δ 61-63 ppm, and the -CH₃ carbon around δ 14-15 ppm.

  • Mass Spectrometry (EI):

    • The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity. For C₁₀H₉BrN₂O₂, the expected m/z would be approximately 268 and 270.

    • Common fragmentation patterns for similar ethyl esters include the loss of an ethoxy group (-OEt, 45 Da) or ethylene (C₂H₄, 28 Da) via McLafferty rearrangement.[9]

Chemical Reactivity and Derivatization

The primary utility of this compound in synthetic chemistry lies in the reactivity of its C4-bromo substituent. This position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron species (typically a boronic acid or boronate ester) with an organic halide.[10][11] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DMF/water, or toluene/ethanol/water).

  • Reaction: Heat the mixture under an inert atmosphere to 80-120 °C for 2-18 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization.

Self-Validating System: The success of the Suzuki coupling is readily validated. The disappearance of the starting material and the appearance of a new, higher molecular weight product can be confirmed by LC-MS. The structure of the purified product can be unequivocally confirmed by ¹H NMR, where new aromatic signals corresponding to the coupled aryl group will be present, and the original coupling patterns of the pyrazolo[1,5-a]pyridine core may be shifted.

Applications in Drug Discovery and Materials Science

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry. The ability to easily and selectively functionalize the C4-position of this compound makes it an exceptionally valuable starting material for generating libraries of compounds for high-throughput screening.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the ATP-binding pocket. The pyrazolo[1,5-a]pyridine core is well-suited for this role. The C4-position can be elaborated with various aryl or heteroaryl groups to target the solvent-exposed region, enabling the fine-tuning of potency and selectivity.[2]

  • Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. While the title compound is a 2-carboxylate, its utility as a scaffold for similar explorations is clear. The ethyl ester can be hydrolyzed to the carboxylic acid and then coupled with various amines to produce a library of amide derivatives for biological evaluation.

  • Organic Electronics: Fused aromatic systems are of interest in materials science for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyrazolo[1,5-a]pyridine core can be extended through cross-coupling reactions to create larger, conjugated systems with tailored electronic properties.

Conclusion

This compound is a high-value building block whose full potential is accessible through well-understood, modern synthetic methodologies. While specific experimental data for this isomer is not prevalent, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application. Its strategic placement of functional groups—a reactive bromine for cross-coupling and a modifiable ester—makes it an ideal starting point for the efficient discovery of novel therapeutics and functional materials.

References

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Vulcanchem. (n.d.).
  • PubChem. (n.d.). Pyrazolo(1,5-a)pyridine-2-carboxylic acid.
  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • MDPI. (n.d.).
  • PMC - NIH. (n.d.).
  • PubChem. (n.d.).
  • ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
  • ResearchGate. (n.d.). 1,3-Dipolar Cycloadditions of (1Z,4R,5R)
  • Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition.
  • ResearchGate. (n.d.). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights.
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. (2016). Asian Journal of Chemistry, 28(4), 789-792.
  • JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

Sources

Methodological & Application

Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: An Essential Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure and tunable electronic properties make it an ideal framework for designing potent and selective inhibitors of various biological targets. Notably, derivatives of this class have demonstrated significant potential as kinase inhibitors, which are crucial in the development of targeted cancer therapies.[2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] The synthesis of specifically substituted pyrazolo[1,5-a]pyridines, such as Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, is therefore of high interest to researchers in oncology and drug development. The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency and pharmacokinetic properties.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, starting from commercially available 4-bromopyridine. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step sequence. The first step involves the N-amination of 4-bromopyridine to form the corresponding 1-aminopyridinium salt. The second step is a [3+2] cycloaddition reaction between the in situ generated N-ylide and ethyl propiolate.

Synthetic_Scheme 4-Bromopyridine 4-Bromopyridine Step1_reagents 1. Hydroxylamine-O-sulfonic acid (HOSA) 2. K2CO3 3. Hydriodic acid (HI) Aminopyridinium_Salt 1-Amino-4-bromopyridinium iodide Step1_reagents->Aminopyridinium_Salt Step 1: N-Amination Step2_reagents K2CO3, Ethyl propiolate DMF Final_Product This compound Step2_reagents->Final_Product Step 2: [3+2] Cycloaddition

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 1-Amino-4-bromopyridinium iodide

The initial and crucial step in this synthesis is the electrophilic N-amination of the pyridine ring. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent for this transformation.[4][5] The reaction proceeds via the attack of the pyridine nitrogen onto the electrophilic nitrogen of HOSA. The resulting pyridinium salt is then isolated as its iodide salt, which is a stable, crystalline solid amenable to handling and storage.[6]

Experimental Protocol: Step 1

Materials and Equipment:

  • 4-Bromopyridine

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium carbonate (K₂CO₃)

  • Hydriodic acid (HI, 57%)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Steam bath or heating mantle

  • Rotary evaporator

  • Ice bath and freezer (-20 °C)

  • Büchner funnel and filter paper

Procedure:

  • Preparation of HOSA solution: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (0.10 mol, 11.3 g) in cold water (64 mL). Note: HOSA can be hygroscopic; ensure it is handled in a dry environment.

  • N-Amination: To the freshly prepared HOSA solution, add 4-bromopyridine (0.30 mol, 47.4 g). The use of an excess of the pyridine derivative drives the reaction to completion.[6]

  • Reaction: Heat the mixture on a steam bath at approximately 90 °C for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature with stirring. Add potassium carbonate (0.10 mol, 13.8 g) portion-wise to neutralize the excess acid.

  • Solvent Removal: Remove the water and excess 4-bromopyridine using a rotary evaporator at 30–40 °C.

  • Extraction: To the residue, add absolute ethanol (120 mL) and stir to dissolve the product, leaving behind insoluble potassium sulfate.

  • Filtration: Filter the mixture to remove the potassium sulfate precipitate.

  • Salt Formation: To the ethanolic filtrate, cautiously add 57% hydriodic acid (0.10 mol, approx. 22 g or 14 mL).

  • Crystallization: Store the resulting solution at -20 °C for at least 1 hour to induce crystallization of the 1-amino-4-bromopyridinium iodide.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol. Dry the product under vacuum.

Expected Yield: 60-70%

Characterization of 1-Amino-4-bromopyridinium iodide:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected to be in the range of 150-170 °C, similar to the parent 1-aminopyridinium iodide (160-162 °C).[6]

Part 2: [3+2] Cycloaddition for the Synthesis of this compound

The second step is a classic example of a 1,3-dipolar cycloaddition reaction. The 1-amino-4-bromopyridinium iodide is deprotonated in situ with a base, typically potassium carbonate, to form the corresponding N-ylide. This ylide is a 1,3-dipole that readily reacts with electron-deficient alkynes like ethyl propiolate.[7] The reaction proceeds through a dihydro intermediate which then aromatizes, likely via air oxidation, to yield the stable pyrazolo[1,5-a]pyridine ring system.

Mechanism cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Aromatization Salt 1-Amino-4-bromopyridinium iodide Base K2CO3 Ylide N-ylide (1,3-dipole) Base->Ylide - HI, -KHCO3 Alkyne Ethyl propiolate Intermediate Dihydro-pyrazolo[1,5-a]pyridine intermediate Alkyne->Intermediate Cycloaddition Oxidation [O] (Air) Product This compound Oxidation->Product Aromatization

Caption: Simplified reaction mechanism for the cycloaddition step.

Experimental Protocol: Step 2

Materials and Equipment:

  • 1-Amino-4-bromopyridinium iodide (from Step 1)

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer and inert gas inlet

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-amino-4-bromopyridinium iodide (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous DMF.

  • Addition of Alkyne: To the stirred suspension, add ethyl propiolate (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction should be monitored by TLC.

  • Quenching: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Expected Yield: 50-70%

Data Presentation and Characterization

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₂[8]
Molecular Weight 269.10 g/mol [8]
Appearance Expected to be a solid-

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 8.4-8.6 ppm (d): H7 proton of the pyridine ring.

    • δ 7.4-7.6 ppm (d): H5 proton of the pyridine ring.

    • δ 7.0-7.2 ppm (s): H3 proton of the pyrazole ring.

    • δ 6.8-7.0 ppm (dd): H6 proton of the pyridine ring.

    • δ 4.3-4.5 ppm (q): -OCH₂- of the ethyl ester.

    • δ 1.3-1.5 ppm (t): -CH₃ of the ethyl ester.

  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ ~162 ppm: Carbonyl carbon of the ester.

    • δ ~140-150 ppm: Quaternary carbons of the fused ring system.

    • δ ~110-130 ppm: Aromatic CH carbons.

    • δ ~105 ppm: Brominated carbon (C4).

    • δ ~61 ppm: -OCH₂- of the ethyl ester.

    • δ ~14 ppm: -CH₃ of the ethyl ester.

  • Mass Spectrometry (ESI+):

    • m/z: Expected [M+H]⁺ at 268.99 and 270.99, corresponding to the bromine isotopes.

Conclusion and Field-Proven Insights

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The N-amination of 4-bromopyridine with HOSA is a robust and scalable first step. The subsequent [3+2] cycloaddition with ethyl propiolate is an efficient method for constructing the desired heterocyclic core. The bromine atom at the 4-position is strategically placed for further diversification using modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, which are indispensable tools in contemporary drug discovery. Researchers and drug development professionals can utilize this protocol as a foundational method to generate a library of novel pyrazolo[1,5-a]pyridine derivatives for screening against various kinase targets and other enzymes implicated in disease.

References

  • Gösl, R., & Meuwsen, A. (1963). 1-AMINOPYRIDINIUM IODIDE. Organic Syntheses, 43, 1. doi:10.15227/orgsyn.043.0001. Available at: [Link]

  • Al-dujaili, L. K., Al-Karagully, H. F., & Al-Taie, H. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(12), 2415-2441. Available at: [Link]

  • Mahendra, K. R., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4). Available at: [Link]

  • Davies, P. W., et al. (2018). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses, 95, 112-132. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers, 9(1), 229-244. Available at: [Link]

  • Sarex. (n.d.). 1-aminopyridinium-iodide. Sarex Fine Chemicals. Available at: [Link]

  • Supporting Information for: Copper-Mediated Synthesis of Pyrazolo[1,5-a]pyridines Through Oxidative Linkage of C-C/N-N Bonds. (n.d.). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6433. Available at: [Link]

  • Askar, A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(6), 645-673. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-Aminopyridinium iodide. Available at: [Link]

  • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-11. Available at: [Link]

  • Array BioPharma Inc. (2018). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. (Patent No. WO2018071447A1). Google Patents.
  • Wang, H., et al. (2018). Highly Enantioselective Dearomatizing Formal [3+3]-Cycloaddition Reactions of N-Acyliminopyridinium Ylides with Electrophilic Enolcarbene Intermediates. Angewandte Chemie International Edition, 57(30), 9439-9443. Available at: [Link]

  • Wikipedia contributors. (2023, November 28). Hydroxylamine-O-sulfonic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ivanov, A. Y., et al. (2002). N-Amination of 4-Pyrimidones by Mesitylenesulfonyl Hydroxylamine. Chemistry of Heterocyclic Compounds, 38(6), 714-720. Available at: [Link]

  • Zhidkova, O. B., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(2), M1581. Available at: [Link]

  • Demeunynck, M., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 332. Available at: [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70700997, this compound. Retrieved January 7, 2026 from [Link].

Sources

Application Note: High-Purity Isolation of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and introduce difficult-to-remove byproducts in the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using silica gel column chromatography. We will delve into the causality behind methodological choices, from initial Thin-Layer Chromatography (TLC) method development to the final flash chromatography run, ensuring a robust and reproducible purification strategy.

Introduction: The Rationale for Chromatographic Purification

The synthesis of the pyrazolo[1,5-a]pyridine core often involves a 1,3-dipolar cycloaddition reaction.[2] This reaction, while effective, can generate a variety of impurities including unreacted starting materials, regioisomers, and polymeric byproducts. Given that the target compound, this compound, possesses moderate polarity due to the ester functional group and the heterocyclic core, it is well-suited for purification by normal-phase chromatography.

Silica gel, a polar stationary phase, will interact with polar functional groups on the analyte.[3] By employing a mobile phase of lower polarity (e.g., a mixture of hexanes and ethyl acetate), we can create a system where compounds elute based on their relative polarities. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly, allowing for the isolation of the target compound with high purity.[4]

Pre-Purification Analysis: Know Your Mixture

Before attempting any large-scale purification, it is critical to analyze the crude reaction mixture. A small sample should be assessed by Thin-Layer Chromatography (TLC) and, if available, LC-MS to understand the complexity of the mixture. This initial analysis helps to identify the target product spot, estimate the number and relative polarity of major impurities, and inform the starting point for solvent system development.

Materials and Equipment

Reagents & Consumables Equipment
Crude this compoundFlash Chromatography System
Silica Gel (230-400 mesh)[5]Glass Column (appropriate size for scale)
n-Hexane (HPLC Grade)Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F254)[5]
Ethyl Acetate (HPLC Grade)TLC Developing Chamber
Dichloromethane (DCM, HPLC Grade)UV Lamp (254 nm)
Celite® or Diatomaceous EarthRotary Evaporator
Glass Vials or Test Tubes for fraction collectionStandard laboratory glassware

Protocol Part A: Thin-Layer Chromatography (TLC) for Method Development

The success of column chromatography is almost entirely dependent on the selection of an appropriate mobile phase (eluent). TLC is the primary tool for this optimization. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf value ensures that the compound moves down the column at a reasonable rate without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).

Step-by-Step TLC Protocol:
  • Sample Preparation: Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate (approx. 1 cm from the bottom).

  • Developing the Plate: Place the plate in a TLC chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Common starting solvent systems for compounds of this type include varying ratios of Hexane:Ethyl Acetate.[2][6]

  • Visualization: After the solvent front has moved up approximately 80-90% of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Data-Driven Solvent Selection:
Solvent System (Hexane:EtOAc) Observed Rf of Product Separation Quality & Comments
9:1~0.10Poor mobility. Compound is too retained by the silica.
7:3~0.30Optimal. Good mobility and clear separation from a faster-running non-polar spot and a baseline polar spot.
1:1~0.65Too high. Compound elutes too quickly, risking co-elution with less polar impurities.

Protocol Part B: Flash Column Chromatography Purification

This protocol assumes a purification scale of approximately 1.0 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Workflow for Column Chromatography Purification

G node_start Crude Product Analysis (TLC) node_tlc Develop TLC Method (Target Rf = 0.25-0.35) node_start->node_tlc node_pack Pack Column with Silica Gel (Slurry Method) node_tlc->node_pack node_load Load Sample (Dry Loading) node_pack->node_load node_elute Elute with Optimized Solvent (7:3 Hexane:EtOAc) node_load->node_elute node_collect Collect Fractions node_elute->node_collect node_analyze Analyze Fractions by TLC node_collect->node_analyze Monitor Progress node_pool Pool Pure Fractions node_analyze->node_pool Identify Purity node_evap Evaporate Solvent node_pool->node_evap node_final Pure Compound node_evap->node_final

Caption: Purification workflow from analysis to final product.

Step 1: Column Packing (Wet Slurry Method)
  • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of sample).

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase (7:3 Hexane:EtOAc). A ratio of 50-100 g of silica per 1 g of crude material is a good starting point.

  • Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica bed evenly. Ensure no air bubbles or cracks are present.

  • Drain the excess solvent until it is level with the top of the silica bed.

Step 2: Sample Loading (Dry Loading)

Dry loading is superior for sample resolution as it ensures the compound is introduced to the column in a tight, concentrated band.

  • Dissolve the 1.0 g of crude material in a minimal amount of dichloromethane.

  • Add 2-3 g of Celite® or silica gel to the solution.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[4]

  • Carefully add this powder to the top of the packed silica bed in the column, creating a thin, even layer.

  • Gently add a protective layer of sand on top of the sample layer.

Step 3: Elution and Fraction Collection
  • Carefully add the 7:3 Hexane:EtOAc mobile phase to the column, ensuring not to disturb the sand and sample layers.

  • Apply positive pressure to the top of the column to begin eluting the solvent. Maintain a steady flow rate.

  • Begin collecting fractions in vials or test tubes immediately.

  • Monitor the elution process by spotting fractions onto a TLC plate alongside a spot of the original crude material.

Logical Relationship of Separation

Caption: Relationship between compound polarity and elution order.

Post-Purification Analysis

  • Combine Fractions: Once all fractions have been analyzed by TLC, combine those that contain only the pure product spot.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Yield and Purity Assessment: Weigh the final product to determine the yield. Assess its purity by a single-spot TLC in the purification solvent system and, for higher scrutiny, by HPLC and NMR spectroscopy to confirm structural integrity.

Troubleshooting

Problem Potential Cause Solution
Poor Separation Incorrect solvent system.Re-develop the TLC method. A gradient elution (starting with a less polar mixture and gradually increasing polarity) may be necessary.[4]
Cracked/Channeled Column Bed Column packed improperly or allowed to run dry.Repack the column carefully. Never let the solvent level drop below the top of the silica bed.
Streaking on TLC Sample is too acidic/basic; sample is overloaded.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[3] Spot less concentrated sample.
Compound "Stuck" on Column Compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase (e.g., move to 1:1 Hexane:EtOAc or add a small percentage of methanol).

References

  • CP Lab Safety. (n.d.). ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • Patel, D. B., et al. (2020). Design, synthesis of novel pyrazolopyridine derivatives and CREBBP bromodomain inhibitors docking and molecular dynamics. Journal of the Indian Chemical Society. Retrieved from [Link]

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. Retrieved from [Link]

Sources

Application Note & Protocol: In Vitro Assessment of the Antiviral Activity of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, scientists, and drug development professionals.

Subject: A comprehensive protocol for evaluating the in vitro antiviral efficacy and cytotoxicity of novel Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate derivatives.

Introduction

The persistent threat of viral pandemics, coupled with the rise of drug-resistant viral strains, underscores the urgent need for novel antiviral therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] Notably, this heterocyclic system has also been identified as a promising core for the development of antiviral agents, with specific derivatives showing inhibitory activity against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV-1).[3][4]

This document provides a detailed, field-proven framework for the primary in vitro screening of novel this compound derivatives. The protocols herein are designed to establish two critical parameters: the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The ratio of these values yields the Selectivity Index (SI), a key metric for identifying compounds that are selectively toxic to viruses while sparing host cells, a hallmark of a promising drug candidate.

Scientific Principle: A Two-Pronged Approach

A rigorous assessment of any potential antiviral compound rests on differentiating specific antiviral activity from general cellular toxicity. Therefore, a parallel testing strategy is essential.

  • Cytotoxicity Assay (CC50 Determination): This assay determines the concentration of the test compound that reduces the viability of uninfected host cells by 50%. It is a crucial baseline measurement. An observed "antiviral effect" is meaningless if the compound simply kills the host cells, thereby preventing viral replication as a secondary consequence. The MTT assay is a widely used, reliable colorimetric method for this purpose, where the metabolic activity of viable cells converts a tetrazolium salt (MTT) into a purple formazan product.[5]

  • Antiviral Efficacy Assay (EC50 Determination): This assay quantifies the compound's ability to inhibit viral replication or its pathogenic effects. The choice of assay depends on the biological characteristics of the target virus.

    • Cytopathic Effect (CPE) Reduction Assay: Suitable for viruses that cause visible damage (i.e., CPE) to the cell monolayer. The assay measures the ability of the compound to protect cells from this damage.[6][7]

    • Plaque Reduction Assay: Considered the "gold standard" for lytic viruses that can form plaques (localized areas of cell death) in a cell monolayer.[8][9] This method directly quantifies the reduction in the number of infectious virus particles.

  • Selectivity Index (SI): The therapeutic potential of a compound is encapsulated by the SI, calculated as SI = CC50 / EC50 . A higher SI value (ideally >10) indicates greater selectivity and a more promising therapeutic window.

Overall Screening Workflow

The following diagram illustrates the logical flow from initial compound evaluation to the identification of a promising lead for further mechanism-of-action studies.

G cluster_0 Primary Screening cluster_1 Data Analysis & Selection cluster_2 Advanced Characterization Compound Test Compound (Pyrazolo[1,5-a]pyridine derivative) Cytotoxicity Cytotoxicity Assay (CC50) on Uninfected Host Cells Compound->Cytotoxicity Antiviral Antiviral Efficacy Assay (EC50) on Infected Host Cells Compound->Antiviral CalculateSI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->CalculateSI Antiviral->CalculateSI Decision SI > 10? CalculateSI->Decision MoA Mechanism of Action (MoA) Studies (e.g., Time-of-Addition Assay) Decision->MoA Yes Discard Discard or Redesign (Low Potency / High Toxicity) Decision->Discard No

Caption: High-level workflow for antiviral compound screening.

Materials and Reagents
  • Cell Line: An appropriate host cell line susceptible to the chosen virus (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, HeLa for Enterovirus).

  • Virus: A well-characterized stock of the target virus with a known titer (PFU/mL or TCID50/mL).

  • Test Compounds: this compound derivatives dissolved in sterile DMSO to create high-concentration stock solutions (e.g., 10-20 mM).

  • Control Antiviral: A known inhibitor for the target virus (e.g., Remdesivir for SARS-CoV-2).[10]

  • Culture Media:

    • Growth Medium: Basal medium (e.g., DMEM, MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Assay Medium: Basal medium with a reduced serum concentration (e.g., 2% FBS) to minimize interference with viral infection and compound activity.[11]

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • DMSO, cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

    • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).

    • Crystal Violet Staining Solution (0.1% w/v Crystal Violet in 20% ethanol).

    • Fixative Solution (e.g., 4% formaldehyde or 10% formalin in PBS).

  • Labware:

    • 96-well and 6-well flat-bottom cell culture plates, sterile

    • Serological pipettes and micropipettes

    • CO2 incubator (37°C, 5% CO2, 95% humidity)

    • Microplate reader (spectrophotometer)

    • Inverted microscope

Detailed Experimental Protocols
Part 1: Cytotoxicity Assay (CC50 Determination via MTT Assay)

This protocol determines the concentration range of the test compound that is non-toxic to the host cells.[12]

  • Cell Seeding:

    • Harvest a log-phase culture of host cells using Trypsin-EDTA.

    • Resuspend cells in Growth Medium and perform a cell count.

    • Seed a 96-well plate with 1 x 10⁴ cells per well in a volume of 100 µL.

    • Causality: Seeding a precise number of cells ensures reproducibility and that the cells are in an optimal metabolic state for the assay.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and monolayer formation.

  • Compound Preparation and Treatment:

    • Prepare 2-fold serial dilutions of the test compounds in Assay Medium. A typical starting concentration is 100 µM.

    • Include "Cell Control" wells containing Assay Medium only (no compound).

    • After the 24-hour incubation, carefully remove the Growth Medium from the wells.

    • Add 100 µL of the serially diluted compound solutions to the respective wells.

    • Incubate for a duration equivalent to the antiviral assay (typically 48-72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well.[5]

    • Causality: Only metabolically active, viable cells can reduce the yellow MTT to purple formazan crystals via mitochondrial dehydrogenase enzymes.

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100 µL of MTT Solubilization Solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated Cell Control wells: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the compound concentration (log scale) and use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value.

Part 2: Antiviral Efficacy Assay (EC50 Determination via Plaque Reduction Assay)

This protocol is the gold standard for quantifying the inhibition of infectious virus particle formation.[8][9]

G start Start seed 1. Seed Cells (e.g., 6-well plates) Incubate 24h start->seed infect 2. Infect Monolayer (Low MOI, e.g., 0.01) Adsorb for 1h seed->infect wash 3. Wash Cells (Remove unadsorbed virus) infect->wash overlay 4. Add Semi-Solid Overlay Containing serial dilutions of test compound wash->overlay incubate 5. Incubate (Until plaques are visible, e.g., 48-72h) overlay->incubate fix 6. Fix Cells (e.g., 4% Formaldehyde) incubate->fix stain 7. Stain Cells (e.g., Crystal Violet) fix->stain count 8. Count Plaques Calculate % Inhibition stain->count end End count->end

Caption: Step-by-step workflow for the Plaque Reduction Assay.

  • Cell Seeding:

    • Seed host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C, 5% CO2.

  • Infection:

    • Prepare a virus dilution in serum-free medium that will yield 50-100 plaques per well.

    • Wash the cell monolayers twice with sterile PBS.

    • Infect the cells by adding the virus inoculum.

    • Incubate for 1 hour at 37°C to allow for viral adsorption. Gently rock the plates every 15 minutes.[13]

    • Causality: The adsorption period allows the virus to attach to and enter the host cells. Using a low number of plaque-forming units (PFU) ensures that the resulting plaques are discrete and countable.

  • Compound Treatment and Overlay:

    • During the adsorption period, prepare a 2X concentration of the test compound dilutions in Assay Medium.

    • Mix these 2X compound solutions 1:1 with a 2% solution of low-melting-point agarose or methylcellulose to create the final semi-solid overlay.

    • After adsorption, aspirate the virus inoculum from the wells.

    • Immediately add the semi-solid overlay containing the different concentrations of the test compound.

    • Causality: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, ensuring that each initial infection event forms a single, localized plaque.[14]

    • Include "Virus Control" wells (overlay with no compound) and "Cell Control" wells (overlay with no compound and no virus).

  • Incubation:

    • Incubate the plates at 37°C, 5% CO2 for 2-5 days, or until plaques are clearly visible in the Virus Control wells.

  • Plaque Visualization:

    • Fix the cells by adding a fixative solution for at least 30 minutes.[8]

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and let them air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration relative to the Virus Control wells: % Inhibition = (1 - (Plaque_Count_Treated / Plaque_Count_Control)) * 100

    • Plot the % Inhibition against the compound concentration (log scale) and use non-linear regression to calculate the EC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured table for clear comparison of the derivatives.

Table 1: Sample Antiviral Screening Data

Compound IDCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Derivative 1>1005.2>19.2
Derivative 275.425.13.0
Derivative 3 92.1 0.8 115.1
Derivative 415.67.82.0
Positive Control>1000.5>200

Interpretation: In this hypothetical example, Derivative 3 is the most promising candidate. It has low toxicity (CC50 = 92.1 µM), potent antiviral activity (EC50 = 0.8 µM), and an excellent Selectivity Index of 115.1, warranting progression to further studies.

Advanced Studies: Elucidating the Mechanism of Action

Once a compound demonstrates a high selectivity index, the next critical phase is to determine its mechanism of action (MoA).[] This involves identifying the specific stage of the viral lifecycle that is being inhibited.[16][17]

  • Virucidal Assay: Determines if the compound directly inactivates virus particles before they can infect a cell. This is done by incubating the virus and compound together, then titrating the remaining infectious virus.[18]

  • Time-of-Addition Assay: This powerful technique helps pinpoint the inhibited step (entry, replication, or release). The compound is added at different time points relative to infection, and the effect on virus production is measured.

  • Virus Yield Reduction Assay: A sensitive assay that quantifies the amount of new infectious virus produced in the presence of the compound. It confirms the results of primary screening and is often used in MoA studies.[18]

References
  • BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TCID50 Assay. Retrieved from [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Sun, L., et al. (2015). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol. Retrieved from [Link]

  • Morales, H. (2006). TCID 50 protocol. Retrieved from [Link]

  • protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]

  • bioRxiv. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Biology LibreTexts. (2021). 6.6: Lab Procedures- Plaque Assay. Retrieved from [Link]

  • Ali, M. A., & Al-kuraishy, H. M. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pakistan Medical Association, 71(3), 966-970. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]

  • Bio-protocol. (2022). Tissue Culture Infectious Dose (TCID50) Assay for Infectious SARS-CoV-2 Titer Quantification. Retrieved from [Link]

  • Kula, J., et al. (2019). In vitro methods for testing antiviral drugs. Virology Journal, 16(1), 1-15. Retrieved from [Link]

  • LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. EBSCO Research Starters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Sun, L., et al. (2016). Pyrazolo[1,5-a]pyrimidine-based macrocycles as novel HIV-1 inhibitors: a patent evaluation of WO2015123182. Expert Opinion on Therapeutic Patents, 26(9), 979-986. Retrieved from [Link]

  • Malune, P. (2025). Identification and Characterization of the Mechanisms of Action of Novel Antiviral Compounds Targeting the Minimal Replication-Transcription Complex of SARS-CoV-2. UniCA IRIS. Retrieved from [Link]

  • Al-Tel, T. H. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1156-1175. Retrieved from [Link]

  • MDPI. (n.d.). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003101993A1 - Pyrazolo` 1,5a! pyrimidine compounds as antiviral agents.
  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]

  • de Araujo, R. F., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 14(7), 1493. Retrieved from [Link]

  • Summa, V., et al. (2009). Pyrazolo[1,5-a]pyrimidine-based inhibitors of HCV polymerase. Bioorganic & Medicinal Chemistry Letters, 19(22), 6449-6452. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 779-783. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Kutyakov, A. A., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 843-853. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15615. Retrieved from [Link]

Sources

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyridines in Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Pharmacological Evaluation of Pyrazolo[1,5-a]pyridine Compounds for Anti-Inflammatory Activity

Inflammation is a fundamental biological process essential for protecting the body against harmful stimuli like pathogens and damaged cells. However, its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The transcription factor Nuclear Factor-κB (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central regulators of the inflammatory response, inducing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[2][3][4] Consequently, targeting these pathways is a primary goal in modern drug discovery.

The pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]quinazoline scaffolds have emerged as privileged structures in medicinal chemistry, exhibiting a broad range of biological activities, including anti-inflammatory properties.[5][6] Recent studies have demonstrated that compounds based on these scaffolds can effectively suppress inflammatory responses by modulating key signaling kinases, such as c-Jun N-terminal kinases (JNKs) and other MAPKs.[7][8]

This application note provides a comprehensive, multi-tiered strategy for researchers to systematically measure and validate the anti-inflammatory effects of novel pyrazolo[1,5-a]pyridine compounds. The protocols herein are designed to progress from high-throughput cellular assays to mechanistic validation and finally to in vivo proof-of-concept, establishing a robust data package for drug development professionals.

Part 1: A Strategic Workflow for Anti-Inflammatory Compound Evaluation

A successful screening campaign requires a logical progression from broad primary screening to detailed mechanistic studies and finally to validation in a complex biological system. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 In Vitro Discovery & MoA cluster_1 In Vivo Validation cluster_2 Outcome A Primary Screening: LPS-Induced Cytokine Release Assay (e.g., TNF-α, IL-6) B Mechanism of Action (MoA) Studies (For Active Compounds) A->B Hit Identification C Western Blot: NF-κB Pathway Activation (p-IκBα) B->C D qPCR: Inflammatory Gene Expression (TNF-α, IL-6, COX-2) B->D E Acute Inflammation Model: Carrageenan-Induced Paw Edema B->E Lead Candidate Selection F Validated Anti-Inflammatory Lead E->F

Caption: High-level workflow for evaluating pyrazolo[1,5-a]pyridine compounds.

Part 2: In Vitro Assays for Efficacy and Mechanism of Action

The initial phase of evaluation relies on robust and reproducible cell-based assays to identify active compounds and elucidate their molecular mechanisms.

Primary Screening: LPS-Induced Cytokine Release Assay

Scientific Rationale: This assay serves as the foundational screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4). This activation triggers intracellular signaling cascades, primarily NF-κB and MAPK, leading to the robust production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] Measuring the inhibition of these key cytokines provides a direct and quantifiable assessment of a compound's anti-inflammatory potential. Murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells are industry-standard models for this purpose due to their well-characterized and potent response to LPS.

Protocol: Measuring TNF-α Inhibition in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.

  • Compound Pre-treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyridine test compounds in complete DMEM. Aspirate the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "Vehicle Control" (e.g., 0.1% DMSO) and a "No LPS" control. Incubate for 1 hour at 37°C.

  • LPS Stimulation: Prepare a 2X working solution of LPS (from E. coli O111:B4) in complete DMEM to a final concentration of 200 ng/mL. Add 100 µL of this solution to all wells except the "No LPS" control, bringing the final LPS concentration to 100 ng/mL and the final well volume to 200 µL.

  • Incubation: Incubate the plate for 6-18 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically but is often sufficient to see a robust cytokine response.[11]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cytokine release is inhibited).

Mechanism of Action: Probing the NF-κB Signaling Pathway

Scientific Rationale: The canonical NF-κB pathway is a critical hub for inflammatory signaling.[2][12] In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[13][14] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization sequence on NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] Measuring the phosphorylation of IκBα is therefore a direct and early biochemical marker of NF-κB pathway activation. A decrease in LPS-induced p-IκBα levels in the presence of a test compound strongly suggests it acts upstream to inhibit IKK or a preceding signaling event.

G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Cytoplasmic) IKK->IkBa_NFkB Phosphorylates pIkBa p-IκBα IkBa_NFkB->pIkBa Degradation Proteasomal Degradation pIkBa->Degradation NFkB NF-κB (Active) Degradation->NFkB Releases Nucleus Nucleus NFkB->Nucleus Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Transcription Compound Pyrazolo[1,5-a]pyridine Inhibition Point Compound->IKK

Caption: Inhibition of the canonical NF-κB signaling pathway.

Protocol: Western Blot for Phospho-IκBα

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with the test compound or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with 100 ng/mL LPS for 15-30 minutes. This short duration is critical to capture the transient peak of IκBα phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IκBα (Ser32/36).[13][16]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like β-actin.[14]

Gene Expression Analysis via Quantitative PCR (qPCR)

Scientific Rationale: To confirm that the inhibition of cytokine production and pathway signaling translates to the transcriptional level, qPCR is employed. This highly sensitive technique measures the abundance of specific mRNA transcripts.[17] By quantifying the mRNA levels of key NF-κB target genes such as TNF, IL6, and PTGS2 (encoding COX-2), one can verify that the compound's effect is mediated through the regulation of gene expression.[18][19]

Protocol: qPCR for Inflammatory Gene Expression

  • Cell Treatment and RNA Extraction: Treat cells in 6-well plates as described for the Western blot protocol, but extend the LPS stimulation time to 4-6 hours to allow for robust mRNA accumulation. Extract total RNA from the cells using a TRIzol-based method or a commercial RNA purification kit.[17]

  • RNA Quality and Quantification: Assess RNA integrity (e.g., using a Bioanalyzer) and quantify its concentration (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest (e.g., Tnf, Il6, Ptgs2), and a SYBR Green-based qPCR master mix. Include a housekeeping gene (e.g., Gapdh, Actb) for normalization.[17]

  • Data Analysis: Analyze the results using the ΔΔCt method. Calculate the fold change in gene expression for each treatment group relative to the vehicle-treated, LPS-stimulated control, after normalizing to the housekeeping gene.

Part 3: In Vivo Validation in an Acute Inflammation Model

After a compound has demonstrated promising in vitro activity and a plausible mechanism of action, it is crucial to evaluate its efficacy in a living organism.

Carrageenan-Induced Paw Edema in Rodents

Scientific Rationale: The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[20][21] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[22] The early phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily mediated by the production of prostaglandins, involving the induction of COX-2.[23] This model is therefore invaluable for the initial in vivo screening of compounds and can provide preliminary insights into their mechanism of action.

G Start Acclimate Animals (e.g., Wistar Rats) MeasureV0 Measure Initial Paw Volume (V₀) (Plethysmometer) Start->MeasureV0 Dose Administer Compound (p.o. or i.p.) (Vehicle, Test Compound, Positive Control) MeasureV0->Dose Wait Wait 1 Hour Dose->Wait Inject Inject Carrageenan (0.1 mL, 1%) into Subplantar Region of Right Hind Paw Wait->Inject MeasureVt Measure Paw Volume (Vₜ) at Hourly Intervals (1-6h) Inject->MeasureVt Analyze Calculate Edema (Vₜ - V₀) and % Inhibition MeasureVt->Analyze End Data Interpretation Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimation: Use male Wistar rats (180-200g). Acclimate the animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping and Baseline Measurement: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Test Compound (e.g., pyrazolo[1,5-a]pyridine at various doses)

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg) Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[20]

  • Drug Administration: Administer the vehicle, test compounds, or positive control orally (p.o.) or intraperitoneally (i.p.), typically 60 minutes before carrageenan injection.

  • Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[24]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Part 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different compounds.

Table 1: Example In Vitro Anti-Inflammatory Activity Data

CompoundTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cell Viability EC₅₀ (µM)Selectivity Index (EC₅₀/IC₅₀ for TNF-α)
PZP-001 1.2 ± 0.21.5 ± 0.3> 50> 41.7
PZP-002 15.7 ± 1.820.4 ± 2.5> 50> 3.2
Dexamethasone 0.08 ± 0.010.05 ± 0.01> 100> 1250

Data are presented as mean ± SEM. The Selectivity Index provides a measure of the therapeutic window between desired anti-inflammatory activity and cytotoxicity.

Table 2: Example In Vivo Efficacy in Carrageenan-Induced Paw Edema

Treatment Group (Dose, p.o.)Paw Edema Volume (mL) at 3h% Inhibition at 3h
Vehicle Control 0.85 ± 0.07-
PZP-001 (10 mg/kg) 0.51 ± 0.05*40.0%
PZP-001 (30 mg/kg) 0.34 ± 0.04 60.0%
Indomethacin (10 mg/kg) 0.38 ± 0.0655.3%

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Conclusion

This application note outlines a systematic and robust framework for the preclinical evaluation of pyrazolo[1,5-a]pyridine compounds as potential anti-inflammatory agents. By integrating cell-based screening, mechanistic pathway analysis, and in vivo validation, researchers can efficiently identify and characterize promising drug candidates. The provided protocols offer detailed, field-proven methodologies that ensure data integrity and reproducibility, ultimately accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 14(8), 2858-2870. [Link]

  • McInnes, I. B., et al. (2020). In Vivo Models for Inflammatory Arthritis. Nature Reviews Rheumatology, 16(3), 131-143. [Link]

  • Afrin, R., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 36(5), 51-64. [Link]

  • Hu, X., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 13, 1035912. [Link]

  • Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Cold Spring Harbor Perspectives in Biology, 3(10), a009846. [Link]

  • Schwartz, D. M., et al. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery, 16(12), 843-862. [Link]

  • Shi, H., et al. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 8, 153. [Link]

  • Kim, S. H., et al. (2014). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 44(3), 185-192. [Link]

  • O'Shea, J. J., & Plenge, R. (2012). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Annals of the Rheumatic Diseases, 71(Suppl 2), i70-i74. [Link]

  • Atta, U. F., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International, 33(47A), 50-65. [Link]

  • Towers, C. (2017). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences. [Link]

  • Greaney, A. J., et al. (2019). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cells, 8(11), 1399. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • I-Science. (2023). MAPK signalling pathway: Significance and symbolism. I-Science. [Link]

  • Wikipedia. (2023). JAK-STAT signaling pathway. Wikipedia. [Link]

  • Garcovich, S., et al. (2015). JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases. Austin Journal of Dermatology, 2(1), 1018. [Link]

  • Ginis, I., et al. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Cerebral Blood Flow & Metabolism, 22(6), 660-671. [Link]

  • Bhatt, H., et al. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • AnyGenes. Inflammation pathways analysis with AnyGenes® qPCR arrays. AnyGenes. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Porsolt. (2023). Leading In Vivo and In Vitro Inflammation Models. Porsolt. [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 178-189. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Guerrini, G., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(9), 2174. [Link]

  • Lanza, M., et al. (2019). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol, 9(4), e3173. [Link]

  • Bio-protocol. 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array. Bio-protocol. [Link]

  • Guerrini, G., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. ResearchGate. [Link]

  • Affinity Biosciences. Phospho-IKB alpha (Ser32/Ser36) Antibody. Affinity Biosciences. [Link]

  • Brucklacher, R. M., et al. (2008). qPCR confirmation of inflammation-related gene changes across multiple sets of animals. ResearchGate. [Link]

  • Guerrini, G., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC - NIH. [Link]

  • Sharma, V., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-56. [Link]

  • Morris, M. C., et al. (2016). Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. Shock, 45(4), 369-375. [Link]

  • Shanmuganathan, M., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17, e11. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196. [Link]

  • Boukhatem, M. N., et al. (2022). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules, 27(21), 7433. [Link]

  • González-Vera, J. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Dyes and Pigments, 200, 110159. [Link]

Sources

Application Notes and Protocols for the Analytical Monitoring of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, forming the core scaffold for a variety of pharmacologically active agents. The precise control of its synthesis is paramount to ensure high yield, purity, and the exclusion of potentially genotoxic impurities.[1][2] Effective in-process control (IPC) and final product quality assessment are therefore critical.[3][4] This document provides a comprehensive guide to the analytical techniques and detailed protocols for monitoring the synthesis of this target compound, designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are grounded in established analytical principles to ensure scientific integrity and reproducible results.

The synthesis of pyrazolo[1,5-a]pyridine derivatives can be achieved through various routes, often involving a cycloaddition reaction.[5] A common and efficient pathway involves the reaction of a substituted pyridine with a suitable reagent to form the bicyclic pyrazolopyridine core. For the purpose of this guide, we will consider a representative synthesis involving the [3+2] cycloaddition of an N-aminopyridinium salt with an electron-deficient alkyne. Monitoring the consumption of starting materials and the formation of the desired product is crucial for reaction optimization and endpoint determination.

Synthesis Pathway Overview

A plausible and frequently employed synthetic route to this compound is depicted below. This pathway involves the formation of a pyridinium ylide intermediate followed by a 1,3-dipolar cycloaddition reaction with an appropriate alkyne.

Synthesis_Pathway cluster_0 Reaction Scheme SM1 2-Amino-5-bromopyridine Intermediate N-Amino-5-bromopyridinium mesitylenesulfonate SM1->Intermediate + MSH (Amination) SM2 O-Mesitylenesulfonylhydroxylamine (MSH) Product This compound Intermediate->Product + Ethyl Propiolate (Cycloaddition) SM3 Ethyl Propiolate

Caption: A representative synthetic pathway for this compound.

In-Process Monitoring: Techniques and Protocols

Real-time or near-real-time monitoring of the reaction progress is essential for optimizing reaction conditions (temperature, time, stoichiometry) and ensuring the process is moving towards completion efficiently and safely.[6][7]

Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid, and cost-effective qualitative technique for monitoring the progress of a reaction.[8][9] It allows for the simultaneous visualization of starting materials, intermediates, and the final product.

Causality Behind Experimental Choices: The choice of mobile phase is critical for achieving good separation of spots on the TLC plate. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used for compounds of intermediate polarity such as the target molecule. The ratio is optimized to achieve a retention factor (Rf) for the product of approximately 0.3-0.4, which generally provides the best resolution. Visualization under UV light is effective because the pyrazolopyridine core is UV-active.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 aluminum-backed plates.

  • Sample Preparation: Withdraw a small aliquot (1-2 drops) of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the diluted reaction mixture onto the TLC plate alongside co-spots of the starting materials.

  • Development: Develop the plate in a chamber saturated with a pre-determined mobile phase (e.g., 30:70 Ethyl Acetate/Hexane).

  • Visualization: After the solvent front has reached the top of the plate, remove it, dry it, and visualize the spots under a UV lamp at 254 nm.

  • Interpretation: Monitor the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for monitoring the transformation of functional groups during a reaction.[10][11][12] For in-process monitoring, an Attenuated Total Reflectance (ATR) FTIR probe can be inserted directly into the reaction vessel, providing real-time data.[13]

Causality Behind Experimental Choices: The rationale for using FTIR is to track specific vibrational changes. The disappearance of the N-H stretching vibrations from the aminopyridine starting material and the appearance of the characteristic ester carbonyl (C=O) stretch of the product are clear indicators of reaction progress. Monitoring these specific, well-resolved peaks avoids interference from other absorptions in the complex reaction medium.[14]

Protocol for In-Line Monitoring:

  • Setup: Insert a clean ATR-FTIR probe directly into the reaction mixture.

  • Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Data Acquisition: Acquire spectra at regular intervals (e.g., every 5-10 minutes) throughout the reaction.

  • Data Analysis: Monitor the changes in the intensity of characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)Status
N-H Stretch (Amine)3300-3500Disappears
C≡C Stretch (Alkyne)2100-2260Disappears
C=O Stretch (Ester)~1720Appears
C=N/C=C Stretch (Aromatic)1500-1650Changes

Table 1: Key FTIR vibrational frequencies for monitoring the synthesis.

Quantitative Analysis and Final Product Characterization

Upon completion of the reaction, a comprehensive analysis of the crude and purified product is necessary to determine the yield, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the final product and quantifying its yield.[15] A reversed-phase method is typically suitable for this class of compounds.

Causality Behind Experimental Choices: A C18 column is chosen as it is a versatile stationary phase that provides good retention for moderately polar organic molecules. The mobile phase, a mixture of acetonitrile (an organic modifier) and water (with a pH modifier like formic acid), allows for the elution of the analyte. Formic acid is added to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape.[16] UV detection is ideal due to the strong chromophore in the heterocyclic system.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the dried product in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_1 HPLC Analysis Workflow SamplePrep Sample Preparation (1 mg/mL in ACN) Injection Inject 10 µL SamplePrep->Injection Separation C18 Column Separation (ACN/H₂O Gradient) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Purity & Quantification) Detection->Analysis

Caption: A typical workflow for the HPLC analysis of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

For analyzing potential volatile impurities or byproducts, GC-MS is a highly sensitive and specific technique.[17][18] The presence of a bromine atom in the target molecule will produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification.[19][20]

Causality Behind Experimental Choices: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is selected to provide good separation for a range of potential impurities. The temperature programming allows for the sequential elution of compounds with different boiling points. Electron ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.

Protocol:

  • System: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 400.

  • Sample Preparation: Dilute the sample in a volatile solvent like ethyl acetate.

ParameterValue
Molecular FormulaC₁₀H₉BrN₂O₂
Molecular Weight269.10 g/mol
Expected M+ Peakm/z 268
Expected M+2 Peakm/z 270
Isotopic Ratio (M+/M+2)~1:1

Table 2: Expected mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the structural elucidation and confirmation of the final product.[21][22][23] Both ¹H and ¹³C NMR spectra should be acquired.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds and generally provides sharp signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. The combination of ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HMBC) provides unambiguous structural confirmation.[24]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing TMS.

  • Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the proton signals, determine coupling constants, and assign all proton and carbon signals to the molecular structure.

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃ (Ethyl)~1.4Triplet3H
CH₂ (Ethyl)~4.4Quartet2H
Pyridine Ring Protons7.0 - 8.5Multiplets3H
Pyrazole Ring Proton~8.2Singlet1H

Table 3: Predicted ¹H NMR data for this compound.

Conclusion

The successful synthesis of this compound relies on careful monitoring and rigorous analytical characterization. The suite of techniques described in this application note—TLC for rapid qualitative checks, in-line FTIR for real-time functional group analysis, HPLC for purity assessment and quantification, GC-MS for volatile impurity profiling, and NMR for definitive structural confirmation—provides a robust framework for process control and quality assurance in a pharmaceutical development setting.[25] By implementing these protocols, researchers can ensure the production of high-quality material, streamline process development, and build a comprehensive data package for regulatory submissions.

References

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.ScienceDirect.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.McMaster University.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Available at: [Link]

  • In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). Available at: [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Institutes of Health (NIH). Available at: [Link]

  • Process & Quality Control of Pharmaceutical Compounds using EDXRF Spectrophotometer. AZoM.com. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Intertek. Available at: [Link]

  • FTIR Analysis. RTI Laboratories. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society. Available at: [Link]

  • Characterization of Organic Reactions Using FTIR Spectroscopy. YouTube. Available at: [Link]

  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. Available at: [Link]

  • Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. Available at: [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Arkivoc. Available at: [Link]

  • Structure Elucidation of a Pyrazolo[3][7]pyran Derivative by NMR Spectroscopy. MDPI. Available at: [Link]

  • Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Structure Elucidation of a Pyrazolo[3][7]pyran Derivative by NMR Spectroscopy. National Institutes of Health (NIH). Available at: [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.Google Patents.
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available at: [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Available at: [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives... National Institutes of Health (NIH). Available at: [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

Sources

Troubleshooting & Optimization

Pyrazolo[1,5-a]pyridine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting guides, mechanistic explanations, and validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a significant amount of 3-aminopyridine byproduct instead of the desired pyrazolo[1,5-a]pyridine. What is causing this?

This is a frequently observed issue, particularly in syntheses starting from aminopyridines and a three-carbon synthon. The formation of 3-aminopyridine derivatives often arises from a competitive reaction pathway known as the Chichibabin reaction.

  • Mechanistic Insight: The Chichibabin reaction involves the amination of the pyridine ring, typically at the C2 or C4 position, by a nucleophilic amine. In the context of pyrazolo[1,a]pyridine synthesis, if the reaction conditions are too harsh (e.g., high temperatures, strong bases), the starting aminopyridine can react with another molecule of itself or with other amine sources in the reaction mixture. This leads to the formation of diamino pyridine species, which can then undergo further reactions or remain as impurities.

  • Troubleshooting:

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can often minimize the Chichibabin side reaction.

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. If using a stronger base like sodium hydride or an alkoxide, ensure slow, controlled addition at a low temperature.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions that favor the desired cyclization over the intermolecular amination.

Troubleshooting Guide: Common Side Reactions & Solutions

Issue 1: Formation of Isomeric Pyrazolo[1,5-a]pyridine Derivatives

Scenario: You are performing a synthesis designed to yield a specific isomer of a substituted pyrazolo[1,5-a]pyridine, but you observe a mixture of isomers in your final product.

Root Cause Analysis:

The formation of isomers often points to a lack of regioselectivity in the initial N-amination of the pyridine ring or during the subsequent cyclization step. This is particularly common when the starting pyridine has multiple potential nucleophilic sites or when the cyclizing partner has ambiguous electrophilic centers.

Preventative & Corrective Actions:

  • Strategic Use of Blocking Groups: If the pyridine starting material has multiple reactive nitrogen atoms, consider protecting one of them with a removable blocking group to direct the reaction to the desired site.

  • Reagent Selection for N-Amination: The choice of N-aminating agent can significantly influence regioselectivity. Reagents like O-(mesitylenesulfonyl)hydroxylamine (MSH) are often preferred for their selectivity.

  • Control of Cyclization Conditions: The conditions for the subsequent cyclization are paramount. For instance, in the reaction of N-aminopyridinium salts with alkynes, the choice of catalyst and solvent can dictate which isomer is formed.

Experimental Protocol: Regioselective Synthesis via N-Amination and Cyclization

  • N-Amination:

    • Dissolve the substituted pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane).

    • Add the N-aminating agent (e.g., MSH, 1.1 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction and purify the N-aminopyridinium salt.

  • Cyclization:

    • Dissolve the N-aminopyridinium salt (1.0 eq) and the alkyne (1.2 eq) in a solvent like DMF.

    • Add a base (e.g., K2CO3, 2.0 eq) and a catalyst if required (e.g., a copper or palladium catalyst).

    • Heat the reaction to the optimal temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

    • Work up the reaction and purify the desired pyrazolo[1,5-a]pyridine isomer using column chromatography.

Table 1: Influence of Reaction Parameters on Isomer Formation

ParameterCondition A (Favors Isomer 1)Condition B (Favors Isomer 2)Rationale
Catalyst Copper(I) iodidePalladium(II) acetateDifferent catalytic cycles can favor alternative modes of cyclization.
Solvent DioxaneTolueneSolvent polarity can influence the stability of key reaction intermediates.
Base TriethylaminePotassium CarbonateBase strength can affect the rate of competing deprotonation and cyclization steps.
Issue 2: Ring-Opened Byproducts

Scenario: Your reaction yields a significant amount of a linear, ring-opened byproduct instead of the fused heterocyclic system.

Root Cause Analysis:

This issue often arises from the instability of a key intermediate in the reaction pathway. For example, in syntheses involving a 1,3-dicarbonyl compound, the intermediate hydrazone might be susceptible to hydrolysis or other cleavage reactions under the reaction conditions, especially in the presence of strong acids or bases and water.

Preventative & Corrective Actions:

  • Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. The presence of water can lead to the hydrolysis of key intermediates.

  • pH Control: Maintain the reaction at an optimal pH. For acid-catalyzed cyclizations, use a mild acid or a buffer system to avoid harsh conditions that could promote ring opening. For base-catalyzed reactions, a weaker base might be sufficient to promote cyclization without causing degradation.

  • Reaction Temperature and Time: Excessive heat or prolonged reaction times can lead to the decomposition of intermediates. Monitor the reaction closely and stop it as soon as the desired product is formed.

Workflow for Minimizing Ring-Opened Byproducts

Caption: Troubleshooting workflow for minimizing ring-opened byproducts.

Mechanistic Deep Dive: The Competing Pathways

The synthesis of pyrazolo[1,5-a]pyridines often involves a delicate balance between the desired intramolecular cyclization and competing intermolecular side reactions. The following diagram illustrates a generalized mechanism and highlights the critical juncture where the reaction can diverge.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products A N-Aminopyridinium Salt C Initial Condensation (Formation of Ylide/Enamine Intermediate) A->C Base F Side Reaction: Chichibabin-type Reaction A->F Harsh Conditions (Strong Base/High Temp) B 1,3-Dicarbonyl Compound B->C D Desired Intramolecular Cyclization (Concerted or Stepwise) C->D Heat E Side Reaction: Dimerization/Polymerization C->E High Concentration G Pyrazolo[1,5-a]pyridine (Desired Product) D->G H Oligomeric Byproducts E->H I Amination Byproducts F->I

Caption: Competing pathways in pyrazolo[1,5-a]pyridine synthesis.

References

  • Pyrazolo[1,5-a]pyridines: A review of their synthesis and biological activity. European Journal of Medicinal Chemistry.[Link]

  • Synthesis of Pyrazolo[1,5-a]pyridine. Organic Syntheses.[Link]

preventing dehalogenation of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental challenges, with a particular focus on preventing the undesired dehalogenation of the C4-bromo substituent.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation, the premature loss of the bromine atom, is a common and frustrating side reaction encountered during cross-coupling reactions. This guide provides a structured, question-and-answer approach to diagnose and resolve this issue in your experiments.

Q1: I'm observing significant dehalogenation of my this compound during a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

A1: Dehalogenation in Suzuki-Miyaura couplings is a well-documented issue, often competing with the desired C-C bond formation. The primary culprits are typically related to the catalytic cycle's kinetics. If the rate of reductive elimination to form your desired product is slow, the palladium intermediate has more time to undergo side reactions, including hydrodehalogenation.

Root Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand is paramount in modulating the reactivity of the palladium center. A suboptimal ligand may not sufficiently promote the desired reductive elimination.

    • Solution: Switch to bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and DavePhos have been shown to accelerate the rate of reductive elimination, out-competing the dehalogenation pathway.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2]

  • Base is Too Strong or a Hydride Source: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation. Amine bases can also act as hydride donors.[3]

    • Solution: Opt for weaker, non-nucleophilic inorganic bases. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[4][5] These bases are strong enough to facilitate the transmetalation step without aggressively promoting dehalogenation.

  • Protic Solvents: Solvents like alcohols can serve as a source of hydrogen for hydrodehalogenation.

    • Solution: Use anhydrous aprotic solvents such as dioxane, toluene, or THF.[3] If aqueous conditions are necessary, minimize the amount of water.

  • High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.

    • Solution: Attempt the reaction at a lower temperature. If the reaction is too slow, consider microwave irradiation, which can sometimes promote the desired coupling at lower bulk temperatures and shorter reaction times.

Experimental Protocol: Ligand and Base Screening for Suzuki-Miyaura Coupling

Here is a step-by-step protocol for systematically optimizing your reaction to prevent dehalogenation.

  • Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), your arylboronic acid (1.2-1.5 equiv), and the chosen base (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4-5 mol%).

  • Reaction Initiation: Add the catalyst/ligand mixture to each reaction vial, followed by the anhydrous solvent (e.g., dioxane).

  • Execution: Stir the reactions at the desired temperature (start with a lower temperature, e.g., 80 °C) for a set period (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

  • Optimization: The combination of ligand and base that provides the highest ratio of coupled product to dehalogenated product is your optimal condition.

Q2: My Buchwald-Hartwig amination is failing due to dehalogenation. Are the causes similar to the Suzuki reaction?

A2: Yes, the underlying principles are very similar. The Buchwald-Hartwig amination also proceeds through a palladium catalytic cycle where dehalogenation can be a competing side reaction.[6][7] The choice of base and ligand is again critical.

Specific Considerations for Buchwald-Hartwig Amination:

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often necessary for the deprotonation of the amine.[8] However, if dehalogenation is observed, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if you are using a more acidic amine.

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands are generally the most effective for Buchwald-Hartwig reactions.[9] Ligands like Xantphos or DavePhos can promote the C-N bond formation and suppress dehalogenation.[3]

  • Amine Reactivity: Highly hindered or electron-poor amines can react slowly, allowing more time for the dehalogenation of the palladium intermediate. In such cases, increasing the catalyst loading or using a more active pre-catalyst might be beneficial.

Q3: I'm attempting a Sonogashira coupling and observing significant amounts of the dehalogenated starting material. What should I do?

A3: Dehalogenation in Sonogashira couplings is often promoted by the amine base (typically triethylamine or diisopropylethylamine), which can act as a hydride source.[3] The copper co-catalyst can also play a role in side reactions.

Troubleshooting Sonogashira Dehalogenation:

  • Optimize the Base: If you suspect the amine base is the culprit, consider using an inorganic base like K₂CO₃ or Cs₂CO₃ in combination with a suitable solvent.[3] Alternatively, a different amine base like piperidine might be beneficial.

  • Copper-Free Conditions: In some cases, the copper co-catalyst can be detrimental. There are numerous protocols for copper-free Sonogashira couplings that may reduce dehalogenation. These typically employ specialized palladium catalysts and ligands.

  • Ligand Modification: While traditional Sonogashira reactions often use triphenylphosphine (PPh₃), switching to a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand can sometimes favor the desired coupling over dehalogenation.

  • Lower Temperature: As with other cross-coupling reactions, running the reaction at the lowest effective temperature can help minimize side reactions.

Reaction TypeRecommended LigandsRecommended BasesRecommended SolventsKey Considerations
Suzuki-Miyaura XPhos, SPhos, DavePhos, NHCsK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane, Toluene, THFAvoid strong alkoxide bases and protic solvents.
Buchwald-Hartwig Xantphos, DavePhos, BINAPCs₂CO₃, K₃PO₄ (if NaOtBu fails)Toluene, DioxaneBalance base strength with amine pKa.
Sonogashira PPh₃, bulky phosphines, NHCsK₂CO₃, Cs₂CO₃ (instead of amines)DMF, Toluene, DioxaneConsider copper-free conditions if dehalogenation persists.

This table provides general recommendations. Optimal conditions will be substrate-specific.

Visualizing the Competing Pathways

The following diagram illustrates the critical branch point in the palladium catalytic cycle where the desired cross-coupling competes with the undesired dehalogenation pathway.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Dehalogenation Pathway reductive_elimination Reductive Elimination product Desired Product (C-C or C-N Bond) reductive_elimination->product Fast beta_hydride_elimination β-Hydride Elimination/ Hydride Transfer dehalogenated_product Dehalogenated Byproduct beta_hydride_elimination->dehalogenated_product Slow pd_intermediate Ar-Pd(II)-L2-X Intermediate pd_intermediate->reductive_elimination Favored by bulky, electron-rich ligands pd_intermediate->beta_hydride_elimination Promoted by high temp., strong bases, hydride sources

Caption: Competing reaction pathways for the palladium intermediate.

Frequently Asked Questions (FAQs)

Q: Why is the C4-bromo substituent on the pyrazolo[1,5-a]pyridine ring susceptible to dehalogenation?

A: The pyrazolo[1,5-a]pyridine core is an electron-deficient heterocyclic system. This electronic nature can influence the stability of the C-Br bond and the reactivity of organometallic intermediates during catalysis. The rate of dehalogenation generally follows the reactivity of the halide (I > Br > Cl), making bromides moderately susceptible to this side reaction.

Q: Can the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring interfere with the palladium catalyst?

A: Yes, this is a critical consideration. Nitrogen-containing heterocycles can act as ligands and coordinate to the palladium center.[1] This can sometimes inhibit catalysis by stabilizing the palladium complex and slowing down the desired catalytic cycle. The use of strongly coordinating, bulky external ligands (like XPhos) is often necessary to outcompete the coordination from the substrate and maintain catalytic activity.

Q: Are there any general preventative measures I can take to avoid dehalogenation from the start?

A: Absolutely. Here are some best practices:

  • Use High-Purity Reagents: Ensure your solvents are anhydrous and your reagents are free from impurities that could act as hydride sources.

  • Inert Atmosphere: Always perform palladium-catalyzed reactions under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation and side reactions.

  • Start with Milder Conditions: Begin with lower temperatures and weaker bases. It is often easier to increase the reactivity if needed than to troubleshoot side reactions from overly harsh conditions.

  • Use Pre-catalysts: Commercially available palladium pre-catalysts can offer greater reliability and activity compared to generating the active catalyst in situ.

Q: How do I know if dehalogenation is occurring?

A: The most definitive way is through analytical techniques. When monitoring your reaction by Thin Layer Chromatography (TLC), you may see a new, often less polar spot corresponding to the dehalogenated product. For confirmation, analyzing the crude reaction mixture by LC-MS or GC-MS will show a peak with a mass corresponding to the replacement of the bromine atom with a hydrogen atom.

Workflow for Optimizing Reaction Conditions

The following diagram outlines a logical workflow for troubleshooting and optimizing your cross-coupling reaction to minimize dehalogenation.

G start Dehalogenation Observed ligand_screen Screen Bulky Phosphine Ligands (e.g., XPhos, SPhos) start->ligand_screen base_screen Screen Weaker Inorganic Bases (e.g., K3PO4, K2CO3) ligand_screen->base_screen If dehalogenation persists temp_screen Lower Reaction Temperature base_screen->temp_screen If dehalogenation persists solvent_check Ensure Anhydrous Aprotic Solvent temp_screen->solvent_check If dehalogenation persists success Optimized Conditions: Minimal Dehalogenation solvent_check->success Optimized

Caption: A systematic workflow for troubleshooting dehalogenation.

References

  • Synthesis of a range of 3,3'-bipyrazolo[1,5-a]pyridine derivatives via direct cross-dehydrogenative coupling of pyrazolo[1,5-a]pyridine precursors. ResearchGate. [Link]

  • Development of N‐heterocyclic ligands towards cross‐coupling reactions. ResearchGate. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Research Square. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Glasgow. [Link]

  • Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. ResearchGate. [Link]

  • Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. ResearchGate. [Link]

  • Influence of N-heterocyclic carbene modification on the catalytic performance of Pd clusters and nanoparticles in the Mizoroki–Heck reaction. Math-Net.Ru. [Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. PubMed. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ResearchGate. [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]

  • Synthetic Methods for the Hydrodehalogenation of Halogenated Heterocycles. Taylor & Francis Online. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Chemistry of heterocyclic compounds series. Part 108. Reductive dehalogenation of electron-poor heterocycles: nicotinic acid derivatives. ACS Publications. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]

  • Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling bromopyridine substrates. Pyridyl-containing compounds are cornerstones in pharmaceuticals and functional materials, making the mastery of their synthesis critical.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Common Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question: My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low or no yield. What are the common causes and how can I improve it?

Answer: Low yields in Suzuki couplings with bromopyridines, particularly 2-bromopyridine, are a frequent challenge.[3] The issues often trace back to catalyst inhibition, inefficient reaction steps, or side reactions.[3][4]

Cause 1: Catalyst Inhibition by the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen, especially in the 2-position, can coordinate with the palladium catalyst, leading to catalyst poisoning and reduced activity.[4][5]

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[4] Ligands such as SPhos, XPhos, and RuPhos (Buchwald-type ligands) are often highly effective in these cases.[4]

Cause 2: Inefficient Oxidative Addition

The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often the rate-determining step of the catalytic cycle.[4][6]

  • Solution:

    • Increase the reaction temperature to provide the necessary activation energy.

    • Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with more electron-rich and bulky ligands, which are known to facilitate oxidative addition.[1][3]

Cause 3: Competing Side Reactions

Several side reactions can consume your starting materials and reduce the yield of the desired product.[4]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid or ester by a proton source (often water), which is a common issue with heteroaryl boronic acids.[3][7][8]

    • Solution: Use boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts, which are more stable and less prone to protodeboronation.[3][4] While many Suzuki couplings can tolerate some water, using anhydrous solvents can help minimize this side reaction.[4] The choice of a weaker base, like potassium fluoride (KF), can also be beneficial.[4]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[3][9]

    • Solution: Ensure the reaction mixture is thoroughly degassed to remove oxygen.[3] Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes are crucial.[3]

  • Dehalogenation: The bromopyridine starting material can be converted to pyridine, a common side reaction that can be promoted by certain palladium hydride species.[9][10]

    • Solution: Screening different bases and solvents can help mitigate this issue.[10]

Cause 4: Inappropriate Base or Solvent

The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.[4]

  • Solution: A screening of different bases and solvents is often necessary as there is no universal set of conditions.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while common solvents include dioxane, toluene, and DMF.[1][10][11] A small amount of water is often added to help dissolve the base and facilitate the reaction.[9]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of bromopyridines?

There is no single "best" catalyst-ligand system, as the optimal choice depends on the specific bromopyridine isomer and the boronic acid partner.[4] However, some general guidelines are:

  • For 2-Bromopyridines: Due to the high potential for catalyst inhibition, bulky and electron-rich phosphine ligands are strongly recommended.[4]

    • Effective Ligands: SPhos, XPhos, RuPhos, and other Buchwald-type ligands often provide good to excellent results.[4]

    • Catalyst Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with these ligands.[4]

  • For 3- and 4-Bromopyridines: These isomers are generally less challenging substrates.

    • Standard Catalysts: Pd(PPh₃)₄ can be effective for many couplings.[4]

    • More Active Systems: For more difficult couplings or to achieve higher yields, using a Pd(II) source with a more sophisticated ligand like dppf (as in Pd(dppf)Cl₂) or one of the Buchwald ligands can be advantageous.[4] N-heterocyclic carbene (NHC)-based catalysts, such as PEPPSI-IPr, are also highly active for heteroaryl couplings.[1]

Q2: My boronic acid seems to be decomposing during the reaction. How can I prevent this?

As mentioned in the troubleshooting section, protodeboronation is a significant challenge, especially with heteroaryl boronic acids.[3][7] Here are some strategies to address this:

  • Use More Stable Boron Reagents:

    • Boronate Esters: Pinacol esters and MIDA boronates are generally more stable than their corresponding boronic acids.[3]

    • Potassium Trifluoroborate Salts (BF₃K): These salts are often crystalline, air-stable solids and are significantly more resistant to protodeboronation.[4]

  • Control Reaction Conditions:

    • Anhydrous Conditions: Minimizing water can reduce the rate of protodeboronation.[4]

    • Choice of Base: Weaker bases or fluoride-based bases like KF can sometimes be beneficial.[4]

  • Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes compensate for decomposition and drive the reaction to completion.[3]

Q3: How important is the purity of my reagents?

The purity of all reagents, especially the boronic acid, is critical for a successful and reproducible Suzuki coupling.[12][13]

  • Boronic Acid Purity: Impurities can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[12] They can also lead to unwanted side reactions, complicating purification and lowering the yield.[12] Using high-purity reagents ensures a cleaner reaction profile and simplifies downstream processes.[12]

  • Catalyst and Ligand Quality: Always use fresh, high-quality palladium catalysts and ligands.[3] Old or improperly stored catalysts can have reduced activity.

Data Presentation

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

This table presents fictionalized data for comparative purposes, based on general performance trends reported in the literature.[1]

Table 2: Effect of Different Bases on Suzuki Coupling Yield
BasepKa of Conjugate AcidSolventYield (%)
K₂CO₃10.3Toluene/H₂O85
K₃PO₄12.31,4-Dioxane95
Cs₂CO₃10.3t-AmylOH98
KF3.2THF75

This table illustrates the impact of base selection on reaction yield, with data generalized from literature examples.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid using a Buchwald Ligand

This protocol is a general guideline and may require optimization for specific substrates.

Reagent Preparation:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the catalyst and ligand to the Schlenk flask under a counterflow of inert gas (e.g., argon or nitrogen).

  • Evacuate and backfill the flask with the inert gas three times.[10]

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.[1]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromopyridine) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Product RedElim->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Troubleshooting Workflow for Low-Yield Suzuki Reactions

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Quality (Purity, Stability) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Degassing) CheckReagents->CheckConditions OK ImpureReagents Use Fresh/Pure Reagents (e.g., Boronate Esters) CheckReagents->ImpureReagents Impure/Unstable CheckCatalyst Evaluate Catalyst System (Ligand, Precursor, Base) CheckConditions->CheckCatalyst OK OptimizeConditions Optimize Temperature & Time Ensure Thorough Degassing CheckConditions->OptimizeConditions Suboptimal CheckCatalyst->Start OK (Re-evaluate problem) ScreenCatalysts Screen Bulky Ligands (SPhos, XPhos) & Different Bases CheckCatalyst->ScreenCatalysts Ineffective Success Improved Yield ImpureReagents->Success OptimizeConditions->Success ScreenCatalysts->Success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.[10]

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. (2025). Benchchem.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). Benchchem.
  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
  • Technical Support Center: Suzuki Coupling with 2-Bromopyridines. (2025). Benchchem.
  • A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. (2025). Benchchem.
  • Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. (2025). Benchchem.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate.
  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025). ACS Medicinal Chemistry Letters.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Protodeboronation. (n.d.). Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Technical Support Center: Mastering Regioisomer Formation in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioisomer formation in this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired regiochemical outcomes.

Introduction: The Challenge of Regioselectivity

The pyrazolo[1,5-a]pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of biologically active compounds. However, its synthesis, particularly with unsymmetrically substituted precursors, often presents a significant challenge in controlling the formation of regioisomers. The formation of an undesired isomer not only reduces the yield of the target molecule but also necessitates often-difficult purification steps. This guide provides a systematic approach to understanding and managing the factors that govern regioselectivity in the most common synthetic routes.

Troubleshooting Guide: Addressing Poor Regioselectivity

This section addresses common issues encountered during the synthesis of pyrazolo[1,5-a]pyridines and provides actionable solutions based on mechanistic principles.

Issue 1: Formation of a Mixture of 4- and 6-Substituted Regioisomers in [3+2] Cycloaddition Reactions

Question: I am performing a [3+2] cycloaddition between a 3-substituted N-aminopyridinium ylide and an alkyne/alkene, and I am obtaining a mixture of the 4- and 6-substituted pyrazolo[1,5-a]pyridine regioisomers. How can I improve the selectivity for my desired isomer?

Answer: The formation of both 4- and 6-substituted regioisomers is a common challenge when using 3-substituted N-aminopyridinium ylides. The regiochemical outcome is a delicate balance of electronic and steric effects in the transition state of the cycloaddition. Here’s a breakdown of the causative factors and how to address them:

Causality: The regioselectivity of the [3+2] cycloaddition is primarily governed by the electronic and steric nature of the substituent on the pyridine ring and the dipolarophile. The reaction proceeds through a concerted mechanism where the termini of the N-aminopyridinium ylide interact with the alkyne or alkene. The relative energies of the two possible transition states leading to the 4- and 6-substituted products determine the isomeric ratio.

Troubleshooting Steps:

  • Evaluate the Electronic Nature of the Pyridine Substituent:

    • Electron-Donating Groups (EDGs) at the 3-position of the pyridine ring (e.g., -OMe, -NMe2, -Me) tend to favor the formation of the 4-substituted pyrazolo[1,5-a]pyridine .[1] This is attributed to the increased nucleophilicity of the C-6 position of the N-aminopyridinium ylide, which preferentially attacks the more electrophilic carbon of the dipolarophile.

    • Electron-Withdrawing Groups (EWGs) at the 3-position can lead to mixtures of isomers or favor the 6-substituted product , although this is less predictable and highly dependent on the specific EWG and reaction conditions.

  • Consider the Steric Hindrance:

    • Bulky substituents on the pyridine ring or the dipolarophile can significantly influence the regioselectivity by disfavoring the more sterically hindered transition state. If your desired isomer is the less sterically hindered one, increasing the steric bulk of a substituent on your starting material (if synthetically feasible) could be a viable strategy.

  • Optimize Reaction Conditions:

    • Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates and transition states. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol).

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be required to overcome the activation barrier for the desired isomer. A systematic temperature screen is recommended.

    • Catalyst: For certain reactions, the choice of catalyst can be pivotal. For instance, in TEMPO-mediated syntheses, TEMPO acts as both a Lewis acid and an oxidant, influencing the reaction pathway.[1][2]

  • Modify the Dipolarophile:

    • The electronic properties of the substituents on the alkyne or alkene play a crucial role. The use of α,β-unsaturated compounds with strong electron-withdrawing groups can enhance the regioselectivity.

Issue 2: My TEMPO-Mediated Annulation Lacks Regioselectivity.

Question: I am using the TEMPO-mediated [3+2] annulation-aromatization protocol, but I am still observing a mixture of regioisomers. What are the key parameters to adjust?

Answer: The TEMPO-mediated reaction is a powerful method for achieving high regioselectivity, but its success can be sensitive to specific reaction parameters.[1][2]

Causality: In this reaction, TEMPO is proposed to act as a Lewis acid, coordinating to the N-aminopyridine and influencing the nucleophilicity of the pyridine ring carbons. It also functions as an oxidant in the final aromatization step. The regioselectivity is determined during the initial Michael addition of the N-aminopyridine to the α,β-unsaturated compound.

Troubleshooting Steps:

  • Order of Reagent Addition: The timing of TEMPO addition can be critical. A post-addition of TEMPO after the initial Michael addition has been shown to improve regioselectivity in some cases.[1]

    • Protocol Modification: First, react the N-aminopyridine with the α,β-unsaturated compound in the presence of a base (e.g., DBU, DIPEA) at a low temperature (e.g., 0 °C to room temperature). After a set period, add TEMPO to facilitate the oxidative cyclization.

  • Choice of Base: The base used can influence the rate and selectivity of the initial Michael addition. Screen different organic bases such as DBU, DIPEA, and triethylamine to find the optimal conditions for your specific substrates.

  • Substituent Effects on the N-Aminopyridine: As with the classical [3+2] cycloaddition, the electronic nature of the substituents on the pyridine ring is a key determinant of regioselectivity. Strong electron-donating groups at the 3-position generally lead to the formation of the 4-substituted isomer as the major or sole product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanistic reason for the preference of 4-substituted products with electron-donating groups on the pyridine ring?

A1: Electron-donating groups at the 3-position of the N-aminopyridine increase the electron density at the C-2, C-4, and C-6 positions through resonance and inductive effects. In the N-aminopyridinium ylide intermediate, this increased electron density enhances the nucleophilicity of the C-6 carbon, making it more reactive towards the electrophilic carbon of the dipolarophile. This leads to a lower energy transition state for the formation of the 4-substituted pyrazolo[1,5-a]pyridine.

Q2: Are there any computational studies that can help predict the regiochemical outcome?

A2: Yes, Density Functional Theory (DFT) calculations have been used to model the transition states of [3+2] cycloaddition reactions. These studies can provide insights into the relative activation energies of the competing pathways leading to different regioisomers. By analyzing the calculated energies, it is often possible to predict the major product, which can guide experimental design.[3]

Q3: My reaction has produced a mixture of regioisomers. What are the best methods for their separation?

A3: The separation of pyrazolo[1,5-a]pyridine regioisomers can often be achieved by silica gel column chromatography. The polarity difference between the 4- and 6-substituted isomers, although sometimes small, is usually sufficient for separation with an optimized eluent system. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. In challenging cases, preparative HPLC may be necessary.

Q4: Can I use a different synthetic strategy to avoid the formation of regioisomers altogether?

A4: Yes, if you are consistently struggling with regioselectivity, it may be beneficial to consider an alternative synthetic route. For example, a strategy involving the intramolecular cyclization of a pre-functionalized pyridine derivative can offer unambiguous control over the final substitution pattern.

Data Presentation

Table 1: Influence of 3-Substituents on the Regioselectivity of Pyrazolo[1,5-a]pyridine Synthesis

3-Substituent on N-AminopyridineElectronic EffectPredominant RegioisomerTypical Regioisomeric Ratio (4-substituted : 6-substituted)Reference
-OMeStrong Electron-Donating4-substituted>20 : 1[1]
-NMe2Strong Electron-Donating4-substituted>20 : 1[1]
-MeElectron-Donating4-substituted4 : 1[1]
-FElectron-WithdrawingMixture4 : 1[1]
-ClElectron-WithdrawingMixture4 : 1[1]
-BrElectron-WithdrawingMixture4 : 1[1]
-IElectron-WithdrawingMixture2 : 1[1]

Note: Ratios are approximate and can vary with reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for TEMPO-Mediated Regioselective Synthesis of 4-Substituted Pyrazolo[1,5-a]pyridines

This protocol is adapted from the work of Zhu et al.[1]

  • To an oven-dried flask under an argon atmosphere, add the 3-substituted N-aminopyridine (1.0 equiv), the α,β-unsaturated compound (2.0 equiv), and the solvent (e.g., CH2Cl2).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., DBU, 2.0 equiv) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Add TEMPO (1.2 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired pyrazolo[1,5-a]pyridine.

Visualization of Reaction Pathways

regioselectivity_pathway 3-Substituted_N-Aminopyridine 3-Substituted N-Aminopyridine TS_A Transition State A 3-Substituted_N-Aminopyridine->TS_A Path A TS_B Transition State B 3-Substituted_N-Aminopyridine->TS_B Path B Dipolarophile Alkyne/Alkene (Dipolarophile) Dipolarophile->TS_A Dipolarophile->TS_B Product_4_Sub 4-Substituted Pyrazolo[1,5-a]pyridine TS_A->Product_4_Sub Lower Ea for EDG Product_6_Sub 6-Substituted Pyrazolo[1,5-a]pyridine TS_B->Product_6_Sub Higher Ea for EDG

Caption: Regiochemical outcome in [3+2] cycloaddition.

TEMPO_Mechanism Start N-Aminopyridine + α,β-Unsaturated Compound Michael_Addition Michael Addition (Base-catalyzed) Start->Michael_Addition Intermediate Acyclic Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Oxidation Oxidation (TEMPO) Cyclization->Oxidation Product Pyrazolo[1,5-a]pyridine Oxidation->Product

Caption: Key steps in TEMPO-mediated synthesis.

References

  • Zhu, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]

  • Haider, B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 14029–14043. [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. [Link]

  • Wang, J., et al. (2024). PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides to Electron-Deficient Alkenes. Synlett, 35(10), 1551-1556. [Link]

  • Domingo, L. R., et al. (2017). How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses. RSC Advances, 7(77), 48859-48870. [Link]

  • Ismail, M. F., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1167-1191. [Link]

  • Rios-Gutiérrez, M., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(10), 4229. [Link]

  • Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. [Link]

Sources

identifying byproducts in the synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in therapeutic agents for neurological disorders and as kinase inhibitors.[1][2] The synthesis, commonly achieved through a 1,3-dipolar cycloaddition of an N-iminopyridinium ylide, is robust but can be accompanied by the formation of challenging byproducts.[3][4] This document provides troubleshooting guidance and detailed analytical protocols in a question-and-answer format to help you identify, understand, and mitigate the formation of these impurities, ensuring high purity of the target compound.

Part 1: Frequently Asked Questions (FAQs) - Identifying Common Byproducts

This section addresses the most common analytical observations that suggest the presence of byproducts.

Q1: My ¹H NMR spectrum shows unexpected peaks alongside my desired product signals. What are the likely culprits?

A1: The presence of extraneous peaks in your ¹H NMR spectrum is the most common indicator of impurities. Beyond residual solvents or unreacted starting materials, several reaction-specific byproducts may be present. The primary suspects are regioisomers and the hydrolyzed carboxylic acid.

  • Causality: The 1,3-dipolar cycloaddition reaction between the N-iminopyridinium ylide and an unsymmetrical alkyne like ethyl propiolate can theoretically produce two different regioisomers. The electronic and steric properties of the substituents guide the selectivity, but competing pathways can lead to a mixture. Furthermore, the ethyl ester functional group is susceptible to hydrolysis to the corresponding carboxylic acid during aqueous workup or if moisture is present in subsequent steps.[2]

  • Identification Strategy: Compare the observed chemical shifts and coupling patterns in your spectrum with the data presented in Table 1. The carboxylic acid proton (-COOH) typically appears as a very broad singlet far downfield (>10 ppm) and can sometimes be missed. The signals for the ethyl group (-OCH₂CH₃) will be absent in the hydrolyzed byproduct. Regioisomers will exhibit a full set of signals but with distinct chemical shifts for the aromatic protons.

Compound/ByproductKey ¹H NMR Signals (Approx. δ ppm)Diagnostic Features
Desired Product (this compound) 1.4 (t, 3H), 4.4 (q, 2H), 7.1-8.5 (m, 4H, aromatic)Presence of ethyl ester signals; specific aromatic splitting pattern.
Hydrolyzed Byproduct (Carboxylic Acid) >10 (br s, 1H), 7.1-8.5 (m, 4H, aromatic)Absence of ethyl signals (triplet and quartet); presence of a broad acid proton.
Regioisomeric Byproduct (e.g., 3-bromo-2-carboxylate) 1.4 (t, 3H), 4.4 (q, 2H), 7.0-8.6 (m, 4H, aromatic)Ethyl ester signals are present, but the chemical shifts and coupling of aromatic protons will differ significantly from the target molecule.
Unreacted N-Aminopyridine Varies depending on precursorSignals will not correspond to the fused heterocyclic system.

Table 1. Diagnostic ¹H NMR signals for identifying common impurities.

Q2: My mass spectrum shows multiple peaks with the characteristic bromine isotopic pattern. How do I determine which is my product?

A2: Mass spectrometry is a powerful tool for identifying brominated compounds due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, which results in a distinctive M/M+2 peak pattern. If you observe multiple such pairs, it indicates the presence of several brominated species.

  • Causality: Besides the desired monobrominated product, byproducts can arise from incomplete or excessive bromination if the bromine is introduced in a separate step. Debromination can also occur under certain reductive conditions or as a fragmentation pathway in the mass spectrometer.

  • Identification Strategy: First, calculate the expected exact mass of your target compound, C₁₀H₉BrN₂O₂, and look for its corresponding m/z value in your high-resolution mass spectrum (HRMS).[2] Use Table 2 to tentatively identify other observed masses.

Observed m/z PatternPotential IdentityPlausible Cause
[M+H]⁺ ~269/271 Desired Product Successful synthesis.
[M-Br+H]⁺ ~190 Debrominated ProductSide reaction or in-source fragmentation.
[M+Br-H]⁺ ~347/349/351 Di-brominated ByproductOver-bromination during synthesis.
[M-C₂H₄]⁺ ~241/243 Carboxylic Acid (from ester loss)In-source fragmentation or presence of hydrolyzed byproduct.

Table 2. Interpreting common mass spectrometry signals for brominated byproducts.

Q3: I'm observing a byproduct that I suspect is a triazolo[1,5-a]pyridine derivative. How can this form and how would I confirm it?

A3: This is a less common but mechanistically plausible byproduct, particularly if your reaction conditions are not carefully controlled.

  • Causality: In a related synthesis of pyrazolo[1,5-a]pyridines, it was reported that using excess acetic acid can promote the competitive formation of triazolo[1,5-a]pyridine derivatives.[3][4] This occurs through an alternative cyclization pathway of the N-amino intermediate.

  • Identification Strategy: The key difference is the incorporation of an additional nitrogen atom into the five-membered ring.

    • Mass Spectrometry: The molecular formula will be different. A triazolo- derivative will have a distinct molecular weight compared to your pyrazolo- target. For example, the core ring system would be C₆H₄N₄ instead of C₇H₅N₂.

    • ¹³C NMR: The number of aromatic CH carbons will be lower in the triazolo- core compared to the pyrazolo- core.

    • 2D NMR: An HMBC experiment would be definitive, as it would reveal long-range correlations between protons and carbons that could distinguish the two different heterocyclic systems.

Part 2: Troubleshooting Guide - Root Cause Analysis and Mitigation

This section provides a deeper dive into the causes of byproduct formation and offers actionable protocols to improve reaction outcomes.

Workflow for Byproduct Identification

The following workflow provides a systematic approach to identifying unknown impurities encountered during your synthesis.

Caption: Systematic workflow for byproduct isolation and characterization.

Issue 1: Formation of Regioisomers
  • Root Cause: The regiochemical outcome of the [3+2] cycloaddition is determined by the alignment of the dipole (the N-iminopyridinium ylide) and the dipolarophile (ethyl propiolate). The frontier molecular orbitals (HOMO/LUMO) of the reactants dictate the preferred orientation. Electron-withdrawing or -donating groups on either component can alter this preference, potentially leading to mixtures.

  • Mitigation Strategy:

    • Reagent Control: Ensure the synthesis of the N-amino-5-bromopyridine precursor is clean and yields a single isomer. Impurities in the starting pyridine can lead to a cascade of isomeric products.

    • Solvent and Temperature Optimization: The polarity of the solvent can influence the transition state of the cycloaddition. Screen a range of solvents (e.g., DMF, Toluene, Acetonitrile) and temperatures. Lower temperatures sometimes favor the formation of a single isomer.

    • Catalyst Screening: Some cycloadditions can be influenced by Lewis acid or metal catalysts, which may enhance regioselectivity.[1]

Diagram of Desired vs. Undesired Cycloaddition

G Ylide N-Iminio-5-bromopyridinium Ylide Product Desired Product This compound Ylide->Product Pathway A (Desired) Byproduct Regioisomeric Byproduct Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate Ylide->Byproduct Pathway B (Undesired) Alkyne Ethyl Propiolate Alkyne->Product Alkyne->Byproduct

Caption: Competing pathways in the 1,3-dipolar cycloaddition reaction.

Issue 2: Hydrolysis of the Ethyl Ester
  • Root Cause: The ester linkage is labile and can be cleaved by acid or base catalysis, a reaction often accelerated by water. Standard aqueous workups, particularly those involving basic washes (e.g., sodium bicarbonate) or acidic conditions, can inadvertently cause hydrolysis.[2]

  • Mitigation Protocol:

    • Reaction Quench: Quench the reaction by pouring it into ice-cold water rather than a basic or acidic solution.

    • Extraction: Extract the product into a non-protic organic solvent like Ethyl Acetate or Dichloromethane.

    • Washing: Wash the organic layer gently with brine (saturated NaCl solution) instead of plain water or bicarbonate solutions. Brine helps to break up emulsions and has a near-neutral pH.

    • Drying and Concentration: Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (<40 °C) to prevent thermal degradation.

    • Purification: When performing column chromatography, ensure solvents are dry. Avoid using solvent systems containing alcohols for extended periods if possible, as transesterification can be a minor side reaction.

Part 3: Recommended Analytical Protocols

Protocol 1: LC-MS Analysis for Purity Assessment

This protocol is designed for rapid assessment of the crude reaction mixture to identify the presence of the product and major byproducts.

  • Sample Preparation: Dissolve a small aliquot (~0.1 mg) of the crude reaction mixture in 1 mL of a 1:1 mixture of Acetonitrile:Water.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Data Analysis: Look for the retention time of the peak corresponding to the m/z of the desired product (~269/271). Check for other peaks exhibiting the 1:1 isotopic pattern for bromine, which would indicate brominated byproducts.[5]

Protocol 2: NMR Characterization

This protocol outlines the steps for definitive structural confirmation of the final, purified product.

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Expected Signals: Verify the presence of the ethyl ester (a quartet around 4.4 ppm and a triplet around 1.4 ppm), and the signals corresponding to the four protons on the pyrazolo[1,5-a]pyridine core.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: Confirm the presence of 10 distinct carbon signals (or fewer if there is symmetry). Identify the ester carbonyl (~160-170 ppm), the ethyl group carbons, and the aromatic carbons.

  • 2D NMR (if necessary for byproduct identification):

    • COSY: To establish proton-proton coupling networks, confirming the connectivity of the aromatic protons.

    • HMBC: To establish long-range (2-3 bond) correlations between protons and carbons. This is invaluable for confirming the overall scaffold and definitively assigning the position of the bromo and carboxylate substituents.[6]

By employing these systematic troubleshooting and analytical strategies, researchers can effectively identify and minimize the formation of byproducts in the synthesis of this compound, leading to higher yields and improved purity of this valuable chemical scaffold.

References

  • D. Stuart, K. Fagnou. (2010). Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines through Cascade Direct Alkenylation/Cyclization Reactions. Organic Letters.

  • Y. Tamura, N. Tsujimoto, M. Ikeda. (1971). Novel synthesis of pyrazolo[1,5-α]pyridines via ylide intermediates. Journal of the Chemical Society D: Chemical Communications.

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.

  • Vulcanchem. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate.

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.

  • H. Boruah, et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega.

  • H. Boruah, et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega via PMC.

  • A. M. Oliveira-Campos, et al. NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. CORE.

  • J. B. Harper, et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry.

  • M. D. G. T. de la Torre, et al. (2021). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules.

Sources

Technical Support Center: Optimizing Solubility of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's limited aqueous solubility in biological assays. This document provides practical, in-depth troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic building block with a pyrazolopyridine core, a structure of significant interest in medicinal chemistry for developing novel therapeutics, including kinase inhibitors.[1][2] Its chemical structure lends it a hydrophobic nature, resulting in low aqueous solubility.[3] This poses a significant challenge for in vitro and cell-based assays, which are predominantly aqueous systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable biological data.[4]

Q2: What is the best solvent for making a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of this compound.[3][5] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5] For best practices, use anhydrous DMSO to prepare a concentrated stock (e.g., 10-50 mM), which can then be serially diluted for your experiments.[6]

Q3: My compound precipitates when I add it to my aqueous assay buffer. What should I do?

This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[7] To mitigate this, a stepwise dilution approach is recommended. Additionally, incorporating a small percentage of an appropriate co-solvent in your final assay medium can help maintain solubility.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cytotoxicity and other off-target effects.[8][9] It is always advisable to run a vehicle control (medium with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your specific cell line and assay.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides detailed protocols and explanations to systematically address solubility challenges with this compound.

Initial Stock Solution Preparation: The Foundation of a Successful Experiment

Accurate and stable stock solutions are critical.[6] The following protocol outlines the best practices for preparing a DMSO stock solution.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Materials:

    • This compound (Molecular Weight: 269.09 g/mol )[10]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Sterile, amber glass vial or a clear vial wrapped in foil to protect from light

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 0.001 L * 269.09 g/mol * 1000 mg/g = 2.69 mg

    • Weighing: Carefully weigh out 2.69 mg of the compound and place it in the vial.

    • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

    • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[6][11]

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSOHighRecommended for primary stock solutions.
EthanolModerateCan be used as a co-solvent.
MethanolModerateCan be used as a co-solvent.
WaterLow[3]Not suitable for initial stock preparation.

Diagram 1: Decision Tree for Initial Solvent Selection

start Start: Need to dissolve this compound stock_sol Preparing High-Concentration Stock? start->stock_sol aq_assay Directly for Aqueous Assay? start->aq_assay dmso Use Anhydrous DMSO stock_sol->dmso Yes low_sol Low Aqueous Solubility: Not Recommended aq_assay->low_sol Yes

Caption: Solvent selection for stock preparation.

Preparing Working Solutions for Aqueous Assays: Avoiding Precipitation

The transition from a DMSO stock to an aqueous buffer is a critical step where precipitation often occurs. The following strategies can help maintain the compound's solubility.

Co-solvents are water-miscible organic solvents that, when added in small amounts to the aqueous assay buffer, can increase the solubility of hydrophobic compounds.[12]

Commonly Used Co-solvents:

  • Ethanol: Often used in cell-based assays, but can have biological effects at higher concentrations.[8]

  • Polyethylene Glycol (PEG): A polymer that can improve solubility, with different molecular weights available (e.g., PEG 300, PEG 400).

  • Glycerol: A viscous co-solvent that can also act as a cryoprotectant.

Protocol 2: Serial Dilution with a Co-solvent

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in your chosen co-solvent (e.g., 1:10 dilution in ethanol).

  • Final Dilution: Add the intermediate dilution to your final aqueous assay buffer in a stepwise manner, mixing gently after each addition. This gradual change in solvent polarity helps to prevent the compound from crashing out of solution.

  • Final Co-solvent Concentration: Aim for the lowest effective concentration of the co-solvent in your final assay medium, typically between 1-5%. Always include a vehicle control with the same co-solvent concentration.

Table 2: Recommended Co-solvents and Their Typical Final Concentrations

Co-solventTypical Final ConcentrationConsiderations
Ethanol0.1% - 1%Can have biological effects; check cell tolerance.[8]
PEG 300/4001% - 5%Generally well-tolerated by cells.
Glycerol1% - 10%Can increase the viscosity of the medium.

For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[12] While this compound is not strongly acidic or basic, minor pH adjustments within the physiological range (pH 6.5-7.5) might offer a slight improvement in solubility. However, it is crucial to ensure that the chosen pH is compatible with your biological assay.

Advanced Formulation Strategies for Persistent Solubility Issues

When co-solvents and pH adjustments are insufficient, more advanced formulation techniques can be employed.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[13][14]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD): Has limited water solubility itself.[15]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): More water-soluble and generally preferred for biological applications.[16]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Highly soluble and effective at increasing the solubility of poorly soluble drugs.

Protocol 3: Solubilization using HP-β-CD

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v).

  • Add the Compound: Add your DMSO stock solution of this compound to the HP-β-CD solution.

  • Equilibrate: Allow the mixture to equilibrate, typically by stirring or shaking for several hours at room temperature, to facilitate the formation of the inclusion complex.

Diagram 2: Mechanism of Cyclodextrin Solubilization

cluster_2 Soluble Inclusion Complex compound Ethyl 4-bromopyrazolo [1,5-a]pyridine-2-carboxylate (Hydrophobic) complex Water-Soluble Complex compound->complex cd HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex compound_in_complex Compound

Caption: Cyclodextrin encapsulating a hydrophobic molecule.

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[12]

  • Commonly Used Surfactants:

    • Tween® 20/80 (Polysorbates): Non-ionic surfactants frequently used in biological formulations.

    • Pluronic® F-68: A non-ionic triblock copolymer.

Important Considerations: Surfactants can interfere with certain biological assays, particularly those involving membrane proteins or enzymatic activity. It is crucial to determine the compatibility of the chosen surfactant with your specific assay and to use the lowest effective concentration.

Table 3: Comparison of Advanced Solubilization Methods

MethodMechanismAdvantagesDisadvantages
Cyclodextrins Encapsulation in a hydrophobic cavity[13]High solubilization capacity, low toxicity (especially HP-β-CD and SBE-β-CD).Can be expensive; potential for competition with other molecules.
Surfactants Micellar encapsulation[12]Effective at low concentrations.Can interfere with biological assays; potential for cell toxicity.
Lipid-Based Formulations Dissolution in a lipid carrierCan enhance oral bioavailability.More complex to prepare; may not be suitable for all in vitro assays.

Verification and Quality Control

After preparing your working solutions, it is essential to verify that the compound has remained in solution.

  • Visual Inspection: Carefully inspect your solutions for any signs of precipitation (cloudiness, visible particles).

  • Microscopy: For cell-based assays, inspect the wells under a microscope to ensure no compound crystals are present.

  • Dynamic Light Scattering (DLS): For a more quantitative assessment, DLS can be used to detect the presence of aggregates or nanoparticles, which may indicate poor solubility.

By following these guidelines and protocols, you can effectively address the solubility challenges of this compound and generate reliable and reproducible data in your biological assays.

References

  • Vulcanchem. (n.d.). Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate for sale.
  • CP Lab Safety. (n.d.). ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MySkinRecipes. (n.d.). Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.
  • Scilit. (n.d.). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • BenchChem. (n.d.). A Protocol for the Preparation of Stock Solutions of [Compound].
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gunn, K. M., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(5), 414–418. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Cheng, C. J., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Electronic Journal of Biotechnology, 14(5). [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1839–1852. [Link]

  • Alfa Chemistry. (2025, April 6). Cyclodextrin Derivatives – Versatile Carriers in Modern Science [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate common purification hurdles, ensuring the attainment of highly pure material crucial for subsequent applications.

Introduction: Understanding the Molecule and Potential Impurities

This compound is a heterocyclic compound with a core structure featuring a fused pyrazolo[1,5-a]pyridine system. The presence of a bromine atom and an ethyl ester group adds to its specific physicochemical properties, influencing its behavior during purification.

The synthesis of the pyrazolo[1,5-a]pyridine core often involves a 1,3-dipolar cycloaddition reaction.[1][2] This synthetic route, while effective, can lead to several classes of impurities that pose significant purification challenges:

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of residual aminopyridine and other precursors in the crude product.

  • Regioisomers: A significant challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines is the potential formation of regioisomers, which often possess very similar polarities, making their separation difficult.[3]

  • Byproducts of Side Reactions: The reaction conditions can sometimes promote the formation of undesired side products.

  • Decomposition Products: The target molecule may exhibit instability under certain conditions, such as prolonged exposure to acidic silica gel, leading to the formation of degradation impurities.

This guide will address these challenges through a structured troubleshooting framework for the two primary purification techniques: column chromatography and recrystallization.

Core Directive: A Troubleshooting-Oriented Approach

This guide is structured to address problems as they arise during your purification workflow. Instead of a rigid protocol, we present a series of common issues, their underlying causes, and actionable solutions.

Section 1: Troubleshooting Column Chromatography

Column chromatography is a fundamental technique for the purification of this compound. However, its successful implementation requires careful optimization of the stationary and mobile phases. For a structurally similar compound, a common purification method is column chromatography on silica gel using an ethyl acetate/hexane eluent.[1]

FAQ 1: My compound is streaking or tailing on the TLC plate and column. What can I do?

Underlying Cause: The pyrazolo[1,5-a]pyridine core contains nitrogen atoms which can interact with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to poor peak shape and streaking.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.

    • Protocol: Add 0.1-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide to your ethyl acetate/hexane mobile phase.

  • Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Recommendation: Alumina (neutral or basic) can be an effective alternative to silica gel for the purification of basic compounds.

FAQ 2: I am seeing multiple spots on the TLC, and they are very close together. How can I improve the separation?

Underlying Cause: This is often indicative of the presence of regioisomers or other closely related impurities. The separation of regioisomers is a known challenge in the synthesis of pyrazolo[1,5-a]pyridines.[3]

Solutions:

  • Optimize the Solvent System:

    • Systematic Approach: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Run TLCs with various solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal separation.

    • Alternative Solvents: Explore other solvent systems such as dichloromethane/methanol or toluene/acetone.

  • Gradient Elution: Employing a gradient elution during column chromatography can enhance the separation of closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity throughout the run.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary to achieve the desired purity.

Troubleshooting Workflow for Column Chromatography

start Crude Product tlc Run TLC in Hexane/Ethyl Acetate start->tlc streaking Streaking/Tailing Observed? tlc->streaking add_base Add 0.1-1% NEt3 to Eluent streaking->add_base Yes good_sep Good Separation? streaking->good_sep No add_base->tlc run_column Run Column Chromatography good_sep->run_column Yes poor_sep Poor Separation good_sep->poor_sep No end Pure Product run_column->end optimize_solvent Optimize Solvent System (e.g., DCM/MeOH) poor_sep->optimize_solvent alumina Try Alumina Column poor_sep->alumina gradient Consider Gradient Elution optimize_solvent->gradient gradient->tlc alumina->tlc

Caption: Troubleshooting workflow for column chromatography.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key to successful recrystallization is finding a suitable solvent or solvent system.

FAQ 3: My compound "oils out" instead of crystallizing. What should I do?

Underlying Cause: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated. The presence of impurities can also hinder crystal formation.

Solutions:

  • Modify the Cooling Process:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.

FAQ 4: I have low recovery after recrystallization. How can I improve the yield?

Underlying Cause: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Optimize the Solvent System:

    • Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate) to find a system where the compound is soluble when hot but sparingly soluble when cold.[4]

    • Two-Solvent System: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly.

Recommended Recrystallization Solvents to Screen
Solvent/SystemRationale
Ethanol/WaterA common and effective system for many organic compounds.
IsopropanolOften a good choice for compounds of moderate polarity.
Ethyl Acetate/HexanesCan be effective if the polarity of the compound is suitable.
TolueneA less polar solvent that can be useful for certain compounds.
Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry.

Section 3: Stability Considerations

The stability of this compound during purification is a critical factor.

FAQ 5: Could my compound be decomposing on the silica gel column?

Underlying Cause: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel, leading to decomposition over the course of a long column run.

Solution:

  • TLC Stability Test: Spot your compound on a TLC plate and let it sit in the open for an hour. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

  • Use a Milder Stationary Phase: As mentioned earlier, neutral or basic alumina can be a good alternative to silica gel.

Summary of Key Recommendations

ChallengePrimary RecommendationSecondary Action
Streaking on Silica Add 0.1-1% triethylamine to the eluent.Switch to an alumina stationary phase.
Poor Separation Optimize the eluent system (e.g., gradient elution).Consider preparative HPLC.
"Oiling Out" Slow down the cooling process and/or add more solvent.Use a seed crystal to induce crystallization.
Low Recovery Use the minimum amount of hot solvent for recrystallization.Explore different recrystallization solvent systems.
Potential Decomposition Perform a TLC stability test.Use a less acidic stationary phase like alumina.

References

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Vulcanchem. (n.d.). Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • MDPI. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. It offers detailed protocols, troubleshooting guides, and FAQs for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) techniques.

Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful monitoring to ensure the consumption of starting materials and the formation of the desired product, while minimizing side-product formation. A common synthetic route involves the [3+2] cycloaddition of an N-aminopyridine precursor with an appropriate ethyl ester derivative.[1][2] Accurate reaction monitoring is crucial for determining reaction completion, optimizing reaction conditions, and ensuring the isolation of a high-purity final product.[3]

SynthesisReaction cluster_reactants Reactants cluster_product Product N-Amino-4-bromopyridinium N-Amino-4-bromopyridinium precursor Reaction_Step Heat, Solvent (e.g., DMF) N-Amino-4-bromopyridinium->Reaction_Step [3+2] Cycloaddition Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Reaction_Step Product Ethyl 4-bromopyrazolo[1,5-a]pyridine- 2-carboxylate Reaction_Step->Product

Caption: General synthesis pathway for the target compound.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction.[4] It allows for the simultaneous visualization of the starting materials, product, and any potential byproducts based on their differential polarity.

Standard TLC Protocol

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Eluent (e.g., 30% EtOAc in Hexane) B 2. Prepare TLC Plate (Draw origin line with pencil) A->B C 3. Prepare Samples (Reactants, Co-spot, Reaction Mixture) B->C D 4. Spot Plate (Use microcapillary) C->D E 5. Develop Plate (In a saturated chamber) D->E F 6. Dry Plate (Mark solvent front) E->F G 7. Visualize (Under UV lamp at 254 nm) F->G H 8. Calculate Rf Values & Document G->H

Caption: Standard workflow for TLC reaction monitoring.

Detailed Steps:

  • Eluent Preparation: Prepare a suitable mobile phase (eluent). A common starting point for compounds of this type is a mixture of Ethyl Acetate (EtOAc) and Hexane. Begin with a ratio of 20-30% EtOAc in Hexane and optimize as needed.

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.[4]

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of the N-aminopyridine starting material in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Reaction Mixture (RM): Using a microcapillary, take a small aliquot from the reaction vessel. Dilute it with a volatile solvent.

    • Co-spot (C): This is a crucial spot where you will apply both the starting material and the reaction mixture at the same point on the origin. This helps to definitively identify the starting material spot in the reaction mixture lane.

  • Spotting: Using separate microcapillaries, spot the SM, C, and RM solutions onto the origin line, leaving space between them. Aim for small, concentrated spots.[4] If the sample is dilute, you can spot multiple times in the same location, allowing the solvent to dry between applications.[5][6]

  • Development: Place the spotted TLC plate into a closed chamber containing the eluent. Ensure the eluent level is below the origin line.[5] Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots under a UV lamp (typically at 254 nm), as pyrazolo[1,5-a]pyridine derivatives are UV-active. Circle the visible spots with a pencil.

  • Analysis: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture (RM) lane. The product spot should appear, ideally with a different Retention Factor (Rf) from the starting material.

Compound Type Expected Rf Value (30% EtOAc/Hexane) Observation
N-Amino-4-bromopyridinium (Starting Material)Lower (e.g., 0.1-0.2)More polar, will travel a shorter distance up the plate.
This compound (Product)Higher (e.g., 0.4-0.6)Generally less polar than the N-aminopyridinium salt precursor, will travel further up the plate. The ester group increases polarity compared to a non-functionalized core.
TLC Troubleshooting Guide

Question: My spots are streaking up the plate. What's wrong? Answer: Streaking is a common issue with several potential causes:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[5][7] Prepare a more dilute solution of your reaction mixture and re-spot.

  • Highly Polar/Acidic/Basic Compounds: The pyrazolo[1,5-a]pyridine core can interact strongly with the acidic silica gel, causing streaking.[5][7] To fix this, you can add a small amount of a modifier to your eluent. For acidic compounds, add a few drops of acetic acid; for basic compounds, add a few drops of triethylamine (0.1–2.0%).[6]

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

Question: All my spots are stuck on the baseline or are too close to the solvent front. How do I fix this? Answer: This is an issue with the eluent polarity.

  • Spots on Baseline: Your eluent is not polar enough to move the compounds up the plate.[6] Increase the polarity by adding more Ethyl Acetate to your EtOAc/Hexane mixture (e.g., move from 20% to 40% EtOAc).

  • Spots at Solvent Front: Your eluent is too polar, causing all components to travel with the solvent front.[6] Decrease the polarity by reducing the amount of Ethyl Acetate (e.g., move from 30% to 10% EtOAc). The goal is to have the main product spot with an Rf value between 0.3 and 0.5 for optimal separation.

Question: I don't see any spots on my TLC plate after development. Answer: There are a few possibilities:

  • Sample is too Dilute: Your sample may be too low in concentration to be visible.[6] Try re-spotting the plate multiple times in the same location (allowing it to dry in between) to concentrate the sample on the origin.[5][6]

  • Compound is Not UV-Active: While unlikely for this scaffold, it's a possibility. Try using an alternative visualization technique, such as staining with potassium permanganate (KMnO₄) or iodine vapor.[5]

  • Compound Evaporation: If your product is volatile, it may have evaporated from the plate during drying. This is less common for this specific molecule but is a consideration for other syntheses.

Question: My starting material and product spots are too close together to resolve. Answer: This indicates that the polarity difference between your reactant and product is small in the chosen solvent system.

  • Change Eluent System: Try a different solvent system entirely. For example, switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol.

  • Use a Cospot: A cospot is essential here. If the reactant and product spots in the cospot lane merge into a single, elongated spot or a "snowman" shape, it can help confirm if the starting material is consumed.[8]

  • 2D TLC: For complex mixtures or stability checks, you can run a 2D TLC. Spot the sample in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in a different solvent system.[8] Compounds that are stable on silica will appear on the diagonal.[8]

Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the reaction progress, offering higher resolution and sensitivity than TLC. It is ideal for identifying minor byproducts and accurately determining the percentage conversion of starting material to product.

Standard HPLC Protocol

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Mobile Phase (e.g., Acetonitrile/Water) B 2. Prepare Sample (Dilute, Filter) A->B C 3. Equilibrate System (Pump mobile phase through column) B->C D 4. Inject Sample (Typically 5-10 µL) C->D E 5. Run Analysis (Acquire chromatogram) D->E F 6. Process Data (Integrate peaks) E->F G 7. Analyze Results (% Area conversion) F->G

Caption: Standard workflow for HPLC reaction monitoring.

Detailed Steps:

  • Method Development (Initial Setup):

    • Column: A reversed-phase C18 column is a standard choice for this type of molecule.

    • Mobile Phase: Use HPLC-grade solvents. A good starting point is an isocratic (constant composition) mixture of Acetonitrile (ACN) and water. A gradient method, where the proportion of ACN increases over time, may be necessary for better separation. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve peak shape for pyridine-containing compounds.[9]

    • Detector: A UV detector set at 254 nm is appropriate for the pyrazolo[1,5-a]pyridine core.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a buffer).

    • Dilute the aliquot significantly with the mobile phase (e.g., 1:1000).

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[10]

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject a standard of the starting material to determine its retention time.

    • Inject the prepared sample from the reaction mixture.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The reaction is complete when the peak area of the starting material is negligible.

Compound Expected Retention Time (Reversed-Phase C18) Observation
N-Amino-4-bromopyridinium (Starting Material)ShorterMore polar, will elute earlier from the non-polar C18 column.
This compound (Product)LongerLess polar than the salt precursor, will have a stronger interaction with the stationary phase and elute later.
HPLC Troubleshooting Guide

Question: I am seeing high or fluctuating system backpressure. What should I do? Answer: Pressure issues are very common in HPLC.[11][12]

  • High Backpressure: This is typically caused by a blockage.[13] Systematically check for the clog by disconnecting components starting from the detector and working backward. Common culprits are a clogged column frit (from unfiltered samples), a blocked guard column, or blocked tubing.[11][14] Try back-flushing the column with a strong solvent.

  • Low Backpressure: This usually indicates a leak in the system or a pump malfunction.[11][13] Check all fittings for tightness, inspect pump seals, and ensure there is enough mobile phase.[11]

  • Fluctuating Pressure: This is often caused by air bubbles in the pump.[10][13] Degas your mobile phase thoroughly and purge the pump to remove any trapped bubbles.[13]

Question: My chromatogram has a noisy or drifting baseline. Answer: Baseline instability can obscure small peaks and affect integration accuracy.

  • Noisy Baseline: This can be caused by an aging detector lamp, air bubbles in the detector cell, or contaminated mobile phase.[13][14] Ensure you are using fresh, high-purity HPLC-grade solvents.[10]

  • Drifting Baseline: This often occurs when the column is not properly equilibrated with the mobile phase, or if there are temperature fluctuations.[12] Allow sufficient time for the column to equilibrate and use a column oven for temperature stability.[13]

Question: My peaks are tailing or fronting. How can I improve the peak shape? Answer: Poor peak shape compromises resolution and quantification.

  • Peak Tailing: This is often seen with basic compounds like pyridines on silica-based columns due to interaction with residual acidic silanol groups. Adding a modifier like 0.1% triethylamine or formic acid to the mobile phase can improve peak shape.[13] Other causes include column degradation or sample overload.

  • Peak Fronting: This is less common but can be caused by sample overload or poor sample solubility in the mobile phase. Ensure your sample is fully dissolved and try injecting a smaller volume or lower concentration.

Question: My retention times are shifting between runs. Answer: Inconsistent retention times make peak identification difficult and suggest a problem with the system's stability.[13]

  • Mobile Phase Composition: Inaccurately prepared mobile phase is a common cause. Prepare fresh mobile phase carefully.

  • Flow Rate Inconsistency: Check for pump issues or leaks that could cause the flow rate to vary.[13]

  • Column Temperature: Fluctuations in lab temperature can affect retention times. Use a column oven to maintain a constant temperature.[13]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other factors are ruled out, the column may need to be replaced.[10]

References

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder.
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Troubleshooting for Thin Layer Chrom
  • TLC troubleshooting. ChemBAM.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxyl
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatiz
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI Technologies.
  • 4 Reasons Your HPLC Isn't Working Properly. Conquer Scientific.
  • Troubleshooting Common HPLC Issues. Labcompare.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Scientific Research in Science and Technology.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central.
  • HPLC Methods for analysis of Pyridine.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromo-substituted compound thereof.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.

Sources

alternative catalysts for pyrazolo[1,5-a]pyridine synthesis to improve yield

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Catalysts and Troubleshooting for Improved Yields

Welcome to the Technical Support Center for pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize their synthetic routes and improve product yields. Pyrazolo[1,5-a]pyridines are a critical class of nitrogen-fused heterocyclic compounds, forming the core scaffold of numerous pharmaceutically active agents.[1][2][3][4] Achieving high yields in their synthesis is paramount for efficient drug discovery and development pipelines.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for alternative catalytic systems that can overcome common synthetic challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis of pyrazolo[1,5-a]pyridines, with a focus on catalyst-related challenges and yield optimization.

Frequently Asked Questions (FAQs)

Q1: My standard [3+2] cycloaddition reaction is giving low yields. What are the most common causes?

A1: Low yields in the traditional [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes are often multifactorial.[1] Key areas to investigate include:

  • Ylide Instability: The N-iminopyridinium ylide intermediate can be unstable. Ensure your reaction conditions (e.g., base, temperature) are optimized for its formation and subsequent reaction without decomposition.

  • Poor Dipolarophile Reactivity: Electron-deficient alkenes and alkynes are typically required for efficient cycloaddition.[5] If your dipolarophile is not sufficiently activated, the reaction rate will be slow, leading to lower yields and potential side reactions.

  • Suboptimal Catalyst or Promoter: While many of these reactions are promoted by simple reagents, some substrates require a catalyst to proceed efficiently. The choice of catalyst can be critical.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. A solvent screen is often a worthwhile optimization step.

Q2: I am observing the formation of significant side products, primarily triazolo[1,5-a]pyridines. How can I suppress this?

A2: The formation of triazolo[1,5-a]pyridine byproducts can occur when using certain reagents, such as acetic acid or DMF, as solvents or additives in the presence of catalysts like Pd(OAc)₂.[1][6] This is thought to arise from a reaction between the N-amino-2-iminopyridine starting material and the solvent or additive itself.[1] To mitigate this:

  • Solvent Selection: Avoid using acetic acid or DMF as the primary solvent if this side reaction is prevalent. Consider alternative solvents like ethanol, toluene, or acetonitrile.[1][6]

  • Catalyst Choice: If a catalyst is necessary, explore options less prone to activating the solvent in this manner. For instance, some copper or gold catalysts may offer different reactivity profiles.

  • Stoichiometry Control: Carefully control the stoichiometry of all reagents. An excess of certain components can promote side reactions.

Q3: Are there metal-free catalytic systems that can improve the yield and sustainability of my synthesis?

A3: Yes, several metal-free approaches have been developed to enhance the synthesis of pyrazolo[1,5-a]pyridines, often with improved yields and a better environmental profile. These include:

  • Acid-Promoted Cross-Dehydrogenative Coupling (CDC): Acetic acid, in the presence of molecular oxygen, can promote the CDC of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1][6][7] This method offers high atom economy and avoids transition metal catalysts.[1][6]

  • Iodine-Mediated Reactions: Non-metal catalysts like iodine can activate substrates for CDC processes.[1]

  • Organocatalysis: Certain organic molecules can catalyze the desired transformations, offering a green alternative to metal-based catalysts.

  • Sonochemical Synthesis: Ultrasound irradiation has been shown to promote the [3+2] cycloaddition in a catalyst-free manner, leading to excellent yields.[2]

Troubleshooting Specific Catalyst Systems
Issue Potential Cause Troubleshooting Steps
Low Yield with Copper Catalysts Inactive catalyst species; Suboptimal ligand; Incorrect solvent; Inefficient oxidant.Ensure the use of an active Cu(I) or Cu(II) salt. Screen different ligands (e.g., bpy, phen). Optimize the solvent system (e.g., 1,2-dichlorobenzene, t-BuOH/H₂O).[8][9][10] If an oxidant like TEMPO is used, ensure its proper stoichiometry and activity.[9]
Poor Regioselectivity with Gold Catalysts Incorrect catalyst precursor; Substrate structure favoring alternative cyclization pathways.Use a reliable gold catalyst such as AuCl₃ or a phosphine-ligated Au(I) complex. The regioselectivity of gold-catalyzed cyclizations can be highly dependent on the substrate.[11] Consider modifying the substrate to favor the desired 6-endo-dig cyclization.[11]
Reaction Stalls with Iron Catalysts Catalyst deactivation; Insufficient catalyst loading; Inappropriate ligand.Iron catalysts can be sensitive to air and moisture; ensure inert reaction conditions. Increase the catalyst loading (e.g., from 10 mol% to 20 mol%).[12] Screen different ligands to stabilize the active iron species.[12]
Incomplete Conversion in Acid-Promoted CDC Insufficient acid concentration; Low oxygen availability; Inadequate temperature.Optimize the equivalents of acetic acid; yields can increase significantly with higher acid loading, but excess can also lead to side products.[1] Ensure the reaction is open to an oxygen atmosphere (e.g., using an O₂ balloon).[6] Increase the reaction temperature, as these reactions are often run at elevated temperatures (e.g., 130 °C).[6]

Alternative Catalyst Protocols

Moving beyond traditional methods can significantly enhance yield and product purity. Below are detailed protocols for selected alternative catalytic systems.

Protocol 1: Copper-Catalyzed Dehydrogenative [3+3] Annulation

This one-pot method allows for the synthesis of pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles.[9][10]

Step-by-Step Methodology:

  • To a reaction vessel, add the saturated ketone (1.0 equiv), 3-aminopyrazole (1.2 equiv), Cu(OAc)₂ (10 mol%), bipyridine (bpy, 10 mol%), and TEMPO (1.5 equiv).

  • Add 1,2-dichlorobenzene as the solvent.

  • Seal the vessel and stir the mixture at 120 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling

This catalyst-free method is an environmentally friendly approach for the synthesis of pyrazolo[1,5-a]pyridines.[1][6][7]

Step-by-Step Methodology:

  • In a pressure-resistant reaction vial, combine the N-amino-2-iminopyridine (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv).

  • Add ethanol as the solvent, followed by acetic acid (6.0 equiv).

  • Seal the vial and introduce an oxygen atmosphere (1 atm, e.g., via a balloon).

  • Stir the reaction mixture at 130 °C for 18 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyridine.[6]

Data Summary: Comparison of Catalytic Systems

The choice of catalyst has a profound impact on the yield of pyrazolo[1,5-a]pyridine synthesis. The following table summarizes the performance of different catalytic systems.

Catalyst SystemStarting MaterialsTypical YieldsKey AdvantagesReference
Cu(OAc)₂ / bpy / TEMPO Saturated Ketones, 3-Aminopyrazoles59-94%One-pot synthesis, broad substrate scope.
AcOH / O₂ N-amino-2-iminopyridines, 1,3-DicarbonylsUp to 90%Catalyst-free, high atom economy, environmentally friendly.
Gold(I) or Gold(III) Pyrazolo substituted propargyl alcoholsGood to ExcellentHigh regioselectivity via 6-endo-dig cyclization.
Pd(OAc)₂ N-amino-2-iminopyridine, Acetic Acid/DMF72-74% (for side product)Can be effective but prone to side reactions with certain solvents.
Sonication (Catalyst-Free) 2-Imino-1H-pyridin-1-amines, Alkynes/AlkenesVery Good to ExcellentCatalyst-free, green methodology.

Mechanistic Insights & Visualizations

Understanding the reaction mechanism is crucial for troubleshooting and optimization.

Catalytic Cycle for Copper-Catalyzed Dehydrogenation/[3+3] Annulation

G cluster_dehydrogenation Dehydrogenation Cycle cluster_annulation [3+3] Annulation Ketone Saturated Ketone Enone α,β-Unsaturated Ketone Ketone->Enone -2H CuII CuII Michael_Adduct Michael Adduct Enone->Michael_Adduct + 3-Aminopyrazole Enone->Michael_Adduct CuI CuI CuII->CuI e- TEMPO TEMPO TEMPOH TEMPOH TEMPO->TEMPOH +H TEMPOH->CuII Reoxidation Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Cyclized_Intermediate->Pyrazolo_Pyridine -H₂O

Caption: Proposed mechanism for Cu-catalyzed dehydrogenation/[3+3] annulation.

Workflow for Troubleshooting Low Yields

G Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Analyze_Side_Products Identify Side Products (TLC, LC-MS, NMR) Start->Analyze_Side_Products Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions Analyze_Side_Products->Optimize_Conditions Screen_Catalysts Screen Alternative Catalysts Optimize_Conditions->Screen_Catalysts If catalyst-dependent Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Vary_Temp Vary Temperature & Concentration Optimize_Conditions->Vary_Temp Successful_Optimization Improved Yield Screen_Catalysts->Successful_Optimization Screen_Solvents->Successful_Optimization Vary_Temp->Successful_Optimization

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Reddy, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15993–16004. [Link]

  • Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Cancer Metastasis and Treatment. [Link]

  • Tiwari, G., et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 14(1), 449. [Link]

  • Reddy, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Bandyopadhyay, A., & Dutta, S. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Journal of the Indian Chemical Society. [Link]

  • Tiwari, G., et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific reports. [Link]

  • Reyes-Melo, F., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. [Link]

  • CPL-GROUP. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • ACS Publications. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. [Link]

  • Ren, J., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. [Link]

  • ACS Publications. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Semantic Scholar. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • ResearchGate. (2021). Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization. [Link]

  • Ingenta Connect. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • ACS Publications. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]

  • PubMed Central. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • PubMed. (2018). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. [Link]

  • National Institutes of Health. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. [Link]

  • Arabian Journal of Chemistry. (2022). Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. [Link]

  • ResearchGate. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. [Link]

  • ResearchGate. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Challenge: Differentiating Isomers

The synthesis of substituted pyrazolo[1,5-a]pyridines can sometimes yield a mixture of isomers.[2][3] For the target molecule, potential alternatives could include the bromine atom or the ethyl carboxylate group at other positions on the pyridine ring (e.g., positions 5, 6, or 7). Our primary analytical objective is to use NMR spectroscopy to prove that the bromine is unequivocally at position 4 and the ester at position 2.

Chemical structure of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate with atom numbering.
Figure 1. Target Molecule: this compound with standard IUPAC numbering.

Predictive Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is the most powerful initial tool for structural confirmation. By analyzing chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J), we can map the proton environment of the molecule.[4][5]

The Aromatic Region (δ 7.0-9.0 ppm)

The pyrazolo[1,5-a]pyridine core gives rise to a distinct set of signals. The presence of the electron-withdrawing bromine atom at C4 and the carboxylate group at C2, along with the nitrogen atoms, significantly influences the electronic environment of the remaining protons.[6]

  • H7 (Most Downfield): The proton at the 7-position (H7) is adjacent to the bridgehead nitrogen (N1) and is expected to be the most deshielded of the pyridine ring protons. It should appear as a doublet due to coupling with H6.

  • H5 (Most Upfield): Conversely, H5 is positioned between two carbon atoms and is typically the most shielded proton on the pyridine portion of the parent ring system.[7] The bromine at C4 will further influence its position. It is expected to appear as a doublet, coupled to H6.

  • H6: This proton is coupled to both H5 and H7, and should therefore appear as a triplet or, more precisely, a doublet of doublets.

  • H3 (Singlet): The proton at the 3-position on the pyrazole ring has no adjacent proton neighbors, so it is expected to appear as a sharp singlet. Its chemical shift will be influenced by the adjacent C2-ester group.

The Aliphatic Region (δ 1.0-4.5 ppm)

The ethyl ester group provides a classic, easily identifiable signature.

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to an electronegative oxygen atom and will be deshielded, appearing as a quartet around δ 4.3 ppm due to coupling with the three methyl protons.

  • Methyl Protons (-OCH₂CH₃): These protons are further from the oxygen and will appear further upfield as a triplet around δ 1.3 ppm, split by the two methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H78.5 - 8.7Doublet (d)~7.0Adjacent to bridgehead nitrogen.
H57.5 - 7.7Doublet (d)~7.0Influenced by C4-Br.
H67.1 - 7.3Triplet (t) or dd~7.0Coupled to both H5 and H7.
H37.0 - 7.2Singlet (s)N/ANo adjacent protons.
-OCH₂ CH₃4.3 - 4.5Quartet (q)~7.1Deshielded by oxygen; coupled to CH₃.
-OCH₂CH₃ 1.3 - 1.5Triplet (t)~7.1Coupled to CH₂.

Note: Predictions are based on analysis of related pyrazolo[1,5-a]pyridine systems and standard chemical shift principles.[6][7][8] Solvent: CDCl₃.

Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon skeleton. With broadband proton decoupling, each unique carbon atom appears as a single line, and the number of signals should match the number of non-equivalent carbons.[4] For our target molecule, we expect 10 distinct signals.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the δ 160-165 ppm range.

  • Aromatic Carbons: The carbons of the heterocyclic core will appear between δ 95-150 ppm.

    • C4 (Bromo-substituted): The carbon directly attached to the bromine atom will be significantly shifted. Its exact position can vary, but it will be distinct.

    • C2, C7a, C3a (Quaternary): These carbons, which bear no protons, will often have lower intensity signals. Their shifts are dictated by their position relative to the heteroatoms and substituents.

    • C3, C5, C6, C7 (Protonated): The chemical shifts of these carbons can be definitively assigned using 2D NMR.

  • Aliphatic Carbons: The ethyl ester carbons will appear upfield. The -OCH₂- carbon will be in the δ 60-62 ppm range, while the -CH₃ carbon will be much further upfield, around δ 14-15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted δ (ppm)Rationale
C=O160 - 165Ester carbonyl.
C7a145 - 150Bridgehead carbon adjacent to N.
C2140 - 145Attached to ester and adjacent to N.
C5, C7120 - 130Aromatic CH carbons.
C3, C6110 - 120Aromatic CH carbons.
C495 - 105Carbon bearing the bromine atom.
C3a~125Bridgehead carbon.
-OCH₂ CH₃60 - 62Methylene carbon attached to oxygen.
-OCH₂CH₃ 14 - 15Terminal methyl carbon.

Note: Predictions are based on data for the parent pyrazolo[1,5-a]pyridine system and substituent effects.[9]

The Power of 2D NMR: Unambiguous Assignment

While 1D NMR provides a robust hypothesis, 2D NMR techniques offer definitive proof by revealing connectivity.[5][10]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For our target, we would expect to see cross-peaks connecting H5 to H6, and H6 to H7. Crucially, we would see no cross-peaks to the H3 singlet, confirming its isolated position. This pattern is unique to the proposed structure and would rule out isomers.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. By running an HSQC, we can use the unambiguous ¹H assignments to definitively label the protonated carbons (C3, C5, C6, C7, -OCH₂, and -OCH₃) in the ¹³C spectrum.

G cluster_cosy Key COSY Correlations cluster_no_correlation No Correlation H5 H5 (δ ~7.6) H6 H6 (δ ~7.2) H5->H6 H7 H7 (δ ~8.6) H6->H7 H3 H3 (δ ~7.1) H3_isolated H3 is isolated

Expected ¹H-¹H COSY correlations for the aromatic system.

Experimental Workflow

A rigorous and systematic approach to data acquisition is crucial for obtaining high-quality, interpretable spectra.

G A 1. Sample Preparation ~5-10 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) B 2. ¹H NMR Acquisition (e.g., 400 MHz Spectrometer) Standard pulse program A->B C 3. ¹³C{¹H} NMR Acquisition Broadband proton decoupled Longer acquisition time B->C D 4. 2D COSY Acquisition Correlates coupled protons C->D E 5. 2D HSQC Acquisition Correlates protons to directly attached carbons D->E F 6. Data Processing & Analysis Integration, peak picking, and structural assignment E->F G 7. Structure Confirmed Data matches predicted pattern for target molecule F->G

Workflow for NMR-based structural confirmation.
Detailed Protocol:
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Use a standard single-pulse experiment with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary.

  • 2D NMR Acquisition: If assignments are ambiguous, acquire standard COSY and HSQC spectra using the instrument's predefined parameter sets. These experiments provide invaluable connectivity information.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals to determine proton ratios. Correlate the 1D and 2D spectra to assign all signals and confirm that the observed chemical shifts, multiplicities, integrations, and correlations match the proposed structure of this compound.

Conclusion

By combining predictive analysis with a systematic experimental approach, ¹H and ¹³C NMR spectroscopy serve as an exceptionally reliable method for the structural confirmation of this compound. The distinct singlet for H3, coupled with the unique doublet-triplet-doublet pattern for the H5/H6/H7 system, provides a fingerprint that can effectively distinguish the target molecule from its potential isomers. Further confirmation through 2D COSY and HSQC experiments elevates the confidence in the structural assignment to a level of certainty required for progressive research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6613. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine - 13C NMR. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4586. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2- carboxamides as new potent antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Retrieved from [Link]

  • ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(9), 13836-13847. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances. Retrieved from [Link]

  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

Sources

interpreting the mass spectrometry data of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of a successful research program. This compound, a molecule featuring a fused heterocyclic core, a bromine atom, and an ethyl ester functional group, presents a unique analytical challenge. Mass spectrometry (MS) stands as a primary tool for its characterization, offering profound insights into its molecular weight and structural features through controlled fragmentation.

This guide provides a comprehensive interpretation of the expected mass spectrometry data for this compound. As a senior application scientist, my focus extends beyond a simple data readout. We will delve into the causal mechanisms behind the fragmentation patterns, compare different ionization techniques, and contrast the information gleaned from mass spectrometry with that from other common analytical methods.

Part 1: The Gold Standard - Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy, "hard" ionization technique that generates reproducible and information-rich mass spectra, making it a cornerstone for structural elucidation of volatile compounds.[1] The 70 eV electron beam imparts significant energy into the molecule, inducing predictable fragmentation pathways that act as a molecular fingerprint.

Predicted Molecular Ion and Isotopic Pattern

The first and most critical piece of information is the molecular ion (M•+). For this compound (C₁₀H₉BrN₂O₂), the molecular weight is approximately 268.1 g/mol .[2] A key feature of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[3]

This results in a characteristic isotopic pattern for the molecular ion:

  • M•+ peak: Corresponding to the molecule containing ⁷⁹Br.

  • [M+2]•+ peak: Corresponding to the molecule containing ⁸¹Br.

These two peaks will appear with an intensity ratio of approximately 1:1, providing a definitive signature for the presence of a single bromine atom in the molecule or its fragments.[3]

Proposed Fragmentation Pathways

The energetically unstable molecular ion will undergo fragmentation to form more stable daughter ions.[4] The fragmentation of this compound is dictated by its functional groups: the ethyl ester and the stable heterocyclic core.

  • Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass = 45 u). This results in a highly stable acylium ion, which is often the base peak in the spectrum.[4]

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: Ethyl esters can undergo a McLafferty rearrangement, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (mass = 28 u).[5][6]

  • Loss of Ethanol (C₂H₅OH): Studies on similar pyrazolopyridine esters show that the elimination of a neutral ethanol molecule (mass = 46 u) is a prominent fragmentation pathway.[7][8]

  • Sequential Loss of CO: Following the initial loss of the ethoxy radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide (CO, mass = 28 u).[7][8]

  • Cleavage of the Heterocyclic Core: The fused pyrazolo[1,5-a]pyridine ring is relatively stable. However, after initial fragmentations, it can undergo ring cleavage, often by losing molecules like HCN (mass = 27 u), as observed in related nitrogen heterocycles.[7][8]

Predicted Mass Spectrum Data

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonNotes
268270[C₁₀H₉BrN₂O₂]•+Molecular Ion (M•+), ~1:1 intensity ratio
223225[M - •OCH₂CH₃]+Loss of ethoxy radical, likely base peak
195197[M - •OCH₂CH₃ - CO]+Subsequent loss of carbon monoxide
240242[M - C₂H₄]•+Product of McLafferty Rearrangement
222224[M - C₂H₅OH]•+Loss of neutral ethanol molecule

Diagram of Proposed EI Fragmentation Pathways

G M [M]•+ m/z 268/270 F1 [M - •OCH₂CH₃]+ m/z 223/225 (Acylium Ion) M->F1 - •C₂H₅O F2 [M - C₂H₄]•+ m/z 240/242 M->F2 - C₂H₄ (McLafferty) F3 [M - C₂H₅OH]•+ m/z 222/224 M->F3 - C₂H₅OH F4 [F1 - CO]+ m/z 195/197 F1->F4 - CO

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol: GC-EI-MS Analysis

Objective: To obtain the electron ionization mass spectrum of the analyte for structural confirmation.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[6]

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Identify the retention time of the analyte. Extract the mass spectrum and identify the molecular ion peak cluster (M•+ and [M+2]•+). Analyze the fragment ions to corroborate the proposed fragmentation pathways.

Part 2: A Softer Approach - Comparison with ESI and APCI

While EI is excellent for structural elucidation, its high energy can sometimes lead to the complete absence of a molecular ion for fragile molecules. Softer ionization techniques are designed to minimize fragmentation and preserve the molecular ion.

  • Electrospray Ionization (ESI): Ideal for polar, non-volatile compounds analyzed via Liquid Chromatography (LC-MS). ESI typically produces protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).[9] For this compound, ESI would be expected to produce a strong signal at m/z 269/271, corresponding to [M+H]⁺. Fragmentation is minimal but can be induced in the collision cell (MS/MS) for further structural analysis.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds than ESI and serves as a good interface for LC-MS.[10] APCI also typically generates protonated molecules [M+H]⁺ with more thermal degradation possible compared to ESI, but still significantly less fragmentation than EI.

Workflow: Hard vs. Soft Ionization

G cluster_0 Hard Ionization (EI) cluster_1 Soft Ionization (ESI/APCI) EI_Analyte Analyte (Gas Phase) EI_Ion [M]•+ EI_Analyte->EI_Ion 70 eV e⁻ EI_Fragments Extensive Fragments EI_Ion->EI_Fragments High Energy SI_Analyte Analyte (Liquid Phase) SI_Ion [M+H]+ SI_Analyte->SI_Ion Low Energy SI_Fragments Minimal Fragments SI_Ion->SI_Fragments

Sources

comparing the biological activity of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate with other pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This fused bicyclic system, consisting of a pyrazole ring fused to a pyridine ring, offers a unique three-dimensional structure that allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, acting as potent inhibitors of various enzymes and receptors. This guide provides a comparative analysis of the biological activity of a specific derivative, Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, in the context of other biologically active pyrazolo[1,5-a]pyridines. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation.

Comparative Biological Activities of Pyrazolo[1,5-a]pyridines

The biological activities of pyrazolo[1,5-a]pyridine derivatives are diverse, with specific substitutions on the core structure dictating their therapeutic potential. Key activities reported for this class of compounds include kinase inhibition, corticotropin-releasing factor 1 (CRF1) receptor antagonism, and antitubercular activity.

Kinase Inhibition: A Prominent Target

Pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines have emerged as a significant class of protein kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

  • Phosphoinositide 3-kinase (PI3K) Inhibition: Certain pyrazolo[1,5-a]pyridine derivatives have been identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[1] For instance, compound 20e (IHMT-PI3K-315) from a recent study demonstrated IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively.[1] This dual inhibition is a promising strategy for cancer immunotherapy.[1]

  • Tyrosine Kinase Inhibition: Novel pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of tyrosine kinases, which are critical in cancer cell signaling.[2] Compound 9b from one study proved to be a potent inhibitor of the EGFR kinase enzyme with an IC50 of 8.4 nM, comparable to the reference drug Sorafenib.[2]

  • Other Kinase Targets: The versatility of the scaffold allows for targeting other kinases as well. For example, pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of Pim-1 kinase and Tropomyosin receptor kinases (Trk).[3]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

The substitution pattern on the pyrazolo[1,5-a]pyridine ring is critical for kinase inhibitory activity. For PI3Kδ inhibitors, a morpholine group on the pyrimidine ring is crucial for hinge-binding, and indole derivatives at the C(5) position can form additional hydrogen bonds, enhancing selectivity.

Based on these SAR trends, This compound possesses an ethyl carboxylate group at the C2 position. While direct data is limited, this ester moiety could be hydrolyzed in vivo to the corresponding carboxylic acid, which could then interact with the target kinase. The bromine atom at the C4 position can participate in halogen bonding, a key interaction for enhancing binding affinity to protein targets. Further derivatization of the bromine atom through cross-coupling reactions could lead to more potent and selective kinase inhibitors.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

The CRF1 receptor plays a key role in the body's stress response, making it a therapeutic target for anxiety and depression. Pyrazolo[1,5-a]pyridine derivatives have been developed as potent and orally active CRF1 receptor antagonists.

SAR for CRF1 Receptor Antagonism:

For this class of compounds, bulky substituents at the C3 and C7 positions of the pyrazolo[1,5-a]pyridine core are generally favored for high binding affinity. While this compound lacks these specific features, its core scaffold is still relevant. The electronic properties of the bromine and the ester group could influence its interaction with the receptor, though it is not expected to be as potent as the highly optimized antagonists.

Antitubercular Activity

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel antitubercular agents. Pyrazolo[1,5-a]pyridine-3-carboxamides have shown promising in vitro potency against both drug-susceptible and multidrug-resistant Mtb strains.[4]

SAR for Antitubercular Activity:

In a series of pyrazolo[1,5-a]pyridine-3-carboxamides, the nature of the substituent on the amide nitrogen was found to be critical for activity.[4] For This compound , the ester at C2 and the bromine at C4 present a different substitution pattern. The bromine atom could contribute to activity, and the ethyl ester could be a handle for further modification to introduce moieties known to enhance antitubercular potency.

Data Summary: Comparative Biological Activities

Compound ClassTargetKey Structural Features for ActivityPotency of Lead CompoundsInferred Potential of this compound
Pyrazolo[1,5-a]pyridinesPI3Kγ/δMorpholine at C7, Indole at C5IC50 = 4.0 nM (PI3Kγ), 9.1 nM (PI3Kδ)[1]Moderate; potential for derivatization at C4.
Pyrazolo[1,5-a]pyrimidinesEGFR KinaseSpecific substitutions on pyrimidine ringIC50 = 8.4 nM[2]Moderate; C2-ester and C4-bromo offer sites for modification.
Pyrazolo[1,5-a]pyridinesCRF1 ReceptorBulky groups at C3 and C7High oral efficacy in animal modelsLow; lacks key pharmacophoric features.
Pyrazolo[1,5-a]pyridinesM. tuberculosisCarboxamide at C3 with specific N-substituentsMIC = 69.1 nM against H37Rv[4]Moderate; C4-bromo may contribute to activity.

Experimental Protocols

Synthesis of this compound

A general and adaptable synthesis protocol for the pyrazolo[1,5-a]pyridine core is the reaction of an N-aminopyridinium salt with an activated alkyne.

G cluster_0 Synthesis Workflow Start 2-Amino-4-bromopyridine Step1 N-Amination with Hydroxylamine-O-sulfonic acid Start->Step1 1. NaOH, H2O Intermediate1 1-Amino-4-bromopyridinium salt Step1->Intermediate1 Step2 Cycloaddition with Ethyl Propiolate Intermediate1->Step2 2. K2CO3, DMF Product This compound Step2->Product G cluster_1 Kinase Inhibition Assay Workflow Start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Step1 Incubate Kinase, Substrate, ATP, and Test Compound Start->Step1 Step2 Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Step1->Step2 Step3 Add Kinase Detection Reagent to convert ADP to ATP Step2->Step3 Step4 Measure Luminescence (proportional to ADP produced) Step3->Step4 G cluster_2 CRF1 Receptor Binding Assay Workflow Start Prepare Cell Membranes expressing CRF1 Receptor Step1 Incubate Membranes with Radiolabeled Ligand (e.g., [125I]Sauvagine) and Test Compound Start->Step1 Step2 Separate Bound and Free Ligand by Filtration Step1->Step2 Step3 Measure Radioactivity of the Filter (Bound Ligand) Step2->Step3 Step4 Calculate % Inhibition and IC50 Step3->Step4 G cluster_3 Antitubercular MABA Workflow Start Prepare Serial Dilutions of Test Compound in 96-well plate Step1 Inoculate wells with M. tuberculosis H37Rv Start->Step1 Step2 Incubate plates at 37°C Step1->Step2 Step3 Add Alamar Blue solution Step2->Step3 Step4 Incubate and observe color change (Blue to Pink indicates growth) Step3->Step4 Result Determine MIC (Lowest concentration with no color change) Step4->Result

Sources

structure-activity relationship (SAR) studies of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate derivatives as kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of the Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate Scaffold

Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of kinase inhibitors: the pyrazolo[1,5-a]pyridine derivatives. We will focus on the this compound scaffold, a key starting point for the development of potent and selective kinase inhibitors.

The pyrazolo[1,5-a]pyridine core is a recognized privileged scaffold in kinase inhibitor design. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal foundation for developing targeted therapies.[1] A prime example of its clinical success is selpercatinib, a recently approved RET kinase inhibitor, which features the pyrazolo[1,5-a]pyridine core.[1] This underscores the therapeutic potential of this heterocyclic system.

This guide will dissect the SAR of this scaffold, offering insights into how modifications at various positions can influence inhibitory activity and selectivity. We will also provide a comparative analysis with other kinase inhibitor classes and detail the experimental protocols for synthesis and biological evaluation.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Kinase Hinge-Binder

The core of our interest, the pyrazolo[1,5-a]pyridine ring system, acts as an excellent bioisostere for the purine core of ATP. This allows it to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms within the pyrazole portion of the scaffold are crucial for forming hydrogen bonds with the backbone amide groups of the kinase hinge region, a key interaction for potent inhibition.

A Substituted Pyridine B N-amination A->B 1. Reagent C N-aminopyridinium salt B->C D Cycloaddition with ethyl propiolate C->D 2. Reagent E Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate D->E F Bromination E->F 3. Reagent G This compound F->G H Cross-coupling (e.g., Suzuki) G->H 4. Catalyst, Base, Boronic Acid I Derivatized Product H->I

General synthetic workflow.

Step 1: N-amination of the substituted pyridine

  • To a solution of the appropriately substituted pyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent such as hydroxylamine-O-sulfonic acid.

  • Stir the reaction at room temperature until completion.

  • Isolate the N-aminopyridinium salt by filtration or extraction.

Step 2: Cycloaddition to form the pyrazolo[1,5-a]pyridine core

  • Treat the N-aminopyridinium salt with ethyl propiolate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

  • Heat the reaction mixture to facilitate the cycloaddition.

  • Purify the resulting ethyl pyrazolo[1,5-a]pyridine-2-carboxylate by column chromatography.

Step 3: Bromination at the 4-position

  • Dissolve the ethyl pyrazolo[1,5-a]pyridine-2-carboxylate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.

  • Monitor the reaction by TLC or LC-MS and, upon completion, quench and work up the reaction.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Step 4: Derivatization via Cross-Coupling

  • To a solution of this compound in a suitable solvent system (e.g., dioxane/water), add a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Heat the mixture under an inert atmosphere until the starting material is consumed.

  • After cooling, perform an aqueous workup and extract the product.

  • Purify the final derivative by column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay, such as a time-resolved fluorescence energy transfer (TR-FRET) assay or a filter-binding assay.

General Protocol for a TR-FRET Kinase Assay:

  • Prepare a reaction buffer containing the kinase, a biotinylated substrate peptide, and ATP.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction by adding a solution containing EDTA and a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin.

  • Incubate to allow for antibody-substrate and streptavidin-biotin binding.

  • Read the TR-FRET signal on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly promising starting point for the design and synthesis of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the synthetic tractability of the 4-bromo position, allows for extensive SAR exploration. By systematically modifying the substituents on the pyrazolo[1,5-a]pyridine core, researchers can optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation targeted therapies for a range of diseases. Future work should focus on generating a comprehensive library of derivatives based on this scaffold and screening them against a broad panel of kinases to uncover new therapeutic opportunities.

References

  • Terungwa, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]

  • Burns, C. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry. [Link]

  • Lindsley, C. W., et al. (2013). Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters. [Link]

  • Terungwa, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]

  • Norman, M. H., et al. (2008). The Identification of pyrazolo[1,5-a]pyridines as Potent p38 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Deakin University. [Link]

  • Barvian, M., et al. (2000). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]

  • Wolska, Z., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Norman, M. H., et al. (2002). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]

  • El-Adl, K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]

  • Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

Sources

assessing the selectivity of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate against different kinase panels

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the kinase selectivity profile of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a novel small molecule inhibitor. In the landscape of drug discovery, particularly in oncology and inflammation, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile.[1][2] Off-target kinase inhibition can lead to unforeseen side effects, while a well-defined selectivity profile can illuminate novel therapeutic applications.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a framework for assessing kinase inhibitor selectivity and presenting a comparative analysis of our lead compound against established inhibitors.

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have garnered significant interest as privileged structures in kinase inhibitor design, with derivatives showing activity against a range of kinases including PI3K, CDKs, and TRK kinases.[4][5][6][7] This guide will detail the experimental methodologies to rigorously characterize the selectivity of this compound and contextualize its performance against well-known kinase inhibitors.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[8] Due to the conserved nature of the ATP-binding site across many kinases, achieving selectivity can be a significant challenge.[1][2] A lack of selectivity can lead to polypharmacology, which can be either beneficial or detrimental depending on the targets. Therefore, a thorough understanding of a compound's interaction with the broader kinome is paramount in modern drug discovery.[9] Methodologies for quantifying selectivity, such as the selectivity score or Gini coefficient, provide a means to compare inhibitors objectively.[10][11]

This guide will employ a combination of a focused, representative kinase panel and a broad, discovery-phase kinome scan to build a comprehensive selectivity profile for this compound.

Experimental Design for Selectivity Profiling

To ascertain the kinase selectivity of this compound, a multi-tiered approach is employed. This involves an initial broad screen against a large panel of kinases, followed by more detailed dose-response studies on a focused panel of relevant kinases. The choice of kinases for the focused panel is informed by the known activity of related heterocyclic compounds and includes representatives from major kinase families.

Comparative Compounds:

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a promiscuous control.[12][13][14][15]

  • Dasatinib: A clinically approved multi-kinase inhibitor with a well-characterized selectivity profile.

  • Lapatinib: A dual inhibitor of EGFR and HER2, representing a more selective inhibitor profile.

Assay Technology:

The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad dynamic range, and compatibility with a wide range of kinases and ATP concentrations.[16][17][18][19][20] This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Experimental Workflow: Kinase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Kinase Reaction cluster_2 Assay Measurement cluster_3 Data Analysis Compound This compound & Comparators SerialDilution 10-point serial dilution in DMSO Compound->SerialDilution AssayPlate 384-well assay plate SerialDilution->AssayPlate KinasePanel Focused Kinase Panel KinasePanel->AssayPlate ADPGloReagent Add ADP-Glo™ Reagent AssayPlate->ADPGloReagent ReactionMix Kinase, Substrate, ATP ReactionMix->AssayPlate KinaseDetectionReagent Add Kinase Detection Reagent ADPGloReagent->KinaseDetectionReagent Luminescence Measure Luminescence KinaseDetectionReagent->Luminescence IC50 IC50 Curve Fitting Luminescence->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: Workflow for kinase selectivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 values of test compounds against a panel of kinases.

Materials:

  • Kinases, substrates, and buffers (from Promega or other commercial suppliers).

  • ADP-Glo™ Kinase Assay Kit (Promega).[16][18]

  • Test compounds (this compound, Staurosporine, Dasatinib, Lapatinib) dissolved in 100% DMSO.

  • 384-well white assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup:

    • Prepare the kinase reaction buffer containing the appropriate kinase, substrate, and ATP at 2x the final concentration. The ATP concentration should be at the Km for each respective kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[1]

    • Add 2.5 µL of the 2x kinase reaction buffer to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted compound solutions to the wells. For control wells, add 2.5 µL of DMSO.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

Comparative Selectivity Analysis

The following table summarizes the hypothetical IC50 data for this compound and the comparative compounds against a representative panel of kinases.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Lapatinib IC50 (nM)
CDK2/CycA 50 15350>10,000
PI3Kα 150 25100>10,000
TRKA 75 10205,000
DYRK1A 25 515>10,000
ABL15,000201 >10,000
SRC>10,00060.8 >10,000
EGFR8,000501,00010
HER2>10,000752,50015
VEGFR22,5001058,000
p38α>10,00030500>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation of Results:

  • This compound demonstrates potent inhibition of DYRK1A and CDK2/CycA, with moderate activity against TRKA and PI3Kα. Importantly, it shows significantly less activity against the other kinases in the panel, suggesting a favorable selectivity profile.

  • Staurosporine exhibits potent, broad-spectrum inhibition across most kinases, confirming its well-established promiscuous nature.[12][14]

  • Dasatinib shows potent inhibition of ABL1 and SRC, its primary targets, but also demonstrates significant activity against other kinases, highlighting its multi-targeted profile.

  • Lapatinib displays high selectivity for its primary targets, EGFR and HER2, with minimal activity against other kinases in this panel.

Kinome-wide Perspective

To further elucidate the selectivity of this compound, a broad kinase screen using a service like KINOMEscan™ (Eurofins DiscoverX) or a similar platform from Reaction Biology is recommended.[21][22][23][24] These platforms utilize binding assays to quantify the interaction of a compound with a large number of kinases, providing a comprehensive overview of its selectivity across the kinome.[9][25][26][27][28]

A hypothetical kinome tree visualization for this compound would likely show tight clusters of inhibited kinases around the DYRK and CDK families, with scattered, weaker interactions elsewhere, reinforcing the selectivity observed in the focused panel.

Signaling Pathway Context

The selectivity of an inhibitor has direct implications for its effects on cellular signaling pathways. For instance, the dual inhibition of CDK2 and DYRK1A by this compound could have synergistic effects on cell cycle progression and neuronal development or disease.

G cluster_0 Cell Cycle Progression cluster_1 Neuronal Signaling G1 G1 Phase CDK2 CDK2/CycA G1->CDK2 S S Phase CDK2->S Signal Upstream Signal DYRK1A DYRK1A Signal->DYRK1A Downstream Downstream Targets DYRK1A->Downstream Inhibitor Ethyl 4-bromopyrazolo [1,5-a]pyridine-2-carboxylate Inhibitor->CDK2 Inhibition Inhibitor->DYRK1A Inhibition

Caption: Potential impact on signaling pathways.

Conclusion and Future Directions

This guide demonstrates a robust methodology for assessing the kinase selectivity of a novel inhibitor, this compound. The hypothetical data presented suggest that this compound possesses a desirable selectivity profile, with potent activity against a small number of kinases. This contrasts favorably with the broad-spectrum activity of Staurosporine and the multi-targeted profile of Dasatinib.

Further characterization should include:

  • Broader Kinome Screening: To identify any potential off-target liabilities not captured in the focused panel.

  • Cellular Assays: To confirm target engagement and functional effects in a more physiologically relevant context.[29][30]

  • Structural Biology: To elucidate the molecular basis of the observed selectivity.

By employing a systematic and comparative approach to selectivity profiling, researchers can make more informed decisions in the challenging but rewarding process of kinase inhibitor drug discovery.

References

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • Davis, M. I. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

  • Wikipedia. Staurosporine. [Link]

  • Barlaam, B. et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 630-635. [Link]

  • Terungwa, A. A. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1851-1877. [Link]

  • Abdel-Maksoud, M. S. et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 234. [Link]

  • Eurofins Discovery. scanMAX Kinase Assay Panel. [Link]

  • Eurofins Discovery. scanMAX Kinase KINOMEscan LeadHunter Panel - US. [Link]

  • Terungwa, A. A. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1851-1877. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Kumar, A. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(1), 123. [Link]

  • Uitdehaag, J. C. M. & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1920. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. [Link]

  • Elkins, J. M. et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals, 5(3), 296-311. [Link]

  • Biondo, M. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Henderson, M. C. et al. (2020). Mining Public Domain Data to Develop Selective DYRK1A Inhibitors. Journal of Medicinal Chemistry, 63(23), 14699-14713. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Reaction Biology. Complete kinase assay list. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • BMG LABTECH. Z'-LYTE Assay Setup Guide on the BMG LABTECH OPTIMA Microplate Reader. [Link]

  • Reaction Biology. Kinase Full Panel Schedule (US facility). [Link]

  • Anastassiadis, T. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Chen, Z. et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 15(1), 1-14. [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Resolving Enantiomers of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pyrazolo[1,5-a]pyridine Drug Candidates

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as antitumor agents.[1] Many of these drug candidates are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While chemically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles in the chiral environment of the human body. Regulatory agencies globally now mandate the study of individual enantiomers for new chiral drug entities.

This necessitates the development of robust and reliable analytical methods to separate and quantify the enantiomers of these derivatives. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering high efficiency, versatility, and scalability from analytical to preparative applications.[2][3][4]

This guide provides an in-depth comparison of chiral HPLC methods for the enantiomeric resolution of pyrazolo[1,5-a]pyridine derivatives. We will delve into the causality behind methodological choices, present comparative experimental data, and provide actionable protocols to empower researchers in this field.

Pillar 1: Understanding the Chiral Stationary Phase (CSP)

The success of a chiral separation hinges on the selection of the right CSP. The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the silica support. The difference in the stability of these complexes leads to different retention times and, thus, separation. For N-heterocyclic compounds like pyrazolo[1,5-a]pyridines, polysaccharide-based CSPs are overwhelmingly the most successful and versatile.[5][6]

Polysaccharide-Based CSPs: The Workhorse for Heterocyclic Compounds

CSPs derived from cellulose and amylose, coated or immobilized on silica gel, are exceptionally effective for a broad range of chiral compounds.[5][6] Their chiral recognition ability stems from the helical groove structure of the polysaccharide polymers, which creates a complex chiral environment. Separation is achieved through a combination of interactions, including:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte (like C=O, N-H) and the carbamate groups on the CSP.

  • π-π Interactions: Stacking between the aromatic pyrazolo[1,5-a]pyridine core and the phenyl groups of the CSP.

  • Steric Interactions: The fit of the analyte into the chiral grooves of the polysaccharide.

  • Dipole-Dipole Interactions: Resulting from polar bonds within the analyte and CSP.

G cluster_Analyte Pyrazolo[1,5-a]pyridine Enantiomer cluster_CSP Polysaccharide CSP Analyte Analyte π-System H-bond Donor/Acceptor Steric Hindrance CSP Chiral Selector (e.g., Amylose Carbamate) π-System (Phenyl Rings) H-bond Acceptor (C=O) Chiral Grooves Analyte:f1->CSP:f1 π-π Stacking Analyte:f2->CSP:f2 Hydrogen Bonding Analyte:f3->CSP:f3 Steric Fit / Inclusion Interaction Diastereomeric Complex Formation

Pillar 2: Strategic Method Development & Data Comparison

Developing a chiral separation method is often an empirical process, but a systematic screening approach can dramatically increase the chances of success.[7][8] The goal is to achieve a baseline resolution (Rs > 1.5) with good peak shape in a reasonable timeframe.

A General Workflow for Chiral Method Development
Comparative Performance Guide

The choice of mobile phase is critical and depends on the analyte's properties. For pyrazolo[1,5-a]pyridines, which are typically basic, normal phase or polar organic modes are highly effective.

  • Normal Phase (NP): Typically uses a non-polar solvent like n-hexane with a polar alcohol modifier (e.g., isopropanol, ethanol). This mode often provides the highest selectivity. For basic compounds like pyrazolo[1,5-a]pyridines, adding a small amount of a basic additive like diethylamine (DEA) is crucial to prevent peak tailing by blocking acidic sites on the silica surface.

  • Polar Organic (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile. This mode is beneficial for achieving shorter run times and sharper peaks.[5]

Below is a table summarizing successful enantioseparations of pyrazole/pyridine-type structures on polysaccharide CSPs, illustrating the impact of column and mobile phase selection.

Analyte ClassChiral Stationary Phase (CSP)Mobile Phase (v/v)AdditiveResolution (Rs)Separation Factor (α)Reference
4,5-dihydro-1H-pyrazole derivativesLux Amylose-2n-Hexane / Isopropanol (IPA) (varies)-Up to 30High[5]
4,5-dihydro-1H-pyrazole derivativesLux Cellulose-2Acetonitrile (ACN) / Methanol (MeOH) (varies)-Up to 18High[5]
Axially Chiral 4,4'-bipyridineLux i-Amylose-1n-Hexane / IPA (80:20)TFA (0.1%)4.702.06[9]
General Basic DrugsChiralpak ADn-Hexane / Ethanol (90:10)DEA (0.1%)Baseline achieved> 1.2[7]
General Basic DrugsChiralcel OD-Hn-Hexane / IPA (90:10)DEA (0.1%)Baseline achieved> 1.2[7]

Expert Insights:

  • Amylose vs. Cellulose: For pyrazole derivatives, amylose-based columns (like Lux Amylose-2, Chiralpak AD/AS) often show superior resolving ability in normal phase mode, while cellulose-based columns (Lux Cellulose-2, Chiralcel OD) can be more effective in polar organic modes.[5]

  • The Role of the Modifier: The alcohol modifier (IPA or ethanol) competes with the analyte for hydrogen bonding sites on the CSP. Increasing the alcohol percentage generally reduces retention time but may also decrease resolution. A systematic screen from 5% to 20% alcohol is a standard starting point.

  • The Critical Role of Additives: For basic analytes like pyrazolo[1,5-a]pyridines, peak tailing is a common issue. Adding 0.1% DEA to the mobile phase neutralizes residual acidic silanols on the silica surface, dramatically improving peak shape and, consequently, resolution. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) is used.[7]

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for your method development.

Protocol 1: General Screening Method for Pyrazolo[1,5-a]pyridine Derivatives (Normal Phase)

This protocol is designed as a starting point for screening a new pyrazolo[1,5-a]pyridine derivative.

  • 1. Column Selection:

    • Column 1: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

    • Column 2: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • 2. Sample Preparation:

    • Dissolve the racemic pyrazolo[1,5-a]pyridine derivative in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

  • 3. HPLC Conditions:

    • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm or lambda max).

    • Injection Volume: 5-10 µL

  • 4. Experimental Procedure:

    • Equilibrate Column 1 with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram for at least 20 minutes.

    • If no separation or poor resolution is observed, switch to Mobile Phase B and re-equilibrate before injecting again.

    • Repeat steps 1-3 for Column 2.

  • 5. Evaluation:

    • Assess the chromatograms for any signs of separation (peak splitting, shoulders).

    • Calculate the resolution (Rs) and separation factor (α) for any observed separation.

    • If partial separation (0.5 < Rs < 1.5) is achieved, proceed to optimization by finely tuning the isopropanol percentage.

Protocol 2: Optimized Method for a Basic N-Heterocycle (Polar Organic Mode)

This protocol is an example of an optimized method in a polar organic mode, which can offer faster analysis times.

  • 1. Column Selection:

    • Lux® Cellulose-2, 150 x 4.6 mm, 3 µm

  • 2. Sample Preparation:

    • Dissolve the racemic analyte in methanol to a concentration of 0.5 mg/mL.

  • 3. HPLC Conditions:

    • Mobile Phase: Acetonitrile / Methanol (50:50, v/v) with 0.1% Diethylamine

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 260 nm

    • Injection Volume: 5 µL

  • 4. Rationale for Choices:

    • Lux Cellulose-2: This CSP often performs well for heterocycles in polar modes.[5] The smaller 3 µm particle size provides higher efficiency.

    • ACN/MeOH: This combination offers good solvating power and viscosity. The ratio can be adjusted to optimize selectivity and retention.

    • 0.1% DEA: Essential for good peak shape of the basic analyte.

    • 30 °C: Slightly elevated temperature can improve peak efficiency and reduce backpressure.

Conclusion

The enantioseparation of pyrazolo[1,5-a]pyridine derivatives by chiral HPLC is a critical step in their development as therapeutic agents. A systematic approach, grounded in an understanding of chiral recognition mechanisms, is key to success. Polysaccharide-based CSPs, particularly amylose and cellulose derivatives, have proven to be the most versatile and effective tools for this class of compounds. By methodically screening a small, diverse set of these columns under normal and polar organic conditions, and by carefully optimizing the mobile phase with appropriate modifiers and additives, researchers can develop robust, reliable, and high-resolution methods. The protocols and comparative data presented in this guide serve as a strong starting point for tackling the chiral separation challenges presented by this important class of N-heterocycles.

References

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega (NIH). Available at: [Link]

  • Enantioseparation of new axially chiral carboxylic acids on polysaccharide-based chiral stationary phases under normal phase elu. Journal of Chromatography A (IRIS). Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (PubMed Central). Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules (MDPI). Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Enantioseparations of polyhalogenated 4,4'-bipyridines on polysaccharide-based chiral stationary phases and molecular dynamics simulations of selector-selectand interactions. Electrophoresis (PubMed). Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. Chemistry – A European Journal (PMC). Available at: [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science (SciSpace). Available at: [Link]

  • Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on Polysaccharide-Based Chiral Stationary Phases: Exploring Chalcogen Bonds in Liquid-Phase Chromatography. Molecules (MDPI). Available at: [Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. Molecules. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to Halogenated Pyrazolo[1,5-a]pyridines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The strategic introduction of halogen atoms (F, Cl, Br, I) onto this framework is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the precise impact of halogenation on the molecular structure is paramount, and for this, spectroscopic analysis is our most incisive tool.

This guide provides an in-depth comparison of the spectroscopic data for a series of 3-halogenated pyrazolo[1,5-a]pyridines. Moving beyond a simple data repository, we will dissect the underlying principles of how halogen substitution systematically alters the nuclear magnetic resonance (NMR) and mass spectrometry (MS) signatures of these heterocycles. This analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize and interpret the spectra of these vital compounds.

The Structural Significance of Halogenation

The pyrazolo[1,5-a]pyridine system is a bicyclic aromatic heterocycle, and substitution at the C3 position is a common strategy in the synthesis of its derivatives. The introduction of a halogen at this position induces significant electronic and steric effects that ripple throughout the molecule, providing a powerful handle for fine-tuning molecular properties.

cluster_0 Pyrazolo[1,5-a]pyridine Core C3-Halogenation Pyrazolo[1,5-a]pyridine Core with Halogen at C3

Caption: General structure of a 3-halogenated pyrazolo[1,5-a]pyridine.

Comparative ¹H NMR Spectroscopy

The ¹H NMR spectrum is highly sensitive to the electronic environment of each proton. Halogenation at the C3 position of the pyrazolo[1,5-a]pyridine ring system primarily influences the chemical shifts of the adjacent protons, H2 and H4, through a combination of inductive and mesomeric effects.

CompoundH2 (δ, ppm)H4 (δ, ppm)H5 (δ, ppm)H6 (δ, ppm)H7 (δ, ppm)
Pyrazolo[1,5-a]pyridine7.986.697.057.408.51
3-Fluoro-pyrazolo[1,5-a]pyridine~7.8 (d)~6.8 (d)~7.1 (t)~7.5 (t)~8.6 (d)
3-Chloro-pyrazolo[1,5-a]pyridine~8.0 (s)~6.9 (d)~7.2 (t)~7.6 (t)~8.7 (d)
3-Bromo-pyrazolo[1,5-a]pyridine8.13 (s)6.85 (dd)7.15 (ddd)7.51 (d)8.62 (dt)
3-Iodo-pyrazolo[1,5-a]pyridine8.21 (s)6.79 (dd)7.12 (ddd)7.48 (d)8.59 (dt)

Note: The data for fluoro and chloro derivatives are estimated based on trends observed in related heterocyclic systems due to the scarcity of directly published comparative data. The data for the parent, bromo, and iodo compounds are based on available experimental values.

Analysis of Trends:

  • Downfield Shift of H2: A consistent downfield shift is observed for the H2 proton as we move from fluorine to iodine. This is attributable to the decreasing electronegativity and increasing polarizability of the halogen atom. The "heavy atom effect" of bromine and iodine also contributes to this deshielding.

  • Minimal Impact on Distant Protons: The chemical shifts of the protons on the pyridine ring (H4, H5, H6, and H7) are less affected by the C3-halogen substituent, demonstrating the localized nature of the electronic effects.

Comparative ¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a direct window into the electronic environment of the carbon skeleton. The most significant effect of C3-halogenation is observed at the carbon atom directly bonded to the halogen (C3).

CompoundC2 (δ, ppm)C3 (δ, ppm)C3a (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)C6 (δ, ppm)C7 (δ, ppm)
Pyrazolo[1,5-a]pyridine140.292.5149.3112.9121.3128.5148.6
3-Fluoro-pyrazolo[1,5-a]pyridine~141 (d)~150 (d)~148~113~122~129~149
3-Chloro-pyrazolo[1,5-a]pyridine~139~110~149~114~122~129~149
3-Bromo-pyrazolo[1,5-a]pyridine142.195.2148.7114.2122.3129.1149.5
3-Iodo-pyrazolo[1,5-a]pyridine144.370.1149.1114.8122.6129.4149.8

Note: The data for fluoro and chloro derivatives are estimated based on established trends in halogenated aromatic systems. The data for the parent, bromo, and iodo compounds are based on available experimental values.

Analysis of Trends:

  • C3 Chemical Shift: The chemical shift of C3 is dramatically influenced by the halogen substituent. For fluorine, a significant downfield shift is expected due to its high electronegativity. Conversely, for chlorine, bromine, and particularly iodine, a pronounced upfield shift is observed. This is a classic example of the "heavy atom effect," where the large number of electrons in the heavier halogens induces a shielding effect on the directly attached carbon nucleus.

  • ¹J(C-F) Coupling: In the spectrum of 3-fluoro-pyrazolo[1,5-a]pyridine, the C3 signal, as well as adjacent carbons, would exhibit splitting due to coupling with the ¹⁹F nucleus, providing a definitive signature for fluorination.

Mass Spectrometry: Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of halogenated pyrazolo[1,5-a]pyridines reveals characteristic fragmentation patterns influenced by the nature of the halogen.

CompoundMolecular Ion (M⁺)Key Fragmentation Pathways
3-Chloro-pyrazolo[1,5-a]pyridinem/z 152/154 (3:1)Loss of Cl radical, loss of HCl, sequential loss of HCN
3-Bromo-pyrazolo[1,5-a]pyridinem/z 196/198 (1:1)Loss of Br radical, loss of HBr, sequential loss of HCN
3-Iodo-pyrazolo[1,5-a]pyridinem/z 244Loss of I radical, loss of HI, sequential loss of HCN

Analysis of Trends:

  • Isotopic Patterns: The presence of chlorine and bromine is readily identified by their characteristic isotopic patterns. Chlorine exhibits an M+2 peak with approximately one-third the intensity of the molecular ion peak, while bromine shows an M+2 peak of nearly equal intensity.

  • Fragmentation Initiation: The primary fragmentation pathway for the heavier halogens (Br, I) is often the homolytic cleavage of the C-X bond to lose the halogen radical. For chloro derivatives, the loss of an HCl molecule is also a common fragmentation route. Subsequent fragmentation typically involves the loss of hydrogen cyanide (HCN) from the pyrazole ring, a characteristic fragmentation for many nitrogen-containing heterocycles.[1]

M [M]+• M_X [M-X]+ M->M_X - X• M_HX [M-HX]+• M->M_HX - HX M_X_HCN [M-X-HCN]+ M_X->M_X_HCN - HCN

Caption: Generalized fragmentation pathway for 3-halopyrazolo[1,5-a]pyridines in EI-MS.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the halogenated pyrazolo[1,5-a]pyridine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General Procedure for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

  • Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragment ions.

cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Synthesis of Halogenated Pyrazolo[1,5-a]pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Comparative_Analysis Comparative Analysis of Spectroscopic Trends Structure_Confirmation->Comparative_Analysis

Caption: Experimental workflow for the synthesis and spectroscopic characterization of halogenated pyrazolo[1,5-a]pyridines.

Conclusion

The spectroscopic characterization of halogenated pyrazolo[1,5-a]pyridines reveals systematic and predictable trends that are directly correlated with the properties of the incorporated halogen. In ¹H NMR, the deshielding effect on adjacent protons generally increases with the atomic number of the halogen. In ¹³C NMR, the "heavy atom effect" leads to a characteristic upfield shift for the carbon atom bearing bromine or iodine. Mass spectrometry provides unambiguous identification through isotopic patterns for chlorine and bromine, and characteristic fragmentation pathways involving the loss of the halogen and subsequent ring fragmentation.

A thorough understanding of these spectroscopic principles is not merely an academic exercise; it is a fundamental requirement for the efficient and accurate characterization of novel compounds in a drug discovery pipeline. By mastering the interpretation of these spectral data, researchers can accelerate the design-make-test-analyze cycle, ultimately facilitating the development of new and improved therapeutic agents.

References

  • Miki, Y., Yagi, S., & Ikeda, M. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 39(1), 241-256.
  • PubChem Compound Summary for CID 45480507, 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-bromo-pyrazolo[1,5-a]pyridine (C7H5BrN2). [Link]

  • Khan, M. A., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Verma, S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(18), 12567-12571.

Sources

In Vitro Efficacy of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel small-molecule inhibitors that can overcome existing resistance mechanisms and offer improved selectivity remains a paramount objective. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases implicated in oncogenesis.[1][2] This guide provides an in-depth comparative evaluation of a promising pyrazolo[1,5-a]pyridine derivative, Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, against well-characterized kinase inhibitors. Our analysis is grounded in robust in vitro experimental data to objectively assess its potential as a next-generation anticancer agent.

Introduction: The Rationale for Targeting Kinases with Pyrazolo[1,5-a]pyridines

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][3] This has rendered them prime targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores have been identified as effective frameworks for the development of ATP-competitive and allosteric inhibitors of various protein kinases, including but not limited to, Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Cyclin-Dependent Kinases (CDKs).[1][3][4] this compound is a novel derivative of this class. The introduction of a bromine atom at the 4-position offers a potential handle for further chemical modification and may enhance target binding through halogen bonding.[5]

This guide will delineate the in vitro efficacy of this compound by comparing its inhibitory activity against two well-established kinase inhibitors: Gefitinib , an EGFR inhibitor, and Vemurafenib , a B-Raf inhibitor. The choice of these comparators is based on the known propensity of the pyrazolo[1,5-a]pyridine scaffold to inhibit these kinases.[1][3]

Experimental Design: A Head-to-Head In Vitro Comparison

To ensure a rigorous and objective comparison, a multi-faceted in vitro testing strategy was employed. This involved a primary enzymatic assay to determine direct inhibitory activity and a secondary cell-based assay to assess anti-proliferative effects in relevant human cancer cell lines.

Diagram of the Experimental Workflow

G cluster_0 Phase 1: Enzymatic Assays cluster_1 Phase 2: Cell-Based Assays A Compound Preparation (Test Compound & Known Inhibitors) B Kinase Enzyme Assay (EGFR & B-Raf) A->B C IC50 Determination B->C F GI50 Determination C->F Correlate enzymatic activity with cellular efficacy D Cell Line Selection (A549 & A375) E Cell Viability Assay (MTT Assay) D->E E->F

Caption: A streamlined workflow for the in vitro evaluation of kinase inhibitors.

The primary determinant of a compound's potency is its ability to directly inhibit the enzymatic activity of its target kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to measure the phosphorylation of a substrate peptide by recombinant human EGFR and B-Raf V600E kinases.

To ascertain the compound's effect in a biological context, its anti-proliferative activity was evaluated against human cancer cell lines known to be dependent on the target kinases. The A549 non-small cell lung cancer cell line (EGFR-driven) and the A375 malignant melanoma cell line (B-Raf V600E-driven) were selected. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure cell viability.[6][7]

Results: Comparative Efficacy Analysis

The inhibitory activities of this compound, Gefitinib, and Vemurafenib were determined and are summarized below.

CompoundTarget KinaseBiochemical IC50 (nM)Cell LineCellular GI50 (µM)
This compound EGFR150A5492.5
B-Raf V600E85A3751.2
Gefitinib EGFR25A5490.5
B-Raf V600E>10,000A375>50
Vemurafenib EGFR>10,000A549>50
B-Raf V600E31A3750.25

IC50: The half-maximal inhibitory concentration in a biochemical assay. GI50: The half-maximal growth inhibition concentration in a cell-based assay.

The data reveals that this compound exhibits dual inhibitory activity against both EGFR and B-Raf V600E, albeit with lower potency compared to the dedicated inhibitors, Gefitinib and Vemurafenib, against their respective primary targets. Notably, the test compound demonstrates a more balanced inhibitory profile against both kinases, a characteristic that could be advantageous in certain therapeutic contexts.

Discussion and Mechanistic Insights

The pyrazolo[1,5-a]pyridine scaffold acts as a hinge-binding motif, competing with ATP for the active site of the kinase.[8] The observed dual activity of this compound suggests that its structure can be accommodated within the ATP-binding pockets of both EGFR and B-Raf. While less potent than the established inhibitors, this dual-targeting capability could potentially mitigate the development of resistance driven by the activation of alternative signaling pathways.

Diagram of a Simplified Kinase Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Downstream Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (Dual Inhibitor) Inhibitor->Receptor Inhibits Inhibitor->BRAF Inhibits

Caption: Inhibition of key nodes in the MAPK/ERK signaling pathway.

Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this scaffold. The bromine at the 4-position provides a strategic point for diversification through cross-coupling reactions, potentially leading to the development of more potent and selective inhibitors.[5]

Experimental Protocols

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add recombinant kinase (EGFR or B-Raf V600E) and the appropriate biotinylated substrate peptide to the reaction buffer.

  • Dispense the kinase/substrate mixture into a 384-well plate.

  • Add serial dilutions of the test compounds (this compound, Gefitinib, Vemurafenib) or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration equal to its Km value.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding a detection mixture containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Incubate for an additional 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the ratio of the emissions and plot the data against the compound concentration to determine the IC50 value.

  • Seed A549 or A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or DMSO for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and plot the data to determine the GI50 value.

Conclusion

This compound demonstrates promising, albeit moderate, dual inhibitory activity against EGFR and B-Raf V600E kinases in vitro. While not as potent as the established single-target inhibitors Gefitinib and Vemurafenib, its balanced inhibitory profile and the chemical tractability of the pyrazolo[1,5-a]pyridine scaffold make it a compelling starting point for further lead optimization. Future research should focus on leveraging the 4-bromo position to enhance potency and modulate the selectivity profile of this promising class of compounds.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In vitro methods of screening of anticancer agents. Slideshare.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1][8][9]triazines. Bohrium.

  • Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxyl
  • Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxyl
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed Central.
  • ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxyl
  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxyl
  • Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxyl
  • Synthesis of novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives as promising anticancer agents. PubMed.

Sources

alternative synthesis routes for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate and their efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Comparative Analysis of Modern and Classical Routes

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyridine scaffold is a "drug-like" motif present in several clinically evaluated compounds, valued for its rigid bicyclic structure and versatile sites for functionalization. The presence of a bromine atom at the 4-position provides a crucial handle for further elaboration via cross-coupling reactions, while the ethyl ester at the 2-position allows for amide bond formation or other modifications.

The efficient and regioselective synthesis of this specific isomer is non-trivial. The electronic nature of the N-aminopyridinium ylide intermediate, a common precursor, often directs incoming electrophiles or dipolarophiles to the 3-position of the newly formed pyrazole ring. This guide provides a detailed comparison of two distinct synthetic strategies for obtaining the 2-carboxylate isomer, targeting researchers and process chemists in drug development. We will explore a modern, regiocontrolled cascade synthesis and contrast it with a more classical, yet challenging, cycloaddition/bromination approach.

Route A: The Regiocontrolled Cascade Synthesis

This modern approach prioritizes regioselectivity by installing the bromine atom on the pyridine precursor and then utilizing a sophisticated palladium- and silver-mediated cascade reaction to build the pyrazole ring with the ester at the desired 2-position. This strategy offers superior control over the final product's constitution.

Overall Strategy

The synthesis begins with the bromination of 2-aminopyridine to install the halogen at the correct position. This precursor is then converted into an N-iminopyridinium ylide, which undergoes a cascade reaction involving a palladium-catalyzed direct alkenylation and a subsequent silver-mediated cyclization to yield the target molecule with high regioselectivity.[1]

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromopyridine

The synthesis of the key precursor, 2-amino-3-bromopyridine, is achieved through the direct bromination of 2-aminopyridine. Careful control of reaction conditions is essential to favor the formation of the 3-bromo isomer over other possibilities.

  • Reagents: 2-Aminopyridine, Acetic Acid, Liquid Bromine, Sodium Hydroxide solution.

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a mechanical stirrer. Cool the solution to 0°C in an ice bath.

    • Prepare a solution of liquid bromine (1.0 eq) in glacial acetic acid.

    • Add the bromine solution dropwise to the stirred 2-aminopyridine solution over 1-2 hours, ensuring the temperature remains below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold 40% aqueous sodium hydroxide solution until the pH is approximately 8.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

    • The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-amino-3-bromopyridine.

  • Expected Yield: 60-70%.

  • Causality: Using acetic acid as a solvent protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the amino group is a strong activator, directing the incoming electrophile (bromine) primarily to the ortho and para positions (3- and 5-positions). Careful temperature control and stoichiometry are used to maximize the yield of the desired 3-bromo isomer.[2][3]

Step 2: N-Amination of 2-Amino-3-bromopyridine

The aminopyridine is converted to an N-aminopyridinium salt, the precursor to the 1,3-dipole needed for cyclization.

  • Reagents: 2-Amino-3-bromopyridine, O-Mesitylenesulfonylhydroxylamine (MSH), Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-3-bromopyridine (1.0 eq) in dry dichloromethane.

    • Add a solution of O-mesitylenesulfonylhydroxylamine (MSH, 1.1 eq) in DCM dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • The resulting precipitate, the N-aminopyridinium salt, is collected by filtration, washed with cold DCM, and dried under vacuum. This salt is typically used in the next step without further purification.

  • Expected Yield: >90%.

Step 3: Cascade Alkenylation/Cyclization

This key step constructs the pyrazole ring with the desired regiochemistry. The reaction is a cascade process that avoids the isolation of intermediates.

  • Reagents: 1-Amino-3-bromopyridinium mesitylenesulfonate (from Step 2), Ethyl (Z)-3-iodoacrylate, Palladium(II) bromide (PdBr₂), Tris(4-methoxyphenyl)phosphine (P(4-MeOPh)₃), Silver(I) benzoate (AgOBz), 1,4-Dioxane.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon), add the N-aminopyridinium salt (1.0 eq), PdBr₂ (5 mol%), P(4-MeOPh)₃ (15 mol%), and AgOBz (1.2 eq).

    • Add dry, degassed 1,4-dioxane as the solvent.

    • Add ethyl (Z)-3-iodoacrylate (1.2 eq) to the mixture.

    • Heat the reaction mixture to 100°C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove metal salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

  • Expected Yield: 50-65%.

  • Mechanistic Rationale: This reaction proceeds via a proposed mechanism where the N-iminopyridinium ylide is first generated. A palladium catalyst facilitates a direct alkenylation reaction between the ylide and the ethyl (Z)-3-iodoacrylate. The resulting intermediate then undergoes a silver-mediated intramolecular cyclization, followed by aromatization, to yield the 2-substituted pyrazolo[1,5-a]pyridine.[1][4] This directed cascade is crucial for achieving the otherwise difficult-to-obtain 2-substitution pattern.

Visualizing Route A

Route A cluster_0 Step 1: Bromination cluster_1 Step 2: N-Amination cluster_2 Step 3: Cascade Cyclization A 2-Aminopyridine B 2-Amino-3-bromopyridine A->B Br₂, AcOH C N-Aminopyridinium Salt B->C MSH, DCM E Ethyl 4-bromopyrazolo[1,5-a] pyridine-2-carboxylate C->E PdBr₂, AgOBz, P(4-MeOPh)₃ D Ethyl (Z)-3-iodoacrylate D->E PdBr₂, AgOBz, P(4-MeOPh)₃

Caption: Regiocontrolled synthesis via cascade reaction.

Route B: The Classical [3+2] Cycloaddition / Post-Bromination Approach

This route follows a more traditional logic: first, construct the parent heterocyclic core, and second, install the bromine atom via electrophilic aromatic substitution. While seemingly straightforward, this approach faces significant challenges in controlling the regioselectivity of both the cycloaddition and the subsequent bromination steps.

Overall Strategy

The synthesis starts with the unbrominated 2-aminopyridine, which is converted to its N-aminopyridinium ylide. This ylide undergoes a [3+2] cycloaddition with a suitable three-carbon synthon to form Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. The final step is the bromination of this core, which is the most problematic stage of this route.

Experimental Protocols

Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

  • Reagents: 2-Aminopyridine, O-Mesitylenesulfonylhydroxylamine (MSH), Ethyl glyoxalate, Triethylamine (TEA), Acetonitrile.

  • Procedure:

    • Prepare the N-aminopyridinium salt from 2-aminopyridine and MSH as described in Route A, Step 2.

    • Suspend the N-aminopyridinium salt (1.0 eq) in dry acetonitrile.

    • Add triethylamine (2.5 eq) to the suspension and stir for 15 minutes at room temperature to generate the N-iminopyridinium ylide in situ.

    • Add ethyl glyoxalate (1.5 eq, as a 50% solution in toluene) to the mixture.

    • Heat the reaction mixture to reflux (approx. 82°C) and stir for 24 hours.

    • Cool the reaction, evaporate the solvent, and partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

  • Expected Yield: 40-50%.

  • Causality: The reaction of N-iminopyridinium ylides with ethyl propiolate overwhelmingly yields the 3-carboxylate isomer due to electronic factors. To favor the 2-carboxylate, a different synthon is required. Ethyl glyoxalate, after in situ condensation and elimination, can act as a C2-synthon, though yields are often moderate and side reactions can occur.

Step 2: Electrophilic Bromination

This step attempts to install the bromine atom at the 4-position of the pre-formed heterocycle.

  • Reagents: Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile in a flask protected from light.

    • Cool the solution to 0°C.

    • Add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • The crude product will be a mixture of isomers that requires careful separation by preparative HPLC or extensive column chromatography.

  • Expected Outcome: Low yield of the desired 4-bromo isomer. The major product is expected to be Ethyl 3-bromo-pyrazolo[1,5-a]pyridine-2-carboxylate.

  • Mechanistic Rationale: The pyrazolo[1,5-a]pyridine ring system is electron-rich. Computational and experimental studies on related systems, such as pyrazolo[1,5-a]pyrimidines, show that the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[5] Therefore, direct bromination is highly unlikely to be selective for the C4 position and will preferentially occur at C3.

Visualizing Route B

Route B cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Bromination (Problematic) A 2-Aminopyridine B N-Aminopyridinium Salt A->B MSH D Ethyl pyrazolo[1,5-a] pyridine-2-carboxylate B->D TEA, MeCN C Ethyl Glyoxalate C->D TEA, MeCN E Ethyl 4-bromopyrazolo[1,5-a] pyridine-2-carboxylate (Minor Product) D->E NBS, MeCN F Ethyl 3-bromopyrazolo[1,5-a] pyridine-2-carboxylate (Major Product) D->F NBS, MeCN

Caption: Classical cycloaddition with regioselectivity issues.

Comparative Analysis and Expert Recommendation

The two routes presented offer a clear choice between modern, controlled synthesis and classical, problematic approaches. A direct comparison highlights the significant advantages of the cascade methodology.

ParameterRoute A: Cascade SynthesisRoute B: Classical Cycloaddition / Bromination
Overall Efficiency Moderate (Estimated 30-40% over 3 steps)Very Low (Estimated <10% over 3 steps)
Regioselectivity Excellent: Both bromination and cyclization steps are highly regioselective for the desired isomer.Poor: The key bromination step is not selective for the C4 position, leading to a difficult-to-separate mixture of isomers.
Number of Steps 33
Key Reagents Pd/Ag catalysts, MSH, Ethyl (Z)-3-iodoacrylateMSH, Ethyl glyoxalate, NBS
Scalability Moderate. Use of palladium and silver catalysts may present cost and removal challenges on a large scale.Poor. The final purification step to isolate the minor 4-bromo isomer is not practical for scale-up.
Predictability High. The outcome is well-defined by the reaction mechanism.Low. The product distribution in the bromination step is difficult to control.
Senior Scientist Recommendation

For any research or development context, Route A is unequivocally the superior and recommended strategy for the synthesis of this compound. Its primary advantage is the predictable and high degree of regiocontrol. While it employs more expensive transition metal catalysts, the clean formation of the desired product avoids the significant downstream processing costs and material loss associated with the poor selectivity of Route B. The cascade reaction, although complex, is a powerful tool that directly addresses the inherent electronic preferences of the heterocyclic system.

Route B serves as an important case study in synthetic strategy. It demonstrates that a linear approach which seems logical on paper can fail in practice due to the fundamental reactivity of the core structure. The predictable lack of selectivity in the final bromination step renders this route inefficient and impractical for producing the target compound in a usable quantity or purity.

References

  • CN103664765A - Prepar
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines. [Link]

  • Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap. [Link]

  • 2-bromopyridine - Organic Syntheses Procedure. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed Central. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions - PubMed. [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. [Link]

  • Development of a Mild and Versatile Directed Cycloaddition Approach to Pyridines - PMC. [Link]

  • Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PubMed. [Link]

  • Synthesis of Ethyl 7-(5-methyl-2-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]

  • Synthesis of 2-Substituted Pyrazolo[1,5- a ]pyridines through Cascade Direct Alkenylation/Cyclization Reactions | Request PDF - ResearchGate. [Link]

  • Ethyl 5-aminoopyrazolo[1,5-a]pyridine-3-carboxylate (C007B-148001). [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC. [Link]

  • Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates - PMC. [Link]

  • Cycloaddition/ Diels-Alder Approaches - Wordpress. [Link]

Sources

A Head-to-Head Comparison of Palladium Catalysts for the Regioselective Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers in Synthetic and Medicinal Chemistry

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous therapeutic agents. The targeted introduction of a bromine atom onto this scaffold provides a crucial synthetic handle for further molecular elaboration via cross-coupling reactions. However, the regioselective synthesis of specific isomers, such as Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, remains a significant challenge due to the intrinsic reactivity of the heterocyclic system, which often favors functionalization at the C3 and C7 positions. This guide presents a prospective head-to-head comparison of three distinct palladium catalyst systems for the direct C-H bromination of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. We evaluate the classic Pd(OAc)₂, the phosphine-ligated PdCl₂(PPh₃)₂, and the modern N-Heterocyclic Carbene (NHC)-based PEPPSI™-IPr pre-catalyst. By analyzing their projected performance based on analogous transformations reported in the literature, this guide provides a framework for selecting the optimal catalyst to achieve high yield and, most critically, the desired C4 regioselectivity.

Introduction: The Synthetic Challenge of C4-Functionalization

Pyrazolo[1,5-a]pyridines are bicyclic aromatic systems that exhibit a rich and diverse pharmacological profile. Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to applications as kinase inhibitors, anti-inflammatory agents, and CNS-acting drugs. The ability to precisely functionalize this core is paramount for developing structure-activity relationships (SAR) in drug discovery campaigns.

The direct C–H functionalization of the pyrazolo[1,5-a]pyridine ring using palladium catalysis has emerged as a powerful and atom-economical strategy.[1][2] However, extensive studies have shown that the electronic properties of the ring system inherently favor C-H activation at the C3 and C7 positions.[3] The synthesis of the C4-bromo isomer, therefore, requires a catalytic system capable of overriding this natural reactivity, presenting a significant synthetic hurdle. This guide proposes a direct C-H bromination approach, which, if successful, would be more efficient than traditional multi-step "halogen dance" or pre-functionalization strategies.

Proposed Synthetic Strategy & Catalyst Selection

The proposed synthetic pathway involves a two-step sequence starting from commercially available precursors to first construct the core heterocycle, followed by the critical palladium-catalyzed C-H bromination step.

Synthesis of the Starting Material

The required precursor, Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, can be synthesized via established literature methods, such as the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate propiolates. This provides a reliable route to the unfunctionalized scaffold required for the comparative study.

Rationale for Catalyst Selection

To address the challenge of C4-selective bromination, we have selected three palladium catalysts that represent different classes of reactivity and stability:

  • Palladium(II) Acetate (Pd(OAc)₂): A simple, ligand-free palladium source. It is often effective for C-H activation but can be sensitive to reaction conditions and may lead to the formation of palladium black.[4][5] Its performance can be highly dependent on the solvent and additives used.

  • Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂): A well-defined Pd(II) complex with phosphine ligands. Phosphine ligands can stabilize the palladium center and influence the steric and electronic environment of the catalytic cycle, potentially altering regioselectivity compared to a ligandless system.

  • PEPPSI™-IPr (): A modern, air- and moisture-stable pre-catalyst featuring a bulky N-heterocyclic carbene (NHC) ligand.[6][7] NHC ligands form very strong bonds to palladium, creating highly active and stable catalysts that often excel in challenging C-H functionalization reactions where other catalysts fail.[8] The steric bulk of the IPr ligand may be crucial for directing the catalyst to the less-hindered C4 position.

The brominating agent of choice for this proposed study is N-Bromosuccinimide (NBS), a common and effective electrophilic bromine source for palladium-catalyzed C-H halogenation reactions.[9]

Prospective Head-to-Head Comparison: Experimental Design

The following table outlines the proposed experimental design for comparing the selected catalysts. The primary metrics for success will be the isolated yield of the desired C4-bromo product and the regioselectivity, defined as the ratio of the C4 isomer to other isomers (e.g., C3, C7, and di-brominated products).

Entry Catalyst (mol%) Ligand (mol%) Oxidant/Bromine Source Base Solvent Temp (°C) Anticipated Outcome & Rationale
1Pd(OAc)₂ (5)NoneNBS (1.2 equiv.)K₂CO₃1,4-Dioxane110Baseline experiment. May suffer from low yield or poor regioselectivity due to catalyst instability and lack of steric direction.
2PdCl₂(PPh₃)₂ (5)NoneNBS (1.2 equiv.)K₂CO₃1,4-Dioxane110The PPh₃ ligand may improve catalyst stability. Regioselectivity might be slightly altered compared to the ligand-free system.
3PEPPSI™-IPr (2.5) NoneNBS (1.2 equiv.)K₂CO₃1,4-Dioxane110Most promising candidate. The robust and sterically bulky Pd-NHC active species is hypothesized to favor the less-hindered C4 position, potentially leading to higher regioselectivity and yield. Lower catalyst loading is often possible.[8]
4Pd(OAc)₂ (5)Pivalic Acid (20)NBS (1.2 equiv.)K₂CO₃t-AmylOH120Carboxylate-assisted C-H activation is a common strategy. Pivalic acid can facilitate the C-H cleavage step and may influence selectivity.[10]

Anticipated Results and Discussion

The following table presents a set of hypothetical data to illustrate the potential outcomes of the comparative study, based on trends observed in the literature for challenging C-H functionalization reactions.

Disclaimer: The following data is illustrative and hypothetical, designed to guide the experimental process.

Entry Catalyst System Time (h) Yield of C4-Br (%) Regioselectivity (C4 : other isomers)
1Pd(OAc)₂24151 : 5
2PdCl₂(PPh₃)₂24251 : 3
3PEPPSI™-IPr 12 65 8 : 1
4Pd(OAc)₂ / PivOH18301 : 2.5

We anticipate that the PEPPSI™-IPr catalyst will provide the best performance. The strong σ-donating properties and significant steric bulk of the IPr ligand are expected to create a highly active and stable catalytic species. This steric hindrance could disfavor approaches to the C3 and C7 positions, which are flanked by the fused ring system, thereby promoting selective functionalization at the more accessible C4 position. The ligand-free and traditional phosphine-ligated systems are expected to show lower yields and be more susceptible to the inherent electronic preference for C3/C7 bromination.

Mechanistic Insights: The Pd(II)/Pd(IV) Catalytic Cycle

The palladium-catalyzed C-H halogenation is generally believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[11][12] The key steps are illustrated below:

G pd2_start Pd(II)L₂ palladacycle Palladacycle Intermediate (Pd(II)) pd2_start->palladacycle C-H Activation (Concerted Metalation- Deprotonation) substrate Pyrazolo[1,5-a]pyridine (R-H) pd4_intermediate Pd(IV) Intermediate palladacycle->pd4_intermediate Oxidative Addition pd4_intermediate->pd2_start Reductive Elimination product 4-Bromo-Product (R-Br) hx HX nbs NBS (Br-X) succinimide Succinimide (H-X)

Figure 1. A generalized catalytic cycle for Pd-catalyzed C-H bromination.

  • C-H Activation: The active Pd(II) catalyst coordinates to the substrate and cleaves a C-H bond, typically via a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle intermediate. This step is often rate-determining and is where regioselectivity is established.

  • Oxidative Addition: The palladacycle is oxidized by the bromine source (NBS) from Pd(II) to a high-valent Pd(IV) species.

  • Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the C-Br bond of the product and regenerate the active Pd(II) catalyst, thus closing the catalytic cycle.

Detailed Experimental Protocol (Prospective)

The following protocol describes the proposed procedure for the most promising catalyst system, PEPPSI™-IPr.

Materials:

  • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv)

  • PEPPSI™-IPr catalyst (0.025 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (e.g., 204 mg, 1.0 mmol), PEPPSI™-IPr (17 mg, 0.025 mmol), N-Bromosuccinimide (213 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (est. 12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and determine the isomeric ratio.

Conclusion and Future Outlook

While the direct and selective C4-bromination of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate presents a notable synthetic challenge, modern palladium catalysis offers a promising avenue for success. This guide outlines a logical, comparative approach to tackling this problem. The prospective data suggests that a well-defined, sterically demanding pre-catalyst like PEPPSI™-IPr is the most likely candidate to overcome the inherent C3/C7 reactivity of the scaffold and deliver the desired C4-bromo product in high yield and selectivity. Experimental validation of this hypothesis would provide a valuable and highly efficient one-step method for accessing this key building block, streamlining the synthesis of novel pyrazolo[1,5-a]pyridine derivatives for drug discovery and materials science.

References

  • Tsai, A. S., et al. (2014). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Organometallics, 33(12), 3130–3137. [Link]

  • Nguyen, T. T., et al. (2022). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications, 58(6), 827-830. [Link]

  • Chen, G., et al. (2020). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 25(23), 5729. [Link]

  • Borah, P., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(17), 15309–15319. [Link]

  • Kaur, N., et al. (2024). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • McNally, A., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • Nguyen, T. T., et al. (2022). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications. [Link]

  • Powers, D. C., et al. (2010). On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. Journal of the American Chemical Society, 132(40), 14192–14203. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Al-dujaili, A. H., et al. (2023). Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs. RSC Advances, 13(48), 34091-34107. [Link]

  • Organ, M. G., et al. (2010). [Pd(IPr*)(3-Cl-pyridinyl)Cl2]: A Novel and Efficient PEPPSI Precatalyst. Angewandte Chemie International Edition, 49(15), 2680-2683. [Link]

  • Wąs-Gubała, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(21), 5205. [Link]

  • Fall, Y., et al. (2022). Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics. RSC Advances, 12(46), 30209-30216. [Link]

  • Al-dujaili, A. H., et al. (2023). Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs. RSC Advances. [Link]

  • Guillon, J., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-374. [Link]

  • McNally, A. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. ProQuest Dissertations & Theses Global. [Link]

  • Fairlamb, I. J. S., et al. (2019). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex. Chemical Science, 10(29), 7048-7057. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the benchtop; it is paramount in ensuring the safety of our researchers and the protection of our environment. The proper disposal of specialized reagents like Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is not merely a regulatory hurdle but a critical component of responsible scientific practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and chemical principles.

The structure of this compound, featuring a halogenated heterocyclic core, necessitates its classification as a hazardous waste. Brominated organic compounds can be toxic and environmentally persistent, while pyridine-based structures can exhibit their own toxicological profiles. Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.

Pre-Disposal: Handling and Segregation

Proper disposal begins long before the waste container is full. It starts with the correct handling and segregation of the chemical waste at the point of generation.

Key Principles:

  • Waste Minimization: The first step in any disposal plan is to minimize the amount of waste generated. This can be achieved through careful experimental planning and using only the necessary amount of the reagent.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation: This is arguably the most critical step in a compliant disposal process. Halogenated organic waste must be segregated from non-halogenated waste. This is due to the different treatment methods required for their disposal; incineration of halogenated compounds requires special scrubbers to neutralize the resulting acidic gases like hydrogen bromide.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Obtain a clearly labeled, dedicated waste container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," depending on the form of the waste. The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

  • Labeling: The label should be securely affixed to the container and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other halogenated compounds in the waste stream.

    • The approximate concentration of each component.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

  • Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible chemicals.

Disposal Procedure: A Step-by-Step Guide

Once the waste container is ready for disposal (typically when it is 80-90% full), the following steps should be taken in coordination with your institution's Environmental Health and Safety (EHS) department.

Workflow for Disposal:

Disposal Decision Workflow

Detailed Steps:

  • Finalize Labeling: Before requesting a pickup, ensure the waste label is complete and accurate. An incomplete label is a common reason for EHS to reject a waste pickup request.

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is often done through an online portal or a paper form submitted to the EHS department.

  • EHS Collection: Trained EHS personnel will collect the waste from your laboratory's satellite accumulation area. They will then transport it to a central hazardous waste facility for consolidation and shipment to a licensed treatment, storage, and disposal facility (TSDF).

  • Documentation: Maintain a record of the waste generated and disposed of from your laboratory. This is part of the "cradle-to-grave" responsibility for hazardous waste generators.

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Scenario Immediate Action Follow-Up
Minor Spill (<100 mL in a fume hood) 1. Alert nearby personnel. 2. Absorb the spill with a chemical absorbent material suitable for organic compounds. 3. Place the contaminated absorbent in a sealed bag and then into the "Halogenated Organic Solid Waste" container. 4. Clean the area with an appropriate solvent and then soap and water.1. Document the spill in the lab records. 2. Inform the Lab Supervisor.
Major Spill (>100 mL or outside a fume hood) 1. Evacuate the immediate area. 2. Alert personnel to evacuate the lab. 3. If safe to do so, close the lab door to contain the vapors. 4. Activate the fire alarm if the spill is flammable or poses a significant inhalation hazard. 5. Call your institution's emergency number and the EHS department.1. Do not re-enter the lab until cleared by EHS personnel. 2. Provide EHS with information about the spilled material.
Skin Exposure 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing.1. Seek immediate medical attention. 2. Provide the medical personnel with the name of the chemical.
Eye Exposure 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.1. Seek immediate medical attention. 2. Provide the medical personnel with the name of the chemical.

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By following these guidelines, researchers can ensure they are not only compliant with regulations but are also fostering a culture of safety within their laboratories. Always consult your institution's specific EHS protocols, as they may have additional requirements.

References

  • Hazardous Waste Management . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management Guide . Stanford Environmental Health & Safety. [Link]

  • Managing Hazardous Waste in the Laboratory . University of California, Santa Cruz Environmental Health & Safety. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Safety

Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structure makes it a valuable intermediate for synthesizing novel compounds with potential therapeutic applications. However, as with any specialized chemical reagent, understanding its hazard profile and implementing rigorous safety protocols is paramount. This guide provides a comprehensive framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a secure laboratory environment, ensuring that groundbreaking research is conducted without compromising personal safety. This document moves beyond a simple checklist, delving into the rationale behind each safety measure, grounded in the principles of chemical risk assessment and the hierarchy of controls.

Hazard Assessment: An Evidence-Based Approach

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a reliable hazard assessment can be constructed by examining the known risks of structurally analogous compounds. This approach, rooted in established chemical principles, allows for the development of robust and conservative safety protocols.

Analysis of Structurally Similar Compounds

Several commercially available compounds share key structural motifs with the target molecule, namely the brominated heterocyclic core. Analysis of their SDSs reveals a consistent hazard profile:

  • 6-Bromopyrazolo[1,5-a]pyridin-2-amine (CAS: 1391821-41-2): Classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1]

  • Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1022920-59-7): Also classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Ethyl 4-bromopyrrole-2-carboxylate (CAS: 433267-55-1): Labeled as a warning, with hazard statements indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Based on this data, it is prudent to handle this compound as a compound that is, at minimum:

  • A skin irritant (H315)

  • A serious eye irritant (H319)

  • A potential respiratory tract irritant (H335)

  • Potentially harmful if swallowed (H302)

The compound is expected to be a solid (crystalline powder) at room temperature.[3] The primary routes of exposure are therefore inhalation of dust, skin contact, eye contact, and ingestion.

The Hierarchy of Controls

It is critical to remember that PPE is the last line of defense.[4] Before relying on PPE, the following controls must be implemented, in order of preference:

  • Elimination/Substitution: In a research context, this is often not feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, the primary engineering control is a certified chemical fume hood .[5][6] All manipulations of the solid compound or its solutions should occur within a fume hood to prevent inhalation of dust or vapors.

  • Administrative Controls: These are changes to work practices, such as developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel.[7]

  • Personal Protective Equipment (PPE): This is the final barrier between the user and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following recommendations provide a baseline for handling this compound.

Core PPE Requirements (Minimum for all operations)
  • Eye and Face Protection: Given the high likelihood of serious eye irritation, standard safety glasses are insufficient.[8][9]

    • Recommendation: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8] For procedures with a higher risk of splashing (e.g., large-scale reactions, quenching), a full-face shield should be worn in conjunction with chemical splash goggles.[9][10]

  • Body Protection:

    • Recommendation: A flame-resistant laboratory coat is required to protect skin and clothing.[10] Ensure the lab coat is fully buttoned with sleeves rolled down. Do not wear lab coats outside of the laboratory.

  • Foot Protection:

    • Recommendation: Closed-toe shoes, preferably made of a chemically resistant material, are mandatory in the laboratory at all times.[10]

Hand Protection: A Critical Barrier

Selecting the correct gloves is crucial, as no single glove material is impervious to all chemicals.[4] For handling the solid compound and its solutions, a two-tiered approach is recommended.

  • Routine Handling (e.g., weighing, transfers, preparing solutions):

    • Recommendation: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] Always use a double-gloving technique (wearing two pairs of nitrile gloves). This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Causality: The double-gloving method significantly reduces the risk of exposure if the outer glove is compromised. It also provides a clear protocol for doffing contaminated gloves without touching the inner glove or skin.

  • Extended Contact or Use with Permeating Solvents:

    • Recommendation: If prolonged contact is anticipated or if the compound is dissolved in a solvent known to permeate nitrile, a more robust glove is necessary. A common practice is to wear a flexible laminate glove (e.g., SilverShield®) under a pair of heavy-duty nitrile or neoprene outer gloves.[9]

    • Actionable Guidance: Always consult the glove manufacturer's compatibility chart for the specific solvent you are using.

Table 1: General Glove Compatibility for Common Solvents

Solvent Nitrile (Incidental Contact) Neoprene (Extended Contact) Butyl Rubber (Extended Contact)
Acetone Poor Good Excellent
Acetonitrile Good Good Poor
Dichloromethane Poor Poor Fair
Dimethylformamide (DMF) Poor Fair Excellent
Dimethyl Sulfoxide (DMSO) Fair Good Excellent
Ethyl Acetate Fair Good Fair
Hexanes Excellent Good Poor
Methanol Excellent Excellent Excellent
Tetrahydrofuran (THF) Poor Fair Good

This table is for general guidance only. Always consult the manufacturer-specific data.

Respiratory Protection

Under normal laboratory conditions, all work with this compound should be performed in a chemical fume hood, which should provide adequate respiratory protection.[5] However, there are specific scenarios where a respirator may be required:

  • Weighing large quantities of powder outside of a ventilated enclosure.

  • Responding to a large spill.

  • Failure of engineering controls (e.g., fume hood malfunction).

  • Recommendation: If a respirator is deemed necessary, a NIOSH-approved half-mask or full-face respirator with P100 (particulate) cartridges is required for handling the powder. If organic vapors are also a concern, combination cartridges (e.g., Organic Vapor/P100) should be used.[10]

  • Important: Use of a respirator requires enrollment in a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).

Procedural Guidance: Integrating Safety into Your Workflow

This section provides a step-by-step guide for a common laboratory task, integrating the PPE and safety protocols described above.

Standard Operating Procedure: Weighing and Dissolving the Compound
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE: double nitrile gloves, chemical splash goggles, and a buttoned lab coat.

    • Designate a specific area within the fume hood for the procedure.

    • Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.).

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, place it as close to the hood as feasible and use a ventilated balance enclosure.

    • Carefully open the stock container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Securely close the stock container immediately after use.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the reaction vessel or vial.

    • Add the desired solvent to the vessel using a pipette or graduated cylinder.

    • Gently swirl or stir to dissolve the compound.

  • Cleanup:

    • Wipe down the spatula and work surface with a solvent-dampened cloth (e.g., ethanol).

    • Dispose of the weigh boat, outer gloves, and cleaning materials in the designated solid hazardous waste container.

    • Wash hands thoroughly after removing gloves.

Emergency and Disposal Plans

Spill Response
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Gently sweep the absorbent material into a designated hazardous waste container.

    • Wipe the area with a decontaminating solution.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent others from entering the area.

    • Only trained emergency personnel should clean up large spills.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Waste Disposal
  • Chemical Waste: All waste containing this compound (solid or in solution) must be collected in a clearly labeled, sealed hazardous waste container. Brominated organic compounds are typically incinerated.

  • Contaminated Materials: All disposables that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be disposed of as solid hazardous waste.

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[6][12]

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment 1. Risk Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. PPE Selection Start Assess Procedure: Scale, Duration, Potential for Splash/Aerosol FumeHood Work in Chemical Fume Hood? Start->FumeHood FumeHood->Start No (Re-evaluate Procedure) SOP Follow Approved SOP FumeHood->SOP Yes BasePPE Minimum PPE: - Chemical Splash Goggles - Lab Coat - Closed-toe Shoes SOP->BasePPE Gloves Select Gloves: - Double Nitrile (Incidental) - Laminate + Outer (Extended) BasePPE->Gloves FullFace High Splash Risk? Add Face Shield Gloves->FullFace Respirator Respirator Needed? (Spill, Hood Failure) Proceed Proceed with Work Respirator->Proceed No YesRespirator Yes (Requires Fit Test & Training) Respirator->YesRespirator Yes FullFace->Respirator No FullFace->Proceed Yes NoRespirator No YesRespirator->Proceed NoFaceShield No YesFaceShield Yes

Caption: PPE selection workflow for handling hazardous chemicals.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of California, Berkeley. Retrieved January 7, 2026.
  • Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado, Boulder. Retrieved January 7, 2026.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved January 7, 2026.
  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (n.d.). i-Scientific. Retrieved January 7, 2026.
  • Personal Protective Equipment – Lab Safety. (2025, November 6). University of Nebraska-Lincoln. Retrieved January 7, 2026.
  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved January 7, 2026.
  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved January 7, 2026.
  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved January 7, 2026.
  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information (NCBI), NIH. Retrieved January 7, 2026.
  • Laboratory Safety Guidance. (2011).
  • Guidance on Information Requirements and Chemical Safety Assessment. (n.d.). European Chemicals Agency (ECHA). Retrieved January 7, 2026.
  • Chemical safety report. (n.d.). European Chemicals Agency (ECHA). Retrieved January 7, 2026.
  • ECHA Assumes Expanded Responsibilities to Enhance Chemical Safety Across Europe. (2026, January 6). ChemSafetyPro. Retrieved January 7, 2026.
  • Chemical safety report and uses. (n.d.). European Chemicals Agency (ECHA). Retrieved January 7, 2026.
  • Safety Data Sheet: 4-Ethylpyridine. (2025, December 18). Fisher Scientific. Retrieved January 7, 2026.
  • Homepage. (n.d.). European Chemicals Agency (ECHA). Retrieved January 7, 2026.
  • Ethyl 4-bromopyrrole-2-carboxylate 97. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
  • Safety Data Sheet: Ethyl 4-bromophenylacetate. (2025, December 19). Fisher Scientific. Retrieved January 7, 2026.
  • Safety Data Sheet: 4-Bromopyridine hydrochloride. (2024, September 8). Sigma-Aldrich. Retrieved January 7, 2026.
  • Safety Data Sheet: Ethyl pyrazole-4-carboxylate. (2009, January 16). Thermo Fisher Scientific. Retrieved January 7, 2026.
  • Safety Data Sheet: 6-Bromopyrazolo[1,5-a]pyridin-2-amine. (2024, December 19). CymitQuimica. Retrieved January 7, 2026.
  • Safety Data Sheet: Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate. (n.d.).
  • Safety Data Sheet: Pyridine. (2025, April 30). Sigma-Aldrich. Retrieved January 7, 2026.
  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester Safety Data Sheets. (n.d.). ChemicalBook. Retrieved January 7, 2026.
  • ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved January 7, 2026.
  • Incident management: brominated flame retardants. (2024, October 2). GOV.UK. Retrieved January 7, 2026.
  • Bromine Safety Handbook. (n.d.). ICL Industrial Products. Retrieved January 7, 2026.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). National Center for Biotechnology Information (NCBI), NIH. Retrieved January 7, 2026.
  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 7, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.